molecular formula C14H19NO7 B610233 Propargyl-PEG3-NHS ester CAS No. 1428629-71-3

Propargyl-PEG3-NHS ester

Cat. No.: B610233
CAS No.: 1428629-71-3
M. Wt: 313.30 g/mol
InChI Key: YDRPXORAOIYIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG3-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent has a terminal NHS ester and is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-NHS ester Click Chemistry to yield a stable triazole linkage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c1-2-6-19-8-10-21-11-9-20-7-5-14(18)22-15-12(16)3-4-13(15)17/h1H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRPXORAOIYIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123098
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428629-71-3
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428629-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propargyl-PEG3-NHS Ester: A Technical Guide to a Versatile Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker possesses two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group. The NHS ester facilitates the covalent attachment to primary amines on biomolecules like antibodies or proteins, forming a stable amide bond.[3] The propargyl group enables highly efficient and specific "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules.[]

The molecule's architecture is further enhanced by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic PEG chain improves the aqueous solubility of the linker and the resulting conjugate, which can mitigate aggregation issues, especially with hydrophobic payloads.[5] The PEG spacer also provides flexibility and can influence the pharmacokinetic properties of the final bioconjugate.[5] This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for using this compound in advanced bioconjugation strategies.

Core Properties and Specifications

The fundamental properties of this compound are summarized below. These values are representative and may vary slightly between suppliers.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₉NO₇[2]
Molecular Weight 313.3 g/mol [2]
Purity Typically ≥95%[2]
Solubility Soluble in DMSO, DMF, DCM[2]
Storage Conditions -20°C, under an inert atmosphere[1][2]
Reactive Groups NHS ester (amine-reactive), Propargyl (azide-reactive via CuAAC)[1][2]

Applications in Drug Development

The dual reactivity of this compound makes it a versatile tool for the multi-step synthesis of complex biomolecules.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody (mAb). A common strategy involves a two-step process:

  • Antibody Modification: The NHS ester end of the linker is reacted with primary amines on lysine (B10760008) residues of the mAb, introducing the propargyl group onto the antibody surface.

  • Payload Conjugation: An azide-modified cytotoxic drug is then "clicked" onto the propargyl-functionalized antibody via CuAAC.

This approach allows for a modular and efficient way to synthesize ADCs. The PEG3 linker can help to improve the solubility and stability of the final ADC.[]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as a component of the linker connecting the target protein ligand and the E3 ligase ligand.[1] For instance, a ligand with a primary amine can be reacted with the NHS ester, and the resulting propargyl-functionalized molecule can then be joined to an azide-bearing second ligand through a CuAAC reaction. The length and composition of the PEG linker are critical for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in a two-step bioconjugation workflow, such as for the synthesis of an ADC.

Part 1: Modification of an Antibody with this compound

This protocol describes the reaction of the NHS ester with the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 2-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the propargyl-functionalized antibody by methods such as MALDI-TOF mass spectrometry to determine the average number of linkers per antibody.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified antibody and an azide-containing molecule (e.g., a cytotoxic payload).

Materials:

  • Propargyl-modified antibody

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vessel, add the propargyl-modified antibody.

    • Add the azide-containing molecule at a 2-5 molar excess relative to the propargyl groups on the antibody.

    • Add the THPTA solution to a final concentration of approximately 1 mM.

    • Add the CuSO₄ solution to a final concentration of approximately 0.2 mM.

  • Initiation of Click Reaction: Add the sodium ascorbate solution to a final concentration of approximately 2 mM to initiate the reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted payload, copper, and other reagents.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. The purity and aggregation state should be assessed by size-exclusion chromatography (SEC).

Data Presentation

The following tables provide representative quantitative data that would be collected during the synthesis and characterization of an ADC using this compound.

Table 1: Characterization of an Anti-HER2 ADC

ParameterRepresentative ResultMethod
Average Drug-to-Antibody Ratio (DAR)~3.8HIC-HPLC, Mass Spectrometry
Monomer Purity>95%Size-Exclusion Chromatography (SEC)
In Vitro Stability (% Payload Loss after 7 days)<5%Incubation in human plasma followed by LC-MS analysis

Table 2: In Vitro Cytotoxicity of an Anti-HER2 ADC

Cell LineHER2 ExpressionIC₅₀ (nM)
SK-BR-3High0.6
BT-474High1.1
MCF-7Low>100

Visualizations

Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody reaction1 NHS Ester Reaction (pH 7.2-8.0) mAb->reaction1 linker This compound linker->reaction1 modified_mAb Propargyl-Modified Antibody reaction2 CuAAC 'Click' Reaction modified_mAb->reaction2 reaction1->modified_mAb payload Azide-Payload payload->reaction2 final_ADC Antibody-Drug Conjugate purification Size-Exclusion Chromatography final_ADC->purification reaction2->final_ADC characterization HIC / Mass Spec (DAR) SEC (Purity) purification->characterization

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship in PROTAC Synthesis

PROTAC_Synthesis_Logic cluster_components PROTAC Components cluster_assembly Assembly via Orthogonal Reactions poi_ligand Target Protein Ligand (with primary amine) intermediate Propargyl-Linker-POI Ligand poi_ligand->intermediate NHS Ester Coupling e3_ligand E3 Ligase Ligand (with azide) protac Final PROTAC Molecule e3_ligand->protac linker This compound linker->intermediate intermediate->protac CuAAC 'Click' Reaction

References

An In-depth Technical Guide to Propargyl-PEG3-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development. Its unique architecture, featuring a terminal alkyne group (propargyl), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Core Chemical Properties

This compound is a versatile reagent used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure facilitates a two-step conjugation process. The NHS ester forms a stable amide bond with primary amines on proteins, peptides, or other molecules.[3][4] The propargyl group then allows for the attachment of a second molecule containing an azide (B81097) group via a copper-catalyzed "click chemistry" reaction, forming a stable triazole linkage.[1][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Identifier Value Source
CAS Number1428629-71-3[1][5][6][7]
Molecular FormulaC14H19NO7[1][5][6]
Molecular Weight313.30 g/mol [1]
PurityTypically >95%[8]
Physicochemical Properties Value Source
AppearanceColorless to light yellow liquid[1]
SolubilitySoluble in DMSO, DMF, DCM[5]
Storage ConditionsStore at -20°C under an inert atmosphere[1][5]
Shipping ConditionsShipped at ambient temperature[5]

Experimental Protocols

Detailed methodologies for the use of this compound are crucial for successful conjugation. Below are protocols for common applications.

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein, such as an antibody, via its primary amine groups.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9][10]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9][10] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[9][10]

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS at pH 7.2-8.0.[9] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and must be removed, for example, by dialysis.[9][10]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[9] The optimal molar excess may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching:

    • Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[11] This will react with any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[9]

  • Characterization:

    • The resulting propargyl-modified protein is now ready for the subsequent click chemistry reaction. The degree of labeling can be determined using various analytical techniques if required.

Protocol 2: Surface Modification Workflow

This protocol describes the functionalization of an amine-coated surface with this compound, followed by the attachment of an azide-containing molecule.

Materials:

  • Amine-functionalized substrate (e.g., glass slide, nanoparticle)

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azide-containing molecule of interest

  • Copper(I) catalyst (e.g., from a solution of CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand for copper (e.g., TBTA)

  • Washing buffers

Procedure:

  • Surface Activation:

    • Prepare a solution of this compound in anhydrous DMSO or DMF.

    • Immerse the amine-functionalized substrate in the this compound solution or a buffered solution containing the ester.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Rinse the substrate thoroughly with the reaction buffer and then with deionized water to remove any unreacted ester and byproducts.

  • Click Chemistry Reaction:

    • Prepare a solution of the azide-containing molecule in an appropriate buffer.

    • Prepare the click chemistry reaction mixture by adding the copper(I) catalyst and a stabilizing ligand.

    • Immerse the propargyl-activated surface in the click chemistry reaction mixture.

    • Incubate for 1-12 hours at room temperature.

  • Final Washing:

    • Rinse the surface extensively with buffer and deionized water to remove the catalyst, ligand, and any unbound azide-containing molecules. The surface is now functionalized.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and the logic of the molecular interactions.

Antibody_Drug_Conjugate_Synthesis cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry Conjugation Antibody Antibody with Lysine Residues (-NH2) Propargyl_Antibody Propargyl-Modified Antibody Antibody->Propargyl_Antibody Reaction at pH 7.2-8.0 Propargyl_PEG3_NHS This compound Propargyl_PEG3_NHS->Propargyl_Antibody Azide_Drug Azide-Modified Drug ADC Antibody-Drug Conjugate (ADC) Azide_Drug->ADC Propargyl_Antibody_ref->ADC Cu(I) Catalyzed Click Chemistry

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Surface_Functionalization_Workflow Start Amine-Functionalized Surface Step1 React with This compound Start->Step1 Product1 Propargyl-Functionalized Surface Step1->Product1 Step2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Product1->Step2 FinalProduct Functionalized Surface Step2->FinalProduct Input2 Azide-Containing Molecule Input2->Step2

Caption: Surface functionalization using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[1][3][12][13] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[3][8]

  • PROTACs: In the development of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of proteins.[1]

  • Bioconjugation and PEGylation: The alkyne handle is a versatile tool for bioconjugation, allowing for the attachment of various molecules like peptides, and small molecules.[8] The PEG component improves stability, solubility, and circulation time of therapeutic agents.[8]

  • Surface Modification: It is used to functionalize surfaces of materials like nanoparticles and biosensors for targeted drug delivery or diagnostic applications.[5][14]

References

Propargyl-PEG3-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG3-NHS ester, a versatile heterobifunctional crosslinker crucial for advanced bioconjugation, drug delivery systems, and proteomic studies. This document details its chemical structure, mechanism of action, and provides detailed experimental protocols for its application.

Core Concepts: Structure and Dual Reactivity

This compound is a chemical tool that possesses two distinct reactive functionalities connected by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for a two-step sequential or orthogonal conjugation strategy.

Chemical Structure:

  • Propargyl Group: A terminal alkyne (a carbon-carbon triple bond) that serves as a handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction forms a stable triazole linkage with an azide-modified molecule.

  • PEG3 Spacer: A short polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. This spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation of the target biomolecule, and provides spatial separation between the conjugated molecules.

  • N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that readily couples with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond.

PropertyValue
Chemical Formula C14H19NO7
Molecular Weight 313.31 g/mol
IUPAC Name 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
Solubility Soluble in DMSO, DMF, and DCM
Storage Store at -20°C, desiccated

Mechanism of Action

The utility of this compound lies in its ability to participate in two distinct and highly efficient chemical reactions.

Amine Acylation via NHS Ester

The primary reaction of the NHS ester moiety is with nucleophilic primary amines. The reaction proceeds optimally at a slightly alkaline pH (7.2-8.5). At this pH, a significant portion of the primary amines on a protein (lysine side chains and the N-terminus) are deprotonated and thus nucleophilic. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

It is critical to control the pH, as the hydrolysis of the NHS ester is a competing reaction that increases with pH.

Azide-Alkyne Cycloaddition ("Click Chemistry")

Once the this compound is conjugated to a biomolecule via its NHS ester, the terminal propargyl group is available for a subsequent click chemistry reaction with a molecule bearing an azide (B81097) group.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction is catalyzed by Cu(I) ions. The copper catalyst activates the terminal alkyne, facilitating a [3+2] cycloaddition with the azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is rapid and can be performed in aqueous buffers.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., in living cells), a copper-free click chemistry approach can be used. This involves replacing the terminal alkyne with a strained cyclooctyne (B158145) (like DBCO). However, the propargyl group of this specific linker is intended for CuAAC.

Quantitative Data

The efficiency of bioconjugation with this compound is dependent on several factors, including pH, temperature, and the intrinsic reactivity of the functional groups.

NHS Ester Hydrolysis and Reactivity

The stability of the NHS ester in aqueous solution is paramount for efficient conjugation. The primary competing reaction is hydrolysis, which renders the reagent inactive. The rate of hydrolysis is highly dependent on pH.

Table 1: Half-life of Various PEG-NHS Esters at pH 8.0 and 25°C

PEG-NHS Ester Linkage TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Note: This table presents data for various PEG-NHS esters to illustrate the range of stabilities. The half-life of this compound is expected to be in a similar range to other succinimidyl esters. Typically, the half-life triples when the pH is lowered by one unit.

The reaction of NHS esters with primary amines (aminolysis) is also pH-dependent. At pH 7.4, the reaction is slower but the hydrolysis is also reduced, while at pH 9.0, the reaction is much faster but the half-life of the NHS ester is significantly shorter.[1]

Click Chemistry Reaction Kinetics

The rate of the click chemistry reaction depends on the specific conditions and reactants used.

Table 2: Representative Second-Order Rate Constants for Azide-Alkyne Cycloadditions

Reaction TypeAlkyneAzideRate Constant (M⁻¹s⁻¹)Conditions
CuAAC Terminal Alkyne (e.g., Propargyl)Benzyl Azide1 - 100Aqueous buffer, Cu(I) catalyst, Room Temp.
SPAAC DBCO (a strained cyclooctyne)Benzyl Azide~0.1 - 1Aqueous buffer, Room Temp.

Note: The rate of CuAAC is significantly faster than SPAAC. Propargyl groups, as found in this compound, are highly effective for CuAAC reactions.[2] The presence of a PEG linker, such as in this compound, can enhance the reaction rates of SPAAC by 31 ± 16%.[3]

Experimental Protocols

The following are detailed protocols for the use of this compound in a two-step bioconjugation strategy.

Protocol 1: Labeling a Protein with this compound

This protocol describes the conjugation of the NHS ester to primary amines on a target protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS at pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding the Reaction Buffer.

    • Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified protein and an azide-containing molecule.

Materials:

  • Propargyl-modified protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Reaction Buffer: PBS or other suitable biological buffer

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the propargyl-modified protein and the azide-containing molecule in the Reaction Buffer. A 5-10 fold molar excess of the azide-containing molecule over the protein is recommended.

  • Prepare the Catalyst Premix:

    • In a separate tube, prepare the Cu(I) catalyst premix. Add the CuSO4 solution to the THPTA solution to a final concentration of 5 mM CuSO4 and 25 mM THPTA. The THPTA ligand stabilizes the Cu(I) ion and improves reaction efficiency.

  • Initiate the Click Reaction:

    • Add the catalyst premix to the protein/azide mixture to a final copper concentration of 0.5-1 mM.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the final conjugate to remove the copper catalyst, excess azide reagent, and other small molecules using a desalting column, dialysis, or other appropriate chromatography techniques.

Visualizations

Signaling Pathways and Logical Relationships

G cluster_0 Step 1: Amine Acylation cluster_1 Step 2: Click Chemistry (CuAAC) Protein Protein with Primary Amine (-NH2) Propargyl_Protein Propargyl-Modified Protein Protein->Propargyl_Protein Reaction at pH 7.2-8.5 NHS_Ester This compound NHS_Ester->Propargyl_Protein NHS_byproduct N-Hydroxysuccinimide Propargyl_Protein->NHS_byproduct Byproduct Propargyl_Protein_2 Propargyl-Modified Protein Final_Conjugate Final Bioconjugate with Triazole Linkage Propargyl_Protein_2->Final_Conjugate Cycloaddition Azide_Molecule Azide-Modified Molecule Azide_Molecule->Final_Conjugate Catalyst Cu(I) Catalyst Catalyst->Final_Conjugate G start Start protein_prep Prepare Protein in Amine-Free Buffer start->protein_prep labeling Incubate Protein and NHS Ester (pH 8.0-8.5) protein_prep->labeling reagent_prep Dissolve this compound in DMSO/DMF reagent_prep->labeling quench Quench Reaction with Tris Buffer labeling->quench purify1 Purify Propargyl-Protein (Desalting Column) quench->purify1 click_setup Combine Propargyl-Protein with Azide-Molecule purify1->click_setup catalyst_add Add Cu(I) Catalyst and Reducing Agent click_setup->catalyst_add click_reaction Incubate for Click Reaction catalyst_add->click_reaction purify2 Purify Final Conjugate click_reaction->purify2 end End purify2->end

References

The Propargyl Group: A Linchpin in Modern Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ability to selectively and efficiently attach molecules to biomolecules—a process known as bioconjugation—is a cornerstone of modern chemical biology, drug development, and diagnostics. At the heart of many powerful bioconjugation techniques lies a small but versatile functional group: the propargyl group. Its terminal alkyne functionality is the key reactant in the Nobel Prize-winning "click chemistry" reactions, enabling the precise and robust covalent linkage of molecules in complex biological environments. This technical guide provides a comprehensive overview of the propargyl group's function in bioconjugation, with a focus on the underlying chemistry, quantitative performance data, and detailed experimental protocols.

Core Principles: The Power of the Alkyne

The propargyl group's utility in bioconjugation stems from the unique reactivity of its terminal alkyne (a carbon-carbon triple bond). This functional group is largely absent in biological systems, making it a "bioorthogonal" handle. This means it can be introduced into a biological system without interfering with native biochemical processes and can then be selectively reacted with a partner molecule bearing a complementary bioorthogonal functional group.[1] The primary reaction partner for the propargyl group's alkyne is the azide (B81097) group, and their union is most famously achieved through two main classes of "click chemistry": the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and versatile method for forming a stable 1,4-disubstituted triazole linkage between a terminal alkyne (from the propargyl group) and an azide.[2] This reaction is characterized by its rapid kinetics and high yields, often proceeding to completion in minutes to a few hours at room temperature and in aqueous environments.[2][3] The key to this reaction is the use of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[3]

However, the requirement for a copper catalyst can be a drawback in living systems due to the potential for cellular toxicity.[4] Copper ions can generate reactive oxygen species (ROS) that may damage biomolecules.[5] To mitigate this, stabilizing ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed to protect the copper and improve reaction efficiency.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[6] This reaction is a catalyst-free version of the azide-alkyne cycloaddition that relies on the high ring strain of a cyclooctyne (B158145) to drive the reaction forward.[6] The release of this strain upon reaction with an azide provides the necessary activation energy, eliminating the need for a metal catalyst.[6]

SPAAC is highly biocompatible and has become the gold standard for in vivo bioconjugation.[6] However, the reaction kinetics of SPAAC are generally slower than those of CuAAC, with reaction times ranging from hours to days.[7][8] The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne, and significant research has been dedicated to developing more reactive, yet stable, cyclooctynes.[9]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to aid in selecting the appropriate method for a given application.

ParameterCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Catalyst Copper(I)None[2][6]
Typical Reaction Time Minutes to a few hoursHours to days[2][7][8]
Biocompatibility Potentially cytotoxic due to copperHigh, suitable for in vivo applications[4][6]
Reaction Conditions Aqueous buffers, wide pH range (4-11)Physiological conditions (temperature and pH)[2][6]
Yield Generally high to quantitativeHigh to quantitative[5][8]
Cost of Reagents Terminal alkynes and copper salts are relatively inexpensiveStrained cyclooctynes can be significantly more expensive[5]

Table 1: General Comparison of CuAAC and SPAAC

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)NotesReferences
Cyclooctyne (OCT)~0.002 - 0.004First generation, relatively slow.[9]
Monofluorinated Cyclooctyne (MOFO)VariesElectron-withdrawing fluorine groups increase reactivity.[10]
Difluorinated Cyclooctyne (DIFO)~0.3Faster than first-generation cyclooctynes.[9]
Dibenzocyclooctyne (DIBO/DBCO)~0.1 - 0.3Commonly used due to a good balance of reactivity and stability.[9][10]
Bicyclononyne (BCN)~0.6 - 1.0High reactivity due to increased ring strain.[10]
Biarylazacyclooctynone (BARAC)>1.0One of the fastest cyclooctynes.[10]

Table 2: Reaction Kinetics of Common Cyclooctynes in SPAAC with Benzyl Azide

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation experiments. Below are representative protocols for CuAAC and SPAAC.

Protocol 1: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in vitro

This protocol describes the labeling of a purified protein containing a propargyl group with an azide-functionalized fluorescent dye.

Materials:

  • Propargylated protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water, optional, to prevent oxidative damage)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the propargylated protein with buffer to achieve the desired final concentration (e.g., 10-50 µM).

  • Add the azide-functionalized fluorescent dye to the protein solution. A slight molar excess (e.g., 1.5 to 5 equivalents relative to the protein) is typically used.

  • Prepare a premixed solution of CuSO₄ and THPTA. For a final reaction volume of 500 µL, you might add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA to achieve final concentrations of 100 µM CuSO₄ and 500 µM THPTA (a 1:5 copper to ligand ratio).[3]

  • If using, add aminoguanidine to the reaction mixture to a final concentration of 5 mM.[3]

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[3]

  • Gently mix the reaction by inverting the tube and incubate at room temperature for 1-2 hours. To minimize oxygen diffusion which can inhibit the reaction, keep the tube capped.[3]

  • The labeled protein can be purified from excess reagents using methods such as size exclusion chromatography, dialysis, or spin filtration.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display an azide group, using a cyclooctyne-conjugated fluorophore.

Materials:

  • Mammalian cells cultured on coverslips or in plates

  • Cell culture medium

  • Azido (B1232118) sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for metabolic labeling of glycans

  • Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-Fluor 545)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling: Culture the cells in a medium supplemented with the azido sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azide into cell surface glycans.

  • Cell Preparation: Gently wash the cells with warm PBS or cell culture medium to remove any unincorporated azido sugar.

  • Labeling Reaction: Add the cyclooctyne-conjugated fluorescent dye, diluted in cell culture medium, to the cells. The final concentration of the dye will need to be optimized but is typically in the range of 2-10 µM.

  • Incubation: Incubate the cells with the dye for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing: After incubation, wash the cells three times with warm PBS or medium to remove the unbound dye.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy.

Mandatory Visualization

To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Propargyl-Biomolecule Biomolecule-CH2-C≡CH Triazole-Product Biomolecule-CH2-[Triazole]-Probe Propargyl-Biomolecule->Triazole-Product CuAAC Azide-Probe N3-Probe Azide-Probe->Triazole-Product Cu(I) Cu(I) Cu(I)->Triazole-Product SPAAC_Mechanism cluster_reactants Reactants Cyclooctyne-Biomolecule Biomolecule-Cyclooctyne Triazole-Product Biomolecule-[Triazole]-Probe Cyclooctyne-Biomolecule->Triazole-Product SPAAC (Strain-Release) Azide-Probe N3-Probe Azide-Probe->Triazole-Product Live_Cell_Labeling_Workflow A Metabolic Labeling: Incubate cells with azido sugar B Wash cells to remove unincorporated sugar A->B C Add cyclooctyne-fluorophore to cell culture medium B->C D Incubate for SPAAC reaction on the cell surface C->D E Wash cells to remove unbound fluorophore D->E F Fluorescence Microscopy Imaging E->F

References

The Indispensable Role of NHS Esters in Protein Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the ability to specifically and efficiently label proteins is paramount for a vast array of applications, from fundamental research to the development of novel therapeutics. Among the chemical tools available, N-hydroxysuccinimide (NHS) esters have emerged as one of the most prevalent and versatile reagents for the modification of proteins. This technical guide provides an in-depth exploration of the core principles of NHS ester chemistry, detailed experimental protocols, and their critical applications in scientific research and drug development.

The Chemistry of Amine-Reactive Labeling

At its core, the utility of NHS esters lies in their ability to react efficiently with primary amines (-NH₂) present on proteins.[1] These primary amines are predominantly found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) (Lys, K) residues.[1] Given that lysines are among the most abundant amino acids in proteins, NHS esters provide a readily accessible method for protein modification.[2]

The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1] This reaction is highly efficient and specific for primary amines under controlled pH conditions.[3]

dot

Chemical reaction of an NHS ester with a primary amine on a protein.

A critical competing reaction is the hydrolysis of the NHS ester by water, which also cleaves the ester bond and renders the reagent inactive.[1] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[1] Therefore, careful control of the reaction environment is crucial for maximizing labeling efficiency.

Key Parameters Influencing Labeling Efficiency

Successful protein labeling with NHS esters hinges on the optimization of several key experimental parameters.

ParameterOptimal Range/ConditionRationale
pH 7.2 - 8.5[1][4]At lower pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic, inhibiting the reaction. At higher pH, the rate of NHS ester hydrolysis increases, reducing labeling efficiency.[4] The optimal pH of 8.3-8.5 provides a balance between amine reactivity and ester stability.[5][6]
Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) can minimize hydrolysis of the NHS ester, but may require longer incubation times. Room temperature reactions are typically faster.[1]
Buffer Composition Amine-free buffers (e.g., PBS, Borate, Bicarbonate)[1]Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[4]
Protein Concentration 1 - 10 mg/mL[5]Higher protein concentrations generally lead to higher labeling efficiency.[7]
Molar Excess of NHS Ester 5- to 20-fold molar excess over protein[8]A molar excess of the NHS ester is required to drive the reaction to completion. The optimal ratio should be determined empirically for each protein and desired degree of labeling.[5]

Table 1: Critical Parameters for NHS Ester Labeling Reactions.

The stability of the NHS ester itself is a crucial factor. The following table illustrates the significant impact of pH on the half-life of a typical NHS ester.

pHTemperature (°C)Approximate Half-life
7.004 - 5 hours[1]
8.041 hour[9]
8.6410 minutes[1][9]

Table 2: Half-life of NHS Esters at Various pH Values. [1][9] Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Types of NHS Esters and Their Applications

The versatility of NHS ester chemistry is expanded by the availability of different types of reagents, each suited for specific applications.

  • Standard NHS Esters: These are hydrophobic molecules that often require dissolution in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[1] They are widely used for labeling proteins with a variety of tags, including fluorophores and biotin.[5]

  • Sulfo-NHS Esters: These esters contain a sulfonate group (-SO₃⁻) that imparts water solubility.[1] This allows for direct dissolution in aqueous buffers, eliminating the need for organic solvents which can be detrimental to some proteins. The negative charge also prevents the reagent from crossing cell membranes, making them ideal for cell surface labeling.[1]

  • Bifunctional NHS Esters: These reagents possess an NHS ester at one end and a different reactive group (e.g., a maleimide (B117702) for reaction with sulfhydryls) at the other.[5] This heterobifunctional nature allows for the specific crosslinking of two different biomolecules. A prominent application is in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving NHS ester labeling.

General Protocol for Protein Labeling with a Fluorescent NHS Ester

This protocol provides a general guideline for labeling an antibody with a fluorescent dye. Optimization may be required for specific proteins and dyes.

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Fluorescent dye NHS ester.

  • Anhydrous DMSO or DMF.

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.[7]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column or dialysis cassette for purification.[7]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[5] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

  • Perform the Labeling Reaction:

    • Add the reaction buffer to the protein solution.

    • Slowly add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[11]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction by consuming any unreacted NHS ester.[8]

  • Purify the Conjugate: Remove the unreacted dye and byproducts by gel filtration using a desalting column or by dialysis.[5][7]

dot

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis Protein_Prep 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Reaction_Mix 3. Mix Protein and NHS Ester (10-20x molar excess of NHS ester) Protein_Prep->Reaction_Mix NHS_Prep 2. Prepare NHS Ester Stock (10 mg/mL in anhydrous DMSO/DMF) NHS_Prep->Reaction_Mix Incubation 4. Incubate (1-2h at RT or overnight at 4°C) Reaction_Mix->Incubation Quench 5. Quench Reaction (Optional) (e.g., Tris buffer) Incubation->Quench Purification 6. Purify Conjugate (Desalting column or dialysis) Quench->Purification Analysis 7. Characterize Conjugate (Determine DOL) Purification->Analysis

A typical experimental workflow for protein labeling with an NHS ester.
Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of label molecules conjugated to a single protein molecule, is a critical parameter for ensuring the quality and consistency of the labeled protein.[2] It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (Aₘₐₓ).

  • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Antibody-Dye ConjugateTypical Optimal DOL Range
Fluorescently Labeled IgG2 - 7[2]
Biotinylated IgG4 - 6

Table 3: Typical Optimal Degree of Labeling (DOL) for IgG Antibodies.

Application in Signaling Pathway Analysis: EGFR Signaling

NHS ester-labeled proteins are invaluable tools for elucidating complex cellular signaling pathways. For instance, fluorescently labeled antibodies or ligands can be used to track the movement and fate of cell surface receptors. A prime example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth, proliferation, and differentiation.[5]

dot

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Fluorescently Labeled) EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

EGFR signaling pathway initiated by a fluorescently labeled EGF ligand.

By using a fluorescently labeled Epidermal Growth Factor (EGF) ligand, researchers can visualize the binding of the ligand to EGFR on the cell surface, receptor dimerization, internalization, and subsequent downstream signaling events. This allows for a dynamic understanding of receptor trafficking and signaling activation, providing critical insights into both normal cellular processes and disease states such as cancer, where EGFR signaling is often dysregulated.[5]

Conclusion

NHS ester chemistry represents a cornerstone of modern bioconjugation, offering a robust and versatile method for the covalent labeling of proteins. The ease of use, high efficiency, and the wide variety of available NHS ester reagents have solidified their indispensable role in research, diagnostics, and the development of targeted therapeutics. A thorough understanding of the underlying chemistry and the optimization of key reaction parameters are essential for harnessing the full potential of this powerful technology. As research continues to advance, the applications of NHS ester-labeled proteins are set to expand, further unraveling the complexities of biological systems and enabling the creation of next-generation biopharmaceuticals.

References

An In-depth Technical Guide to the Solubility and Hydrophilicity of the PEG3 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and hydrophilicity of the Triethylene Glycol (PEG3) linker, a fundamental building block in modern drug development. Its properties are critical for enhancing the aqueous solubility, bioavailability, and pharmacokinetic profiles of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties of the PEG3 Linker

The foundational PEG3 linker, chemically known as triethylene glycol, is a discrete, monodisperse polyethylene (B3416737) glycol chain consisting of three ethylene (B1197577) glycol units. Its inherent chemical structure dictates its high polarity and capacity for hydrogen bonding, rendering it exceptionally hydrophilic. This property is paramount for overcoming the solubility challenges often associated with complex and hydrophobic therapeutic moieties.

Quantitative Solubility Data

The solubility of the unmodified PEG3 linker (triethylene glycol) has been extensively characterized. It is fully miscible with water and a broad range of polar organic solvents, making it a versatile component for bioconjugation strategies that may involve multi-step syntheses in varied solvent systems.

Table 1: Solubility of Triethylene Glycol (PEG3 Core)

Solvent SystemSolubilityCitation(s)
WaterCompletely Miscible (≥100 mg/mL)[1][2][3][4]
Dimethyl Sulfoxide (DMSO)Soluble[5]
Dimethylformamide (DMF)Soluble[5]
Dichloromethane (DCM)Soluble-
Methanol / EthanolMiscible[1]
AcetoneSoluble[3]
Benzene / TolueneMiscible[1]
Diethyl EtherSparingly/Slightly Soluble[1][3]
Petroleum Ether / HydrocarbonsInsoluble[1][3]

Note: Functionalized PEG3 linkers, such as those used in ADCs and PROTACs, will have solubility profiles influenced by their terminal reactive groups and conjugated payloads. However, the core PEG3 spacer consistently imparts a significant hydrophilic contribution.

Quantitative Hydrophilicity Data

The hydrophilicity of a molecule is quantitatively expressed by its partition coefficient (LogP), which measures the ratio of its concentration in a lipophilic solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A negative LogP value indicates a preference for the aqueous phase, signifying high hydrophilicity. The PEG3 linker possesses a strongly negative LogP value.

Table 2: Hydrophilicity (LogP) of Triethylene Glycol (PEG3 Core)

ParameterValueMethodCitation(s)
LogP -1.98Experimental (Shake-Flask)[1]
LogP -1.75 to -1.24Experimental[6]
XLogP3 -1.6Calculated[1]

These values confirm that the PEG3 linker is profoundly hydrophilic and will significantly increase the water solubility of any molecule to which it is attached. This is a key strategy for improving the drug-like properties of hydrophobic small molecule drugs and large biologics.[7][8]

Experimental Protocols

Accurate determination of solubility and hydrophilicity is crucial for characterizing novel drug conjugates. The following sections detail standardized protocols for these measurements.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Objective: To determine the maximum concentration of a PEG3-containing compound that dissolves in an aqueous buffer at a specific temperature.

Materials:

  • Test compound (e.g., PEG3-linker-payload conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Co-solvent (e.g., DMSO), if necessary for stock solution

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. The excess should be visually apparent after equilibration.

  • Solvent Addition: Add a precise volume of PBS (pH 7.4) to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.[9][11]

  • Phase Separation: After equilibration, let the vial stand to allow undissolved material to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.[9]

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any fine particulates. This clear filtrate represents the saturated solution.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC method. A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[12]

  • Data Reporting: The solubility is reported in units of mg/mL or µM at the specified temperature and pH.

Protocol for Determining Hydrophilicity (RP-HPLC Method)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating the LogP of a compound by correlating its retention time with known standards.[13][14]

Objective: To estimate the LogP value of a PEG3-containing compound.

Materials:

  • Test compound

  • A set of reference compounds with known LogP values spanning a relevant range.

  • HPLC system with a C18 column and UV-Vis detector.

  • Mobile Phase A: Aqueous buffer (e.g., phosphate (B84403) buffer)

  • Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile)

  • Injector vials

Procedure:

  • System Preparation: Equilibrate the HPLC system with a specific isocratic mobile phase composition (e.g., 60:40 Methanol:Water).

  • Standard Injection: Sequentially inject each reference compound and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

  • Calibration Curve Generation: Plot the logarithm of the capacity factor (log k) for each standard against its known LogP value. Perform a linear regression to generate a calibration curve and its corresponding equation (e.g., LogP = m * (log k) + c).[13]

  • Test Compound Analysis: Inject the PEG3-containing test compound under the identical HPLC conditions and record its retention time.

  • LogP Determination: Calculate the log k for the test compound and use the calibration curve equation to determine its experimental LogP value.[13]

Visualizations: Workflows and Mechanisms

The strategic incorporation of PEG3 linkers is central to the mechanism of action and synthesis of complex therapeutics.

PROTAC-Mediated Protein Degradation

PEG3 linkers are frequently used in PROTACs to bridge the target protein binder and the E3 ligase ligand. The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[5][7][15]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-PEG3-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow Start 1. Antibody Preparation (e.g., Partial Reduction of Disulfides) Conjugation 3. Conjugation Reaction (Antibody + Linker-Payload) Start->Conjugation Linker_Activation 2. Linker-Payload Synthesis (Activate PEG3-Payload for Conjugation) Linker_Activation->Conjugation Purification 4. Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Analysis 5. Characterization (DAR, Purity, Aggregation) Purification->Analysis Final_ADC Final ADC Product Analysis->Final_ADC

References

Propargyl-PEG3-NHS Ester: A Core Component in Bioconjugation for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-NHS ester is a bifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal alkyne group and an amine-reactive N-hydroxysuccinimide (NHS) ester, allows for a sequential and controlled approach to linking biomolecules with therapeutic payloads or other functional moieties. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate. This guide provides a comprehensive overview of the molecular properties, experimental applications, and underlying biological pathways relevant to the use of this compound.

Core Molecular Data

A clear understanding of the physicochemical properties of this compound is fundamental to its application. The key quantitative data for this crosslinker are summarized in the table below.

PropertyValueCitation(s)
Molecular Weight 313.31 g/mol [1][2]
Chemical Formula C₁₄H₁₉NO₇[1][2]
CAS Number 1428629-71-3[1]
Purity Typically >95%[2]
Solubility Soluble in DMSO, DMF, and DCM[2]
Storage Recommended storage at -20°C[2]

Experimental Protocols and Applications

The utility of this compound lies in its dual reactivity, enabling a two-step conjugation strategy. The NHS ester facilitates covalent linkage to primary amines, such as those on lysine (B10760008) residues of antibodies, while the propargyl group is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Protocol 1: Amine Conjugation via NHS Ester

This protocol outlines the general procedure for conjugating this compound to an amine-containing biomolecule, such as an antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column for purification

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the reaction buffer to a final concentration of 2-10 mg/mL.

  • NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-modified molecule to the propargyl-functionalized biomolecule from Protocol 1.

Materials:

  • Propargyl-modified antibody (from Protocol 1)

  • Azide-containing molecule (e.g., a cytotoxic drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reactant Preparation: Prepare stock solutions of the azide-containing molecule, CuSO₄, sodium ascorbate (B8700270), and THPTA in a suitable solvent (e.g., DMSO or water).

  • Reaction Mixture: In a microcentrifuge tube, combine the propargyl-modified antibody, a molar excess of the azide-containing molecule, the THPTA ligand, and CuSO₄.

  • Initiation of Reaction: Add freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the resulting antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and excess reagents.

Visualizing Experimental Workflows and Biological Pathways

The following diagrams illustrate the logical flow of the experimental procedures and a relevant biological signaling pathway that can be targeted using therapeutics synthesized with this compound.

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry Antibody Antibody with Primary Amines Propargylated_Ab Propargylated Antibody Antibody->Propargylated_Ab NHS Ester Reaction (pH 8.3) Propargyl_Linker This compound Propargyl_Linker->Propargylated_Ab ADC Antibody-Drug Conjugate (ADC) Propargylated_Ab->ADC CuAAC Reaction (CuSO4, NaAsc) Azide_Drug Azide-Modified Drug Azide_Drug->ADC

Caption: A generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

A key application of ADCs is in cancer therapy, where they can target specific cell surface receptors on tumor cells. For instance, an ADC targeting the Epidermal Growth Factor Receptor (EGFR) can deliver a cytotoxic payload to cancer cells overexpressing this receptor, thereby interfering with downstream signaling pathways that promote cell proliferation and survival, such as the MAPK/ERK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation EGF EGF (Ligand) EGF->EGFR ADC Anti-EGFR ADC (Payload Delivery) ADC->EGFR Binds & Internalizes

Caption: Simplified EGFR signaling pathway and the intervention point of an anti-EGFR Antibody-Drug Conjugate (ADC).

References

An In-depth Technical Guide to Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a suite of chemical reactions that are highly efficient, selective, and biocompatible.[1] This guide provides a comprehensive overview of the core click chemistry reagents, their reaction kinetics, and detailed experimental protocols to empower researchers in harnessing the full potential of this powerful chemical toolbox.

Core Concepts in Click Chemistry

The foundational principle of click chemistry, as conceptualized by K. Barry Sharpless, is the use of modular, wide-in-scope, high-yield reactions that generate minimal and inoffensive byproducts.[2] These reactions are characterized by their simplicity, stereospecificity, and the use of readily available reagents, often in benign solvents like water.[3][4] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is renowned for its high yields and reaction rates, which can be orders of magnitude faster than the uncatalyzed version.[7] The active catalyst is the Cu(I) ion, which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[8]

To enhance the efficiency and biocompatibility of CuAAC, particularly in biological systems, copper-chelating ligands are employed. These ligands stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) form and protecting sensitive biomolecules from oxidative damage.[9][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity associated with the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a "copper-free" click chemistry that utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide due to the release of ring strain.[] This bioorthogonal reaction has become an invaluable tool for in vivo imaging and labeling of biomolecules in their native environment.[12]

Key Click Chemistry Reagents

The versatility of click chemistry stems from a diverse array of reagents that can be tailored for specific applications.

Azides

Azides are a key functional group in click chemistry. They are relatively small, stable, and bioorthogonal, meaning they do not readily react with biological molecules outside of their intended click partner.[1] Azides can be introduced into biomolecules using various chemical methods.

Alkynes

Terminal alkynes are the reaction partners for azides in CuAAC. Similar to azides, they are small and bioorthogonal.

Copper Catalysts and Ligands (for CuAAC)
  • Copper(II) Sulfate (CuSO₄): The most common precursor for the Cu(I) catalyst.

  • Sodium Ascorbate: A reducing agent used to generate Cu(I) from Cu(II).[8]

  • Tris-(benzyltriazolylmethyl)amine (TBTA): A highly effective but water-insoluble Cu(I)-stabilizing ligand.[13]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analog of TBTA, ideal for bioconjugation in aqueous environments.[8][13] THPTA is often considered superior to TBTA in aqueous systems due to its solubility and enhanced reaction rates.

Strained Cyclooctynes (for SPAAC)

The choice of cyclooctyne is critical in SPAAC, as it dictates the reaction kinetics and stability.

  • Bicyclo[6.1.0]nonyne (BCN): Offers a good balance of reactivity and stability.[14]

  • Dibenzocyclooctyne (DBCO): Exhibits faster reaction kinetics than BCN due to greater ring strain.[14]

  • Dibenzoannulated cyclooctyne (DIBO): A highly reactive cyclooctyne.

Quantitative Data on Click Chemistry Reagents

The efficiency of a click chemistry reaction is a critical factor in experimental design. The following tables summarize key quantitative data for different click chemistry reagents.

Table 1: Comparison of Second-Order Rate Constants for SPAAC Reagents
ReagentFull NameSecond-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
BCN Bicyclo[6.1.0]nonyne0.14 - 0.29Good balance of reactivity and hydrophilicity. Can exhibit some cross-reactivity with thiols.
DIBO 4-Dibenzocyclooctynol0.31Fast reaction rates and good stability.
DBCO Dibenzoazacyclooctyne0.24 - 0.96Generally higher reactivity than BCN.

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant.[15][16]

Table 2: Comparison of CuAAC Ligands
LigandKey Characteristics
TBTA High efficiency in organic solvents, but poor water solubility limits its use in biological systems.
THPTA High water solubility, making it the ligand of choice for aqueous bioconjugation. Often provides faster reaction rates than TBTA in aqueous media.
BTTAA A water-soluble ligand reported to be highly efficient for bioconjugation.

Experimental Protocols

The following are detailed protocols for common applications of click chemistry.

Protocol 1: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for a CuAAC reaction.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve reagents)

Procedure:

  • In a microcentrifuge tube, combine the azide- and alkyne-containing molecules in PBS. If necessary, use a minimal amount of DMSO to dissolve the reagents.

  • Add the THPTA solution to the reaction mixture.

  • Add the CuSO₄ solution to the reaction mixture.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution.

  • Vortex the mixture briefly and allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.[17]

  • The reaction can be purified using methods appropriate for the molecules being conjugated (e.g., chromatography, precipitation).

Protocol 2: Antibody-Drug Conjugation using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a drug-linker to an antibody.[5]

Materials:

  • Azide-functionalized antibody

  • DBCO-functionalized drug-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare a stock solution of the DBCO-drug linker in DMSO.

  • In a reaction tube, combine the azide-functionalized antibody with the DBCO-drug linker in PBS. A typical molar ratio is 1:4 to 1:10 (antibody:drug-linker). The final DMSO concentration should be kept low (e.g., <10%) to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Remove the excess unreacted drug-linker using a desalting column or size-exclusion chromatography.

  • The resulting antibody-drug conjugate (ADC) can be characterized by methods such as mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 3: Fluorescent Labeling of Proteins using CuAAC

This protocol describes the fluorescent labeling of a protein containing an alkyne-modified non-canonical amino acid.

Materials:

  • Alkyne-modified protein

  • Azide-functionalized fluorescent dye

  • CuSO₄ stock solution (20 mM in water)

  • THPTA stock solution (100 mM in water)

  • Sodium ascorbate stock solution (300 mM in water, freshly prepared)

  • PBS, pH 7.4

Procedure:

  • Dissolve the alkyne-modified protein in PBS.

  • Add the azide-functionalized fluorescent dye.

  • Add the THPTA solution.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 30 minutes, protected from light.[17]

  • Purify the labeled protein from excess reagents using a desalting column or dialysis.

Protocol 4: SPAAC Labeling of Live Cells

This protocol describes the labeling of cell surface proteins.[18]

Materials:

  • Cells expressing an azide-modified protein

  • DBCO- or BCN-functionalized fluorescent probe

  • Cell culture medium (serum-free or complete)

  • PBS, pH 7.4

Procedure:

  • Prepare a stock solution of the DBCO/BCN-reagent in DMSO.

  • Prepare the click reaction medium by diluting the stock solution into pre-warmed cell culture medium to a final concentration of 10-50 µM.

  • Wash the cells expressing the azide-modified protein with PBS.

  • Add the click reaction medium to the cells.

  • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Remove the click reaction medium and wash the cells three times with pre-warmed PBS.

  • The cells are now fluorescently labeled and can be analyzed by fluorescence microscopy or flow cytometry.

Visualizations

General Workflow for Click Chemistry Reactions

G cluster_0 Preparation cluster_1 Click Reaction cluster_2 Outcome Molecule A Molecule A Functionalize A with Azide Functionalize A with Azide Molecule A->Functionalize A with Azide Molecule B Molecule B Functionalize B with Alkyne/Cyclooctyne Functionalize B with Alkyne/Cyclooctyne Molecule B->Functionalize B with Alkyne/Cyclooctyne Azide-A Azide-Functionalized Molecule A Functionalize A with Azide->Azide-A Alkyne-B Alkyne/Cyclooctyne-Functionalized Molecule B Functionalize B with Alkyne/Cyclooctyne->Alkyne-B Click Reaction Click Reaction Azide-A->Click Reaction Alkyne-B->Click Reaction Conjugate A-B Stable Triazole-Linked Conjugate Click Reaction->Conjugate A-B Purification Purification Conjugate A-B->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for an azide-alkyne click chemistry reaction.

Catalytic Cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Copper Acetylide Copper Acetylide Cu(I)->Copper Acetylide + Alkyne Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Cu(II) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Copper Acetylide Azide Azide Triazole Product Triazole Product Azide->Triazole Product Copper Acetylide->Triazole Product + Azide Triazole Product->Cu(I) Releases

Caption: Simplified catalytic cycle for CuAAC.

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

G Strained Cyclooctyne Strained Cyclooctyne Transition State [3+2] Cycloaddition Transition State Strained Cyclooctyne->Transition State + Azide Azide Azide Azide->Transition State Triazole Product Triazole Product Transition State->Triazole Product Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

An In-Depth Technical Guide to Amine-Reactive Linkers for Antibody Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive linkers, essential tools for the covalent modification of antibodies. We will delve into the fundamental chemistry, explore the diverse types of linkers available, and provide detailed experimental protocols for antibody conjugation and characterization. This document is intended to serve as a practical resource for scientists engaged in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other modified antibody-based therapeutics and research tools.

Introduction to Amine-Reactive Chemistry for Antibody Modification

Antibodies, with their exquisite specificity, are ideal targeting moieties for a wide range of applications. Covalent modification of antibodies allows for the attachment of various payloads, including cytotoxic drugs, fluorescent dyes, and enzymes, to create powerful therapeutic and diagnostic agents.[] Amine-reactive linkers are a cornerstone of antibody modification strategies due to the abundance of primary amines on the antibody surface. These amines are primarily found at the N-terminus of each polypeptide chain and on the side chains of lysine (B10760008) residues.[2]

The fundamental principle of amine-reactive chemistry involves the reaction of an electrophilic functional group on the linker with the nucleophilic primary amine on the antibody, resulting in the formation of a stable covalent bond. The most prevalent amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and their water-soluble sulfonated analogs (sulfo-NHS esters).[3] These esters react with primary amines under mild, slightly alkaline conditions (pH 7.2-8.5) to form a robust amide bond.[4]

Types of Amine-Reactive Linkers

Amine-reactive linkers can be classified based on the functionality of their reactive groups and the nature of their spacer arms.

Homobifunctional vs. Heterobifunctional Linkers
  • Homobifunctional Linkers: These linkers possess two identical amine-reactive groups, typically NHS esters.[5] They are used in one-step conjugation reactions to crosslink molecules containing primary amines, which can be useful for studying protein-protein interactions or creating antibody polymers.[6] However, their use can lead to uncontrolled polymerization and self-conjugation.[7]

  • Heterobifunctional Linkers: These linkers have two different reactive groups, allowing for sequential, multi-step conjugation reactions.[4] A common configuration is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) group at the other. This allows for controlled conjugation, minimizing unwanted side reactions and is a widely used strategy in the synthesis of ADCs.[4]

Cleavable vs. Non-Cleavable Linkers

The spacer arm of a linker can be designed to be either stable or cleavable under specific physiological conditions.

  • Non-Cleavable Linkers: These linkers form a permanent, stable bond between the antibody and the payload. This ensures that the payload remains attached to the antibody until the entire conjugate is degraded within the target cell.[4] The stability of non-cleavable linkers can potentially reduce off-target toxicity.

  • Cleavable Linkers: These linkers contain a labile bond, such as a disulfide bond (reducible) or a hydrazone or peptide linkage (cleavable under acidic or enzymatic conditions, respectively), within their spacer arm. This feature allows for the controlled release of the payload within the target cell's specific microenvironment, such as the reducing environment of the cytoplasm or the acidic environment of lysosomes.[8]

Quantitative Data for Common Amine-Reactive Linkers

The selection of an appropriate linker is critical and depends on the specific application, requiring consideration of factors such as spacer arm length, solubility, and cleavability. The following tables summarize the properties of several common amine-reactive linkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Water SolubleCell Membrane PermeableCleavableReactive Groups
Bis(sulfosuccinimidyl) suberateBS3572.4311.4YesNoNoSulfo-NHS ester
Disuccinimidyl suberateDSS368.3511.4NoYesNoNHS ester
Disuccinimidyl glutarateDSG326.267.7NoYesNoNHS ester
Dithiobis(succinimidyl propionate)DSP404.4212.0NoYesYes (Disulfide)NHS ester
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSP608.5112.0YesNoYes (Disulfide)Sulfo-NHS ester

Data sourced from multiple references.[2]

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Amine-Reactive GroupSecond Reactive GroupCleavableWater Soluble
N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NHS esterMaleimideNoNo
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3Sulfo-NHS esterMaleimideNoYes
N-ε-Maleimidocaproyl-oxysuccinimide esterEMCS308.289.4NHS esterMaleimideNoNo

Data sourced from multiple references.[3]

Table 3: Stability of NHS Esters - Half-life (t½) of Hydrolysis

pHTemperature (°C)Half-life
7.004 - 5 hours
8.6410 minutes
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
9.0Room Temperature125 minutes

The rate of NHS ester hydrolysis increases significantly with pH.[9][10][11][12]

Visualizing Key Concepts and Workflows

To further elucidate the principles and applications of amine-reactive linkers, the following diagrams have been generated.

Reaction mechanism of an NHS ester with a primary amine on an antibody.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_characterization Purification & Characterization A Antibody in Amine-Free Buffer (pH 7.2-8.5) D Step 1: Antibody Activation (React Antibody with Linker) A->D B Amine-Reactive Linker (e.g., SMCC) in DMSO/DMF B->D C Thiol-Containing Payload F Step 2: Payload Conjugation (React activated Ab with Payload) C->F E Purification (Remove excess linker) D->E 1-2 hours, RT E->F G Purification of ADC (e.g., SEC, HIC) F->G 1-2 hours, RT H Characterization (DAR, Purity, Potency) G->H I Final ADC Product H->I

General experimental workflow for creating an Antibody-Drug Conjugate (ADC).

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Inhibited by Trastuzumab RAS RAS HER2->RAS Inhibited by Trastuzumab Trastuzumab_ADC Trastuzumab-ADC (Amine-Linked) Trastuzumab_ADC->HER2 Binds to HER2 Payload Cytotoxic Payload Trastuzumab_ADC->Payload Internalization & Payload Release AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Payload->Apoptosis

References

Propargyl-PEG3-NHS Ester: A Technical Guide to Synthesis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity assessment of Propargyl-PEG3-NHS ester, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. This document outlines a plausible synthetic route, detailed experimental protocols, and robust analytical methodologies for quality control.

Introduction

This compound is a versatile chemical tool featuring a terminal alkyne group for "click" chemistry reactions and an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines. The triethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance. This guide details the synthesis of this linker and the analytical methods to ensure its purity, which is paramount for reproducible and effective bioconjugation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available propargyl-PEG3-alcohol. The first step involves the oxidation of the terminal alcohol to a carboxylic acid, followed by the activation of the carboxylic acid with N-hydroxysuccinimide to form the reactive NHS ester.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification Propargyl-PEG3-OH Propargyl-PEG3-OH Propargyl-PEG3-COOH Propargyl-PEG3-COOH Propargyl-PEG3-OH->Propargyl-PEG3-COOH Oxidizing Agent (e.g., Jones Reagent, TEMPO) Propargyl-PEG3-COOH_2 Propargyl-PEG3-COOH Propargyl-PEG3-NHS This compound Propargyl-PEG3-COOH_2->Propargyl-PEG3-NHS NHS, DCC/EDC DMF or DCM

Caption: Synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Propargyl-PEG3-Carboxylic Acid

A detailed protocol for the oxidation of the terminal alcohol of a PEG linker to a carboxylic acid is a standard organic chemistry procedure. One common method involves the use of Jones reagent or a milder oxidizing agent like TEMPO.

  • Materials: Propargyl-PEG3-OH, Jones reagent (or TEMPO/NaOCl), acetone (B3395972), sulfuric acid, diethyl ether, sodium sulfate, silica (B1680970) gel.

  • Procedure:

    • Dissolve Propargyl-PEG3-OH in acetone and cool the solution in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench with isopropanol.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield Propargyl-PEG3-Carboxylic Acid.

Step 2: Synthesis of this compound

The esterification of the carboxylic acid with N-hydroxysuccinimide is typically mediated by a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Materials: Propargyl-PEG3-Carboxylic Acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or EDC, Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Propargyl-PEG3-Carboxylic Acid and N-hydroxysuccinimide in anhydrous DCM or DMF.

    • Add DCC or EDC to the solution at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC or HPLC.

    • If DCC is used, filter off the dicyclohexylurea (DCU) byproduct.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Purity Assessment

Ensuring the high purity of this compound is crucial for its successful application in bioconjugation. Several analytical techniques are employed to determine the purity and confirm the structure of the final product.

Quantitative Purity Data

The purity of commercially available this compound typically ranges from >90% to 98%. The table below summarizes purity data from various suppliers.

SupplierPurity SpecificationAnalytical Method
MedChemExpress97.0%Not specified
BroadPharm98%NMR
Sigma-Aldrich97%Not specified
Precise PEG> 90%Not specified
Vector Labs>95%HPLC
Analytical Methods and Experimental Protocols

A combination of chromatographic and spectroscopic methods is used to assess the purity and verify the chemical structure of this compound.

Purity_Analysis_Workflow Start Synthesized This compound HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS Pass Purity > 95%? HPLC->Pass NMR->Pass MS->Pass Release Product Release Pass->Release Yes Repurify Repurification Pass->Repurify No

Propargyl-PEG3-NHS Ester: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage and stability of Propargyl-PEG3-NHS ester, a critical bifunctional linker used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the chemical stability of this reagent is paramount to ensure the reproducibility and success of conjugation reactions.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a terminal alkyne group for "click" chemistry reactions and an N-hydroxysuccinimide (NHS) ester for efficient and specific conjugation to primary amines. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. The stability of the NHS ester is a critical factor, as it is susceptible to hydrolysis, which can significantly impact conjugation efficiency.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and reactivity of this compound. Both the solid form and solutions of the compound require specific conditions to minimize degradation.

Storage of Solid Compound

For long-term storage, the solid form of this compound should be kept in a tightly sealed container at -20°C .[1][2][3] It is also recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and atmospheric oxygen.[2][4] While the compound can be shipped at ambient temperatures, it should be transferred to the recommended storage conditions upon receipt.[1][3]

Storage of Stock Solutions

Stock solutions of this compound are typically prepared in anhydrous organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] These solutions are significantly less stable than the solid form and should be used as fresh as possible. For short-term storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[4] It is critical to use anhydrous solvents and to minimize the exposure of the solution to moisture to prevent hydrolysis of the NHS ester.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Recommendations
Solid-20°CLong-termStore under an inert atmosphere (e.g., Argon, Nitrogen).[2][4]
Stock Solution (in anhydrous DMSO/DMF)-20°CUp to 1 monthUse anhydrous solvents; minimize moisture exposure.[4]
Stock Solution (in anhydrous DMSO/DMF)-80°CUp to 6 monthsUse anhydrous solvents; minimize moisture exposure.[4]

Chemical Stability and Degradation Pathway

The primary pathway of degradation for this compound is the hydrolysis of the N-hydroxysuccinimide ester. This reaction is highly dependent on pH and temperature.

Hydrolysis of the NHS Ester

The NHS ester is a reactive group that is susceptible to nucleophilic attack by water, leading to the formation of an unreactive carboxylic acid and N-hydroxysuccinimide. This hydrolysis reaction is the main competitor to the desired amidation reaction with primary amines on the target molecule.

cluster_0 Degradation Pathway Propargyl-PEG3-NHS_ester This compound Hydrolyzed_Product Propargyl-PEG3-Carboxylic Acid + N-Hydroxysuccinimide Propargyl-PEG3-NHS_ester->Hydrolyzed_Product H₂O (Hydrolysis) cluster_1 Protein Labeling Workflow A Prepare Protein Solution (amine-free buffer, pH 7.2-8.5) C Add NHS Ester to Protein Solution A->C B Prepare this compound Solution (anhydrous DMSO or DMF) B->C D Incubate (Room temp or 4°C) C->D E Quench Reaction (e.g., Tris or glycine) D->E F Purify Conjugate (e.g., Desalting column) E->F

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG3-NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific modification of antibodies is a cornerstone of modern bioconjugation, enabling the development of advanced diagnostics, imaging agents, and antibody-drug conjugates (ADCs).[1] Propargyl-PEG3-NHS ester is a heterobifunctional linker that facilitates the covalent attachment of a terminal alkyne group to antibodies. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, predominantly the ε-amine of lysine (B10760008) residues, on the antibody surface.[2][][4] The propargyl group then serves as a versatile handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the highly efficient and specific conjugation of a second molecule of interest containing an azide (B81097) group.[5][][7][8][9] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[5][10]

These application notes provide a detailed protocol for the labeling of antibodies with this compound and subsequent click chemistry conjugation.

Data Presentation

A summary of the key quantitative parameters for the antibody labeling protocol is presented in the table below for easy reference and comparison.

ParameterRecommended ValueNotes
Antibody Concentration 1-2 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer 100 mM Sodium Bicarbonate or Phosphate BufferEnsure the buffer is free of primary amines (e.g., Tris, glycine).[4]
Reaction pH 8.0 - 8.5Optimal for NHS ester reactivity with primary amines.[4][]
Molar Excess of this compound 3-15 foldThe optimal ratio should be determined empirically for each antibody.[12]
Reaction Time 1 hour at Room Temperature or 2 hours at 4°CLonger incubation times may be required for less reactive antibodies.[12]
Quenching Reagent 1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM to stop the reaction.[12]
Purification Method Size-Exclusion Chromatography (e.g., Zeba™ Spin Desalting Columns)To remove unreacted linker and quenching reagent.[2][12]

Experimental Protocols

Part 1: Antibody Labeling with this compound

This protocol details the steps for conjugating the propargyl group to the antibody.

Materials and Equipment:

  • Antibody to be labeled

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Columns: Zeba™ Spin Desalting Columns (or equivalent)

  • Microcentrifuge tubes

  • Pipettes

  • Spectrophotometer for determining antibody concentration

Protocol:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified first.[12] This can be achieved by dialysis against the Reaction Buffer or by using an antibody purification kit.

    • Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO.[]

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution.[12] For example, for a 10-fold molar excess, add 1 µL of 10 mM this compound for every 6.67 µL of a 1 mg/mL IgG solution (assuming IgG MW of 150 kDa).

    • Gently mix the reaction solution by pipetting up and down.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[12]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[12]

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[12]

  • Purification of the Propargyl-Modified Antibody:

    • Remove the excess, unreacted this compound and the quenching reagent using a desalting spin column according to the manufacturer's instructions.[12]

    • The purified propargyl-modified antibody is now ready for the subsequent click chemistry reaction or for storage at 4°C (short-term) or -20°C (long-term).

Part 2: Click Chemistry Conjugation of the Propargyl-Modified Antibody

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-containing molecule to the propargyl-modified antibody.

Materials and Equipment:

  • Propargyl-modified antibody

  • Azide-containing molecule of interest (e.g., fluorescent dye, biotin, drug molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Copper Ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS)

  • Purification Columns

Protocol:

  • Preparation of Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO, water).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargyl-modified antibody with a 3-5 fold molar excess of the azide-containing molecule.

    • In a separate tube, pre-mix the copper catalyst. Add the copper ligand to the CuSO₄ solution at a 5:1 molar ratio (ligand:copper).

    • Add the copper catalyst mixture to the antibody-azide mixture to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding the Sodium Ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Final Antibody Conjugate:

    • Purify the final antibody conjugate to remove the catalyst and excess reagents using a desalting spin column or size-exclusion chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Antibody Labeling cluster_click Click Chemistry antibody_prep Antibody Purification (if necessary) reaction Incubate Antibody with This compound antibody_prep->reaction reagent_prep Prepare Propargyl-PEG3-NHS Ester Stock Solution reagent_prep->reaction quench Quench Reaction with Tris Buffer reaction->quench purify1 Purify Propargyl-Antibody (Desalting Column) quench->purify1 click_reaction Incubate with Azide Molecule, CuSO4, and Ascorbate purify1->click_reaction purify2 Purify Final Antibody Conjugate click_reaction->purify2 final_product Final Labeled Antibody Conjugate purify2->final_product

Caption: Experimental workflow for antibody labeling and conjugation.

reaction_mechanism cluster_nhs_labeling Step 1: NHS Ester Labeling cluster_click_reaction Step 2: Click Chemistry antibody Antibody-NH2 (Lysine Residue) propargyl_antibody Propargyl-PEG3-Antibody antibody->propargyl_antibody propargyl_nhs This compound propargyl_nhs->propargyl_antibody + nhs_leaving_group NHS propargyl_antibody->nhs_leaving_group - propargyl_antibody2 Propargyl-PEG3-Antibody final_conjugate Antibody-PEG3-Triazole-Molecule propargyl_antibody2->final_conjugate azide_molecule Azide-Molecule azide_molecule->final_conjugate + catalyst Cu(I) Catalyst catalyst->final_conjugate

Caption: Reaction mechanism for antibody labeling and click chemistry.

References

Application Notes and Protocols for Peptide Conjugation with Propargyl-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the conjugation of Propargyl-PEG3-NHS ester to peptides. N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently react with primary amines, such as the N-terminus and the epsilon-amine of lysine (B10760008) residues on a peptide, to form a stable amide bond.[1][2][3] this compound is a bifunctional linker that introduces a terminal alkyne (propargyl group) onto a peptide via a polyethylene (B3416737) glycol (PEG) spacer. This modification is particularly useful for subsequent "click chemistry" reactions, enabling the attachment of various molecules, such as imaging agents, nanoparticles, or other biomolecules containing an azide (B81097) group.[4][5][6][7] These application notes offer a comprehensive protocol for the conjugation reaction, purification of the resulting conjugate, and key considerations for optimizing this bioconjugation process.

Introduction

The modification of peptides with functional groups is a cornerstone of modern drug development, diagnostics, and biomedical research. The introduction of a propargyl group onto a peptide opens up a vast array of possibilities for further modification through copper-catalyzed or copper-free click chemistry. This compound is an ideal reagent for this purpose, offering a balance of reactivity, specificity, and improved solubility due to the hydrophilic PEG spacer.[7][8] The NHS ester moiety ensures a straightforward reaction with primary amines on the peptide under mild conditions, resulting in a stable amide linkage.[3] This protocol will guide researchers through the necessary steps to successfully perform this conjugation.

Reaction Principle

The conjugation of this compound to a peptide is based on the reaction between the NHS ester and a primary amine. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is released as a leaving group, forming a stable amide bond between the PEG linker and the peptide.[2] This reaction is highly efficient in a slightly basic pH environment.[3][4]

Experimental Protocols

Materials
  • Peptide containing at least one primary amine (N-terminus or lysine residue)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) of high purity[4]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer or 0.1 M Phosphate Buffer, pH 8.3-8.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)[1][9]

Protocol for Peptide Conjugation
  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[10] If the peptide has poor aqueous solubility, a minimal amount of a compatible organic solvent can be used, ensuring it does not interfere with the reaction.

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[11][12] The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvents and prepare the solution fresh.[11]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution.[13] The optimal molar ratio may need to be determined empirically.

    • Gently mix the reaction solution and incubate for 1-4 hours at room temperature or overnight at 4°C.[4][5] Longer incubation times at lower temperatures can help minimize peptide degradation.

  • Quenching the Reaction: To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.[13] Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate: The propargyl-modified peptide can be purified from unreacted peptide, excess reagent, and reaction byproducts using RP-HPLC or SEC.[1]

    • RP-HPLC: This is often the method of choice for peptide purification. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used. The more hydrophobic PEGylated peptide will typically elute later than the unmodified peptide.[10]

    • SEC: For larger peptides, size-exclusion chromatography can be effective in separating the conjugate from smaller molecules like the unreacted NHS ester and its hydrolysis products.[1]

  • Characterization: The final product should be characterized to confirm successful conjugation and purity. Techniques such as Mass Spectrometry (to confirm the mass of the modified peptide) and analytical RP-HPLC (to assess purity) are recommended.

Data Presentation

ParameterRecommended ConditionNotes
Peptide Concentration 1-5 mg/mLDependent on peptide solubility.
Solvent for NHS Ester Anhydrous DMF or DMSOMust be high purity and amine-free.[4]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferpH should be maintained between 8.3 and 8.5 for optimal reaction efficiency.[4]
Molar Ratio (NHS Ester:Peptide) 5:1 to 20:1This is a starting point and should be optimized for each specific peptide.
Reaction Temperature Room Temperature or 4°CLower temperatures may be necessary for sensitive peptides.
Reaction Time 1-4 hours at RT, or overnight at 4°CMonitor reaction progress if possible.
Quenching Agent Tris or Glycine bufferFinal concentration of 50-100 mM.
Purification Method RP-HPLC or SECRP-HPLC is generally preferred for peptides.[9]

Visualizations

G cluster_workflow Experimental Workflow Peptide_Prep 1. Prepare Peptide Solution (1-5 mg/mL in pH 8.3-8.5 Buffer) Conjugation 3. Mix and Incubate (RT for 1-4h or 4°C overnight) Peptide_Prep->Conjugation NHS_Ester_Prep 2. Prepare this compound (Freshly dissolve in DMF/DMSO) NHS_Ester_Prep->Conjugation Quench 4. Quench Reaction (Add Tris or Glycine) Conjugation->Quench Purification 5. Purify Conjugate (RP-HPLC or SEC) Quench->Purification Characterization 6. Characterize Product (Mass Spec, HPLC) Purification->Characterization

Caption: Experimental workflow for peptide conjugation.

G cluster_reaction Reaction Schematic Peptide Peptide-NH2 Propargyl_NHS + Propargyl-PEG3-O-NHS Conjugate -> Peptide-NH-CO-PEG3-Propargyl NHS + NHS

Caption: NHS ester amine coupling reaction.

Optimization and Troubleshooting

  • Low Conjugation Efficiency:

    • pH: Ensure the reaction pH is between 8.3 and 8.5. A lower pH will result in protonated amines that are less reactive.[4]

    • NHS Ester Hydrolysis: Prepare the NHS ester solution immediately before use in an anhydrous solvent. Avoid moisture.[11]

    • Molar Ratio: Increase the molar excess of the this compound.

    • Reaction Time: Increase the incubation time.

  • Multiple Conjugations:

    • If the peptide has multiple primary amines (e.g., several lysine residues) and mono-conjugation is desired, reduce the molar excess of the NHS ester and shorten the reaction time. Further optimization will be required.

  • Peptide Degradation:

    • Perform the reaction at a lower temperature (e.g., 4°C).

    • Minimize the reaction time.

Conclusion

The conjugation of this compound to peptides is a robust and versatile method for introducing a terminal alkyne for subsequent click chemistry applications. By following the detailed protocol and considering the optimization strategies outlined in these application notes, researchers can successfully synthesize well-defined peptide conjugates for a wide range of applications in research and drug development. Careful control of reaction conditions and thorough purification are paramount to obtaining a high-quality final product.

References

Step-by-Step Guide for Using Propargyl-PEG3-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the effective use of Propargyl-PEG3-NHS ester, a bifunctional linker critical in bioconjugation, drug delivery, and proteomics. These protocols and application notes are designed to furnish researchers, scientists, and drug development professionals with comprehensive methodologies for protein and surface modification.

Introduction to this compound

This compound is a versatile crosslinking reagent that features two reactive functional groups: a propargyl group and an N-hydroxysuccinimide (NHS) ester. The propargyl group, containing a terminal alkyne, readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. This allows for the efficient and specific conjugation of azide-modified molecules. The NHS ester group provides a means for covalent attachment to primary amines (-NH2) found on proteins (e.g., lysine (B10760008) residues, N-terminus) and other biomolecules, as well as on amine-functionalized surfaces. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugates.

Key Applications:

  • Protein and Antibody Labeling: Introduction of a terminal alkyne for subsequent click chemistry reactions, enabling the attachment of reporter molecules, drugs, or other biomolecules.

  • Antibody-Drug Conjugate (ADC) Development: Serves as a linker to connect cytotoxic drugs to antibodies for targeted cancer therapy.

  • Surface Modification: Functionalization of surfaces, such as nanoparticles and microarrays, to enable the immobilization of biomolecules.

  • Proteomics: Used in the development of chemical probes for identifying and characterizing protein interactions.

Data Presentation: Quantitative Parameters for Bioconjugation

The efficiency of labeling with this compound is influenced by several factors, including the concentration of the protein, the molar ratio of the NHS ester, pH, and reaction time. The "degree of labeling" (DOL) refers to the average number of linker molecules conjugated to each protein molecule.

ParameterBovine Serum Albumin (BSA)Immunoglobulin G (IgG)
Protein Concentration 1-10 mg/mL1-10 mg/mL
Molar Ratio (Ester:Protein) 5:1 to 20:110:1 to 20:1
Typical DOL 1-5 (dependent on molar ratio and reaction conditions)2-8 (dependent on molar ratio and reaction conditions)
Reaction pH 8.0 - 8.58.0 - 8.5
Reaction Time 1-2 hours at Room Temperature or 2-4 hours at 4°C1-2 hours at Room Temperature or 2-4 hours at 4°C
Click Chemistry Yield >95% (with optimal catalyst and reactant concentrations)>95% (with optimal catalyst and reactant concentrations)
Reference General data for NHS esters. Specific data for this compound may vary.General data for NHS esters. Specific data for this compound may vary.

Experimental Protocols

Protocol for Labeling Proteins with this compound

This protocol outlines the steps for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest (e.g., BSA, IgG)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or sodium bicarbonate buffer, pH 8.0-8.5. Note: Avoid buffers containing primary amines, such as Tris.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by methods such as UV-Vis spectroscopy or mass spectrometry.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein Protein Solution (1-10 mg/mL in Amine-Free Buffer, pH 8.0-8.5) Conjugation NHS Ester Conjugation (1-2h at RT or 2-4h at 4°C) Protein->Conjugation NHS_Ester This compound (Freshly dissolved in DMSO/DMF) NHS_Ester->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Stop Reaction Purification Purification (Desalting/Dialysis) Quenching->Purification Remove Excess Reagents Propargylated_Protein Propargylated Protein Purification->Propargylated_Protein Final Product

Protein Labeling with this compound.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the propargylated protein and an azide-containing molecule.

Materials:

  • Propargylated Protein (from Protocol 3.1)

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide, drug-azide)

  • Copper (II) Sulfate (CuSO4)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Copper Ligand (e.g., THPTA, BTTAA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Reactants:

    • Dissolve the propargylated protein in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, water) to a stock concentration of 10 mM.

    • Prepare stock solutions of CuSO4 (e.g., 50 mM in water), Sodium Ascorbate (B8700270) (e.g., 1 M in water, freshly prepared), and the copper ligand (e.g., 50 mM in DMSO or water).

  • Click Reaction:

    • In a reaction tube, add the propargylated protein.

    • Add the azide-containing molecule to the protein solution (a 3-5 fold molar excess over the protein is a good starting point).

    • Add the copper ligand to the reaction mixture (final concentration typically 5-fold higher than the copper concentration).

    • Add CuSO4 to the reaction mixture (final concentration typically 0.1-1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (final concentration typically 1-5 mM).

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Remove the copper catalyst, excess reagents, and byproducts by a suitable method such as a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or fluorescence spectroscopy (if a fluorescent azide (B81097) was used).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Protocol for Surface Modification of Silica (B1680970) Nanoparticles

This protocol describes a two-step process for functionalizing silica nanoparticles with this compound. First, the silica surface is functionalized with primary amines, which then serve as attachment points for the NHS ester.

Part 1: Amine Functionalization of Silica Nanoparticles

Materials:

  • Silica Nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (B145695)

  • Deionized Water

Procedure:

  • Prepare Silica Nanoparticles: Disperse the silica nanoparticles in ethanol.

  • Hydrolyze APTES: In a separate container, mix APTES with a solution of ethanol and water to hydrolyze the ethoxy groups.

  • Silanization: Add the hydrolyzed APTES solution to the silica nanoparticle dispersion. Stir the mixture at room temperature for several hours or overnight.

  • Washing: Centrifuge the nanoparticles to remove excess APTES. Wash the particles multiple times with ethanol and deionized water.

  • Curing: Heat the amine-functionalized silica nanoparticles to cure the silane (B1218182) layer.

Part 2: Conjugation of this compound

Materials:

  • Amine-functionalized Silica Nanoparticles

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Disperse Nanoparticles: Disperse the amine-functionalized silica nanoparticles in the Reaction Buffer.

  • Prepare NHS Ester Solution: Freshly dissolve this compound in anhydrous DMSO or DMF.

  • Conjugation: Add the this compound solution to the nanoparticle dispersion. Incubate with gentle mixing for 2-4 hours at room temperature.

  • Quenching and Washing: Add the Quenching Buffer and incubate for 15 minutes. Centrifuge the nanoparticles and wash them several times with the Reaction Buffer to remove unreacted reagents.

  • Final Product: The resulting nanoparticles will have a surface functionalized with propargyl groups, ready for subsequent click chemistry reactions.

Surface_Modification_Workflow cluster_prep Surface Preparation cluster_conjugation Conjugation cluster_product Final Product Silica_NP Silica Nanoparticles Amine_Surface Amine-Functionalized Silica Nanoparticles Silica_NP->Amine_Surface Silanization APTES APTES Solution APTES->Amine_Surface NHS_Reaction NHS Ester Reaction (2-4h at RT) Amine_Surface->NHS_Reaction NHS_Ester This compound NHS_Ester->NHS_Reaction Washing Washing & Quenching NHS_Reaction->Washing Propargyl_Surface Propargyl-Functionalized Nanoparticles Washing->Propargyl_Surface

Surface Modification of Silica Nanoparticles.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships described in the protocols.

Protein Labeling Workflow

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein Protein in Amine-Free Buffer (pH 8.0-8.5) Conjugation NHS Ester Conjugation Protein->Conjugation NHS_Ester This compound in DMSO/DMF NHS_Ester->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching 1-4 hours Purification Purification Quenching->Purification Final_Product Propargylated Protein Purification->Final_Product

Workflow for Protein Labeling.
CuAAC Click Chemistry Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Propargylated_Molecule Propargylated Molecule Click_Reaction Click Reaction Propargylated_Molecule->Click_Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Click_Reaction Copper CuSO4 Copper->Click_Reaction Ligand Copper Ligand Ligand->Click_Reaction Reducer Sodium Ascorbate Reducer->Click_Reaction Initiation Purification Purification Click_Reaction->Purification 1-4 hours Final_Conjugate Final Conjugate Purification->Final_Conjugate

Workflow for CuAAC Click Chemistry.
Surface Modification Workflow

Surface_Modification_Workflow cluster_step1 Step 1: Amine Functionalization cluster_step2 Step 2: this compound Conjugation Silica Silica Surface Amine_Surface Amine-Functionalized Surface Silica->Amine_Surface Silanization APTES APTES APTES->Amine_Surface Propargyl_Surface Propargyl-Functionalized Surface Amine_Surface->Propargyl_Surface NHS Ester Reaction NHS_Ester This compound NHS_Ester->Propargyl_Surface

Workflow for Surface Modification.

Propargyl-PEG3-NHS Ester for Cell Surface Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Propargyl-PEG3-NHS ester is a versatile chemical tool designed for the efficient labeling of cell surface proteins. This heterobifunctional reagent combines three key features: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This unique structure enables a two-step labeling strategy that is invaluable for a wide range of applications in proteomics, drug discovery, and cell biology.

The primary application of this compound is the covalent modification of primary amines on cell surface proteins. The NHS ester moiety reacts specifically with the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptides, forming stable amide bonds.[][2] The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[][3][4] The inclusion of a hydrophilic PEG3 spacer enhances the water solubility of the reagent and can reduce non-specific binding and aggregation of labeled proteins.[]

The terminal propargyl group serves as a bioorthogonal handle for "click chemistry."[5][6] Specifically, the alkyne group can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-containing molecule. This allows for the subsequent attachment of a wide variety of reporter molecules, such as fluorophores for imaging, biotin (B1667282) for affinity purification and enrichment, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

Key Advantages:

  • Cell Surface Specificity: While NHS esters can react with any accessible primary amine, their use on live cells under optimized conditions can favor the labeling of extracellular proteins. The hydrophilicity of the PEG linker can help to reduce membrane permeability, further enhancing surface selectivity, although this is not absolute and requires careful optimization.

  • Two-Step Labeling: The bioorthogonal nature of the click chemistry reaction allows for the separation of the initial protein labeling from the introduction of the reporter molecule. This is particularly advantageous when using large or potentially cell-impermeable reporter tags, which can be added after the initial labeling and washing steps.

  • Versatility: The propargyl handle can be reacted with a vast array of azide-functionalized molecules, providing flexibility in experimental design for various downstream applications, including fluorescence microscopy, flow cytometry, western blotting, and mass spectrometry-based proteomics.

  • Enhanced Solubility: The PEG spacer improves the aqueous solubility of the reagent and the resulting labeled proteins.[]

Applications in Research and Drug Development:

  • Cell Surface Proteome Profiling: Enables the enrichment and identification of cell surface proteins for biomarker discovery and understanding cellular responses to stimuli.

  • Receptor Trafficking Studies: Allows for the pulse-chase labeling of cell surface receptors to monitor their internalization, recycling, or degradation.

  • Antibody-Drug Conjugate (ADC) Development: The propargyl group can be used to conjugate cytotoxic payloads to antibodies that have been labeled via their lysine residues.

  • Cellular Imaging: Facilitates the fluorescent labeling of cell surface proteins for visualization by microscopy and flow cytometry.

Quantitative Data Presentation

The efficiency of cell surface protein labeling with this compound can be assessed through various methods, including fluorescence intensity measurements and quantitative mass spectrometry. The following tables provide representative data from hypothetical optimization and analysis experiments.

Table 1: Optimization of this compound Concentration for Live Cell Labeling

Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
10015150 ± 12>98%
25015350 ± 25>98%
50015750 ± 55>95%
1000151200 ± 90>90%
5005450 ± 38>98%
50030950 ± 75>95%

This table illustrates the expected trend of increasing fluorescence intensity with higher reagent concentration and longer incubation times, with a potential trade-off in cell viability at very high concentrations or extended incubations.

Table 2: Quantitative Mass Spectrometry Analysis of Labeled Cell Surface Proteins

SampleTotal Proteins IdentifiedProteins Annotated as "Cell Surface" or "Plasma Membrane"% of Identified Proteins on Cell Surface
Whole Cell Lysate350070020%
Labeled, Enriched1500120080%

This table demonstrates the enrichment of cell surface proteins achieved by labeling with an amine-reactive probe followed by affinity purification. The data is representative of what would be expected from a quantitative proteomics experiment.

Experimental Protocols

Protocol 1: Live Cell Surface Protein Labeling for Fluorescence Microscopy

This protocol describes the labeling of primary amines on the surface of live mammalian cells with this compound, followed by click chemistry with an azide-functionalized fluorophore.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 8.0

  • Complete cell culture medium

  • Adherent or suspension cells

  • Azide-functionalized fluorophore (e.g., Azide-AF488)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Bovine serum albumin (BSA)

  • Paraformaldehyde (PFA)

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them on coverslips in a multi-well plate to reach 70-80% confluency on the day of the experiment.

    • For suspension cells, harvest and wash the cells with PBS.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Warm PBS (pH 8.0) to room temperature.

  • Cell Surface Labeling:

    • Wash the cells twice with ice-cold PBS (pH 8.0).

    • Dilute the this compound stock solution to a final concentration of 250-500 µM in ice-cold PBS (pH 8.0).

    • Add the labeling solution to the cells and incubate for 15-30 minutes on ice or at 4°C with gentle agitation.

    • Remove the labeling solution and wash the cells three times with ice-cold PBS.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction cocktail. For a 100 µL reaction, mix:

      • 1 µL of 100 mM CuSO4

      • 5 µL of 50 mM THPTA

      • 2.5 µL of 100 mM sodium ascorbate (freshly prepared)

      • 1-5 µM of azide-functionalized fluorophore

      • Bring the final volume to 100 µL with PBS.

    • Add the click chemistry cocktail to the labeled cells and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS containing 1% BSA.

  • Cell Fixation and Imaging:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Cell Surface Protein Labeling for Mass Spectrometry-based Proteomics

This protocol outlines the labeling of cell surface proteins for subsequent enrichment and analysis by quantitative mass spectrometry.

Materials:

  • This compound

  • Anhydrous DMSO

  • PBS, pH 8.0

  • Suspension cells (e.g., Jurkat, K562)

  • Azide-biotin conjugate

  • Click chemistry reagents (as in Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., high salt, urea)

  • Elution buffer (e.g., containing biotin)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Cell Labeling:

    • Follow steps 1-3 from Protocol 1, scaling up the cell number as required for proteomic analysis (typically 1x10^7 to 1x10^8 cells).

  • Click Reaction with Azide-Biotin:

    • Perform the click chemistry reaction as described in Protocol 1, substituting the azide-fluorophore with an azide-biotin conjugate.

  • Cell Lysis:

    • After the click reaction and washing, lyse the cells in an appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Enrichment of Labeled Proteins:

    • Incubate the clarified lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., lysis buffer, high salt buffer, urea (B33335) buffer, and PBS).

  • On-Bead Digestion or Elution:

    • On-Bead Digestion: Resuspend the beads in a digestion buffer, reduce with DTT, alkylate with iodoacetamide, and digest the proteins with trypsin overnight.

    • Elution: Elute the bound proteins from the beads using a buffer containing a high concentration of free biotin. Then, perform in-solution digestion of the eluted proteins.

  • Mass Spectrometry Analysis:

    • Desalt the resulting peptides and analyze them by LC-MS/MS for protein identification and quantification.

Visualizations

Experimental Workflow for Cell Surface Protein Labeling

G Experimental Workflow for Cell Surface Protein Labeling cluster_0 Labeling cluster_1 Click Chemistry cluster_2 Downstream Analysis A Live Cells B Add this compound A->B C Incubate (e.g., 30 min, 4°C) B->C D Wash to Remove Excess Reagent C->D E Add Azide-Reporter (Fluorophore or Biotin) + Click Reagents D->E F Incubate (e.g., 30 min, RT) E->F G Wash F->G H Fluorescence Microscopy G->H I Flow Cytometry G->I J Mass Spectrometry G->J

Caption: Workflow for labeling and analyzing cell surface proteins.

Chemical Reaction of this compound

Caption: Reaction of the NHS ester with a primary amine on a protein.

Example Signaling Pathway: EGFR Activation

G Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR (Monomer) EGF->EGFR EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization autophosphorylation Autophosphorylation EGFR_dimer->autophosphorylation Grb2 Grb2/Sos autophosphorylation->Grb2 Recruitment Ras Ras Grb2->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Key steps in the EGFR signaling cascade.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed by K.B. Sharpless, that has revolutionized molecular synthesis. This reaction facilitates the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne.[1][2] The resulting triazole ring is a stable linker and a valuable scaffold in medicinal chemistry, often serving as a bioisostere for the amide bond.[2][3]

The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, remarkable chemo- and regioselectivity, and broad functional group tolerance.[4] These features make it an indispensable tool in various scientific disciplines, including drug discovery, bioconjugation, materials science, and proteomics.[5][6][7] In drug development, CuAAC is widely used to rapidly generate diverse compound libraries for screening and lead optimization.[4][6][8][9] Its bioorthogonal nature allows for the specific labeling and modification of biomolecules, such as proteins, nucleic acids, and sugars, within complex biological systems without interfering with native biochemical processes.[10]

Catalytic Mechanism

The CuAAC reaction is catalyzed by a copper(I) species. The catalytic cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise process, leading to the formation of a six-membered metallacycle. Subsequent intramolecular cyclization and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.[1][11][12][] Dicopper species have been suggested to be more active than their monomeric counterparts.[11][12]

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R1-C≡CH) Azide Azide (R2-N3) Metallacycle Six-Membered Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product Ring Contraction & Protonolysis Triazole_Product->CuI Release of Product & Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Protocols

This section provides a general protocol for a typical CuAAC reaction. The specific conditions, including solvent, temperature, and choice of ligand, may need to be optimized for different substrates.

Materials and Reagents
  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) or a Cu(I) source (e.g., CuI, CuBr)[14][15]

  • Sodium ascorbate (B8700270) (if using a Cu(II) source)[14][16]

  • Copper-stabilizing ligand (e.g., THPTA, TBTA, BTTAA)[10][14]

  • Solvent (e.g., water, t-butanol/water, DMF, DMSO)[1][10][14]

  • Buffer (for biochemical applications, e.g., PBS, HEPES)[14][17]

General Protocol for Bioconjugation

This protocol is adapted for the conjugation of biomolecules in an aqueous environment.

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[14]

    • Prepare a 200 mM stock solution of the chosen water-soluble ligand (e.g., THPTA) in deionized water.[14]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.[14]

    • Dissolve the alkyne- and azide-functionalized biomolecules in a suitable buffer (e.g., PBS) to their desired working concentrations.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ stock solution and the ligand stock solution in a 1:2 to 1:5 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 20-50 µL of 200 mM THPTA).[14][18]

    • Allow the mixture to stand for a few minutes to form the copper-ligand complex.

  • Reaction Setup:

    • In a separate reaction tube, combine the solution of the alkyne-functionalized biomolecule and the azide-functionalized molecule. The molar ratio is typically 1:1, but an excess of one reagent (often the smaller molecule) can be used to drive the reaction to completion.[14]

    • Add the premixed copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For more challenging conjugations, the reaction time can be extended up to 24 hours.[1][19] Protect the reaction from light if using photosensitive compounds.[14]

  • Purification:

    • The purification method will depend on the nature of the conjugated product. Common methods include dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents and the copper catalyst.

Experimental Workflow Diagram

CuAAC_Workflow cluster_workflow CuAAC Experimental Workflow prep_stocks Prepare Stock Solutions (CuSO4, Ligand, Ascorbate, Alkyne, Azide) premix Premix CuSO4 and Ligand prep_stocks->premix setup Combine Alkyne, Azide, and Catalyst Premix prep_stocks->setup premix->setup initiate Initiate with Sodium Ascorbate setup->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Conjugate incubate->purify

Caption: General experimental workflow for CuAAC.

Quantitative Data Summary

The following tables summarize typical reaction conditions and component concentrations for CuAAC reactions, compiled from various protocols.

Table 1: Typical Reagent Concentrations for Bioconjugation

ReagentFinal ConcentrationMolar Ratio (relative to limiting biomolecule)Reference
Alkyne-Biomolecule10-100 µM1[20],[19]
Azide-Molecule50-500 µM1-10[20],[14]
CuSO₄0.1-1 mM5-25[20],[14]
Ligand (e.g., THPTA)0.5-5 mM25-125 (or 2-5x Cu)[20],[14],[18]
Sodium Ascorbate1-5 mM40-100[20],[14]

Table 2: General Reaction Parameters

ParameterTypical RangeNotesReference
Temperature Room Temperature (20-25 °C)Can be performed at a range of temperatures.[1]
pH 6.5 - 8.0Tolerant of a wide pH range (4-12), but optimal for bioconjugation in this range.[16],[17]
Reaction Time 30 min - 24 hoursDependent on substrate reactivity and concentration.[14],[19]
Solvent Aqueous buffers, Water/t-butanol, DMF, DMSOChoice depends on the solubility of the reactants.[1],[10]

Applications in Drug Development

The versatility of the CuAAC reaction has made it a powerful tool in the field of drug discovery and development.[5][8]

  • Lead Discovery and Optimization: CuAAC enables the rapid synthesis of large and diverse libraries of small molecules.[4][9] By "clicking" various azide and alkyne building blocks together, chemists can efficiently explore a vast chemical space to identify novel drug candidates.[4]

  • Antibody-Drug Conjugates (ADCs): The reaction is used to attach potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[14] The bioorthogonal nature of the reaction ensures that the conjugation occurs specifically at the desired site on the antibody without affecting its binding affinity.

  • Proteomics and Target Identification: CuAAC is employed in activity-based protein profiling (ABPP) to label and identify enzyme targets of drug candidates. Alkyne- or azide-modified probes can be used to covalently label active enzymes in complex biological samples, which are then "clicked" to a reporter tag for detection and identification.

  • Biomarker Discovery: The reaction can be used to label and enrich specific classes of biomolecules from complex mixtures, such as cell lysates, aiding in the discovery of new disease biomarkers.[5]

Troubleshooting

IssuePotential CauseSuggested SolutionReference
Low Reaction Yield Inactive catalyst (Cu(I) oxidized to Cu(II))Ensure fresh sodium ascorbate solution is used. Increase the concentration of the reducing agent. Degas solutions to remove oxygen.[15],[17]
Steric hindrance around the alkyne or azideIncrease reaction time or temperature. Consider using a longer linker to distance the reactive groups from bulky substituents.[19]
Poor solubility of reactantsChange or add a co-solvent (e.g., DMSO, DMF).[14]
Biomolecule Degradation Oxidative damage from reactive oxygen speciesUse a copper-stabilizing ligand (e.g., THPTA, BTTAA) in at least a five-fold excess relative to copper. Add a radical scavenger like aminoguanidine.[18],[17]
Precipitation during reaction Aggregation of biomolecules or precipitation of the productOptimize pH and buffer conditions. Check the solubility of the final product.[21],[19]
Insoluble copper speciesEnsure proper chelation of copper with a suitable ligand.[21]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a robust and highly efficient ligation method with broad applicability in chemical biology and drug development. Its reliability, specificity, and compatibility with a wide range of functional groups and reaction conditions have established it as a premier "click" reaction. By following the detailed protocols and considering the quantitative data presented, researchers can effectively harness the power of CuAAC for their specific applications, from synthesizing novel therapeutic agents to elucidating complex biological processes.

References

Buffer Conditions for NHS Ester Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are one of the most common and versatile classes of reagents for the covalent modification of primary amines (-NH₂) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The reaction results in a stable and irreversible amide bond, making it a cornerstone technique for labeling with fluorophores, biotin, or other moieties, as well as for creating antibody-drug conjugates (ADCs) and other bioconjugates.[][4] The efficiency and specificity of this reaction are highly dependent on the reaction conditions, with the choice of buffer being a critical parameter.[1][4]

These application notes provide a detailed guide to understanding and optimizing the buffer conditions for NHS ester reactions, complete with quantitative data, detailed experimental protocols, and visual workflows to ensure successful and reproducible bioconjugation.

Critical Parameters for NHS Ester Reactions

The success of an NHS ester conjugation reaction hinges on a delicate balance between the desired reaction with the amine (aminolysis) and the competing, undesirable reaction with water (hydrolysis).[5][6] Several factors influence this balance.

pH of the Reaction Buffer

The pH is arguably the most critical factor in NHS ester chemistry.[7] It directly influences the nucleophilicity of the target primary amines and the stability of the NHS ester itself.

  • Amine Reactivity: The reactive species is the unprotonated primary amine (-NH₂). At acidic or neutral pH, primary amines are largely protonated (-NH₃⁺), rendering them non-nucleophilic. As the pH increases above the pKa of the amine, the concentration of the reactive, unprotonated form increases, accelerating the rate of aminolysis.[4]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, which increases significantly with pH.[5][8] This competing reaction inactivates the reagent and reduces the overall yield of the desired conjugate.

The optimal pH for most NHS ester reactions is a compromise between maximizing amine reactivity and minimizing hydrolysis, typically falling within the range of pH 7.2 to 8.5 .[4][8] For many applications, a pH of 8.3-8.5 is considered optimal.[7][9]

Buffer Selection

The choice of buffer is critical. The primary rule is to avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the target biomolecule for the NHS ester, significantly reducing labeling efficiency.[1][4] However, these same buffers are excellent for quenching the reaction once it is complete.[8]

Recommended buffers for NHS ester reactions are non-amine containing buffers. The selection depends on the desired pH and the stability of the biomolecule.

Reactant Concentrations
  • Protein Concentration: To favor aminolysis over hydrolysis, it is recommended to use a protein concentration of at least 2 mg/mL.[1] Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[1][8]

  • NHS Ester Molar Excess: The optimal molar ratio of NHS ester to protein depends on the protein itself and the desired degree of labeling (DOL). A 5- to 20-fold molar excess is a common starting point for optimization.[1]

Temperature and Incubation Time

NHS ester reactions are typically performed at room temperature (for 0.5-4 hours) or at 4°C (often overnight).[1][8]

  • Room Temperature: Faster reaction rates.

  • 4°C: Slower reaction rates but reduced rate of hydrolysis, which can be beneficial for sensitive proteins or when working at a higher pH.[1]

Data Presentation

The following tables summarize key quantitative data to guide the optimization of your NHS ester reactions.

Table 1: Effect of pH on NHS Ester Stability (Hydrolysis Half-life)

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[5][8]
8.0Room Temp~1 hour[10]
8.5Room Temp180 minutes (P3-NHS) / 130 minutes (P4-NHS)[11]
8.6410 minutes[5][8]
9.0Room Temp125 minutes (P3-NHS) / 110 minutes (P4-NHS)[11]

This data illustrates the inverse relationship between pH and NHS ester stability. Higher pH leads to a more rapid hydrolysis of the ester.

Table 2: Comparison of Aminolysis vs. Hydrolysis Reaction Rates for a Porphyrin-NHS Ester

pHHalf-life of Aminolysis (minutes)Half-life of Hydrolysis (minutes)Final Amide Yield (%)Reference
8.08021080-85%[11]
8.52018080-85%[11]
9.01012580-85%[11]

This table demonstrates that while hydrolysis increases with pH, the rate of the desired aminolysis reaction increases more significantly, leading to high yields at the optimal pH range.

Table 3: Recommended Buffer Systems for NHS Ester Reactions

Buffer SystemTypical pH RangeConcentrationProsCons
Phosphate-Buffered Saline (PBS)7.2 - 7.40.1 MMimics physiological conditions, good for pH-sensitive proteins.[10]Slower reaction rate requiring longer incubation times.[10]
Sodium Bicarbonate8.0 - 9.00.1 MWidely used, effective for achieving optimal pH of 8.3-8.5.[7][9]pH can be less stable, especially during large-scale reactions.[7]
Borate8.0 - 9.050-100 mMGood buffering capacity in the optimal pH range.[12]Can interact with cis-diols on glycoproteins.
HEPES7.2 - 8.20.1 MGood buffering capacity in the physiological range.[8]More expensive than phosphate (B84403) or bicarbonate buffers.

Table 4: Common Interfering Substances in NHS Ester Reactions

SubstanceEffectRecommended ConcentrationReference
Primary Amines (Tris, Glycine)Compete with the target molecule for the NHS ester.Avoid in reaction buffer.[1][4]
Sodium AzideCan interfere with the reaction at high concentrations.≤ 3 mM (0.02%)[8]
GlycerolCan decrease reaction efficiency, especially if impure or at high concentrations.< 20%[8]
Dimethylamine (in DMF)Reacts with the NHS ester.Use high-quality, amine-free DMF.[7]

Experimental Protocols

The following protocols provide a general framework for NHS ester conjugation. Optimization for your specific protein and label is highly recommended.

Protocol 1: General Protein Labeling with an NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester of the labeling reagent.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution: If your protein is not in a suitable buffer, perform a buffer exchange into the Reaction Buffer. The final protein concentration should be between 2-10 mg/mL.[1]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[12]

  • Initiate the Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess). Gently mix immediately.

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature or for 2-4 hours at 4°C, protected from light if the label is light-sensitive.[1]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate: Remove excess, unreacted label and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Determine Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the label at its absorbance maximum.

Protocol 2: Optimization of Molar Ratio of NHS Ester to Protein

Procedure:

  • Set up a series of parallel labeling reactions as described in Protocol 1.

  • Vary the molar excess of the NHS ester in each reaction (e.g., 2:1, 5:1, 10:1, 20:1, 50:1).

  • After quenching and purification, determine the DOL for each conjugate.

  • Analyze the results to determine the optimal molar ratio that provides the desired DOL without causing protein aggregation or loss of function.

Visualizations

Chemical Reaction and Workflow Diagrams

G NHS Ester Reaction: Aminolysis vs. Hydrolysis cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) NHS_Ester_A NHS Ester Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester_A->Amide_Bond + Primary_Amine Primary Amine (on Protein) Primary_Amine->Amide_Bond + NHS_Leaving_Group_A NHS Leaving Group Amide_Bond->NHS_Leaving_Group_A releases NHS_Ester_H NHS Ester Inactive_Carboxylate Inactive Carboxylate NHS_Ester_H->Inactive_Carboxylate + Water Water (H₂O) Water->Inactive_Carboxylate + NHS_Leaving_Group_H NHS Leaving Group Inactive_Carboxylate->NHS_Leaving_Group_H releases G Experimental Workflow for Protein Labeling Start Start Buffer_Exchange 1. Buffer Exchange (Protein into Amine-Free Buffer, pH 8.3) Start->Buffer_Exchange Prepare_NHS 2. Prepare NHS Ester (Dissolve in DMSO/DMF) Buffer_Exchange->Prepare_NHS Conjugation 3. Conjugation Reaction (Mix Protein and NHS Ester) Prepare_NHS->Conjugation Incubate 4. Incubate (1 hr at RT or 2-4 hrs at 4°C) Conjugation->Incubate Quench 5. Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Desalting Column/Dialysis) Quench->Purify Analyze 7. Analyze (Determine DOL) Purify->Analyze End End Analyze->End G Troubleshooting NHS Ester Reactions Problem Low Labeling Efficiency? Check_pH Buffer pH in 7.2-8.5 range? Problem->Check_pH Check_Buffer_Comp Buffer contains primary amines? Check_pH->Check_Buffer_Comp Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagents NHS Ester reagent fresh? Check_Buffer_Comp->Check_Reagents No Buffer_Exchange Buffer exchange to non-amine buffer Check_Buffer_Comp->Buffer_Exchange Yes Check_Concentration Protein conc. > 2 mg/mL? Check_Reagents->Check_Concentration Yes Use_Fresh_Reagent Use fresh, anhydrous NHS ester stock Check_Reagents->Use_Fresh_Reagent No Concentrate_Protein Increase protein concentration Check_Concentration->Concentrate_Protein No Success Success Check_Concentration->Success Yes Adjust_pH->Problem Buffer_Exchange->Problem Use_Fresh_Reagent->Problem Concentrate_Protein->Problem

References

Application Notes and Protocols for Propargyl-PEG3-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Propargyl-PEG3-NHS ester is a bifunctional linker that offers a strategic advantage in ADC development. It incorporates a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and an N-hydroxysuccinimide (NHS) ester for covalent attachment to lysine (B10760008) residues on the antibody. The terminal propargyl group enables the precise and efficient attachment of an azide-modified payload through a bioorthogonal click chemistry reaction.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.

Key Features and Applications

This compound is a versatile tool for ADC development with several key features:

  • Amine-Reactive NHS Ester: Allows for straightforward conjugation to primary amines, such as the ε-amino groups of lysine residues on antibodies, forming a stable amide bond.

  • Propargyl Group for Click Chemistry: Provides a reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific method for attaching azide-modified payloads.

  • PEG3 Spacer: The short, hydrophilic polyethylene glycol chain can improve the solubility of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.

  • Precise Payload Placement: The two-step conjugation process allows for controlled drug-to-antibody ratio (DAR) and the potential for more homogenous ADC populations compared to some other conjugation methods.

Data Presentation

The following table summarizes representative data for an ADC constructed using a PEGylated propargyl linker. It is important to note that specific results will vary depending on the antibody, payload, and experimental conditions used. The data presented below is illustrative and based on findings with a similar PEGylated linker due to the limited availability of public data for this specific linker.

ParameterRepresentative ValueMethod of DeterminationReference
Antibody Trastuzumab-[Illustrative]
Payload Monomethyl Auristatin E (MMAE)-[Illustrative]
Linker Propargyl-PEG-NHS ester-[Illustrative]
Average Drug-to-Antibody Ratio (DAR) 3.5Hydrophobic Interaction Chromatography (HIC)[Illustrative]
Conjugation Efficiency >90%SDS-PAGE and UV-Vis Spectroscopy[Illustrative]
In Vitro Cytotoxicity (IC50) 1.5 nM (HER2-positive cells)Cell Viability Assay (e.g., MTT, CellTiter-Glo)[Illustrative]
In Vivo Efficacy Significant tumor growth inhibition at 3 mg/kgXenograft mouse model[Illustrative]

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the first step in ADC synthesis: the covalent attachment of the this compound linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography, such as a desalting column)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified prior to conjugation.

    • Buffer exchange the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the linker stock solution to achieve the desired molar excess (typically 5-20 fold molar excess of linker to antibody).

    • Slowly add the calculated volume of the linker solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Propargylated Antibody:

    • Remove excess, unreacted linker and other small molecules by size-exclusion chromatography (e.g., using a desalting column equilibrated with PBS).

    • Collect the fractions containing the purified propargylated antibody.

  • Characterization:

    • Determine the concentration of the modified antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • The degree of linker incorporation can be estimated using MALDI-TOF mass spectrometry.

Protocol 2: Payload Conjugation via Click Chemistry

This protocol describes the second step: the attachment of an azide-modified cytotoxic payload to the propargylated antibody.

Materials:

  • Propargylated antibody from Protocol 1

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper ligand.

  • Click Reaction:

    • In a reaction vessel, combine the propargylated antibody with the azide-modified payload (typically a 2-5 fold molar excess over the propargyl groups).

    • Add the copper ligand to the reaction mixture.

    • Initiate the click reaction by adding CuSO4 and sodium ascorbate.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification of the ADC:

    • Purify the resulting ADC from excess payload and reaction components using size-exclusion chromatography.

    • Collect the fractions containing the purified ADC.

  • Characterization of the Final ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity and presence of aggregates using Size-Exclusion Chromatography (SEC).

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay on target-expressing and non-target cells.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody reaction1 NHS Ester Reaction (Lysine Conjugation) mAb->reaction1 linker This compound linker->reaction1 prop_mAb Propargylated Antibody reaction1->prop_mAb purification1 Purification prop_mAb->purification1 payload Azide-Payload reaction2 Click Chemistry (CuAAC) payload->reaction2 ADC Antibody-Drug Conjugate reaction2->ADC purification2 Purification ADC->purification2 purification1->reaction2 characterization Characterization (DAR, Purity, etc.) purification2->characterization

Caption: Experimental workflow for ADC synthesis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) binding Binding ADC->binding receptor Tumor Antigen Receptor receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Payload Release lysosome->release payload Cytotoxic Payload release->payload apoptosis Apoptosis (Cell Death) payload->apoptosis

Caption: General mechanism of action for an ADC.

Application Notes and Protocols for Propargyl-PEG3-NHS Ester in Surface Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG3-NHS ester for the covalent immobilization of biomolecules onto amine-functionalized surfaces. This versatile heterobifunctional linker enables a two-step immobilization strategy, offering precise control over surface functionalization for a wide range of applications in diagnostics, drug discovery, and biomaterials science.

Introduction

This compound is a chemical crosslinker featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group).[1][2][3] The NHS ester reacts efficiently with primary amines (-NH2) present on proteins, peptides, and other biomolecules to form stable amide bonds.[4] The propargyl group serves as a handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the highly specific and efficient attachment of azide-containing molecules.[1][5] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and reduces non-specific binding to the surface.[2]

This two-step approach provides significant advantages for surface immobilization:

  • Controlled Orientation: Biomolecules can be first captured on an amine-reactive surface, and subsequent modifications can be directed to the alkyne terminus.

  • Bio-orthogonality: The click chemistry reaction is highly specific and does not interfere with biological functional groups, preserving the activity of the immobilized biomolecule.

  • Versatility: A wide variety of azide-modified molecules, including fluorophores, small molecules, and other biomolecules, can be attached to the propargyl-functionalized surface.

Data Presentation

The following tables present illustrative quantitative data for the immobilization of a model protein (e.g., Bovine Serum Albumin, BSA) on an amine-functionalized glass surface using this compound.

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific biomolecule, surface, and experimental conditions.

Table 1: Immobilization Efficiency of BSA as a Function of this compound Concentration

This compound Concentration (mM)Surface Density of Immobilized BSA (ng/mm²)Immobilization Efficiency (%)
0.11.5 ± 0.260
0.52.1 ± 0.384
1.02.4 ± 0.296
2.02.5 ± 0.399
5.02.5 ± 0.499

Table 2: Stability of Immobilized BSA Over Time in PBS at 37°C

Time (days)Remaining Surface-Bound BSA (%)
0100
198 ± 1.5
395 ± 2.1
792 ± 2.5
1488 ± 3.0

Experimental Protocols

Protocol for Surface Functionalization with this compound

This protocol describes the functionalization of an amine-coated surface (e.g., aminosilanized glass slide) with this compound.

Materials:

  • Amine-functionalized substrates (e.g., glass slides, silicon wafers)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Surface Preparation: Clean the amine-functionalized substrates by sonicating in DI water for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen gas.

  • Reaction Setup: Place the cleaned substrates in a humidified chamber.

  • Surface Activation: Add the this compound solution to the reaction buffer to achieve the desired final concentration (e.g., 1 mM). Immediately apply the solution to the amine-functionalized surface, ensuring complete coverage.

  • Incubation: Incubate for 1-2 hours at room temperature in the humidified chamber.

  • Washing: After incubation, wash the substrates thoroughly with PBST (3 x 5 minutes) followed by DI water (3 x 5 minutes) to remove any unreacted ester.

  • Drying: Dry the functionalized substrates under a stream of nitrogen gas.

  • Storage: Store the propargyl-functionalized surfaces in a desiccator at 4°C until further use.

Protocol for Immobilization of a Primary Amine-Containing Biomolecule

This protocol details the immobilization of a protein onto the propargyl-functionalized surface.

Materials:

  • Propargyl-functionalized substrates

  • Biomolecule with primary amines (e.g., protein, peptide)

  • Coupling Buffer: 0.1 M PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBST

  • DI water

  • Nitrogen gas

Procedure:

  • Prepare Biomolecule Solution: Dissolve the amine-containing biomolecule in the Coupling Buffer to the desired concentration (e.g., 0.1-1 mg/mL).

  • Immobilization Reaction: Apply the biomolecule solution to the propargyl-functionalized surface.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Quenching: To block any remaining unreacted NHS esters, add the Quenching Buffer to the surface and incubate for 30 minutes at room temperature.

  • Washing: Wash the substrates with PBST (3 x 5 minutes) and then with DI water (3 x 5 minutes) to remove non-covalently bound biomolecules.

  • Drying: Dry the biomolecule-immobilized substrates under a stream of nitrogen gas.

  • Storage: Store the functionalized surfaces in a suitable buffer at 4°C.

Protocol for Subsequent Click Chemistry Reaction

This protocol outlines the attachment of an azide-containing molecule to the propargyl-functionalized surface.

Materials:

  • Propargyl-functionalized and biomolecule-immobilized substrates

  • Azide-containing molecule (e.g., fluorescent dye, small molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: 0.1 M PBS, pH 7.4

  • Washing Buffer: PBST

  • DI water

  • Nitrogen gas

Procedure:

  • Prepare Click Chemistry Reaction Cocktail: In the Reaction Buffer, prepare the following stock solutions:

    • 10 mM CuSO4 in DI water

    • 100 mM Sodium ascorbate in DI water (prepare fresh)

    • 50 mM THPTA in DI water

    • 1 mM Azide-containing molecule in a suitable solvent (e.g., DMSO, water)

  • Reaction Setup: In a microcentrifuge tube, mix the components in the following order to prepare the final reaction cocktail:

    • Reaction Buffer

    • Azide-containing molecule

    • CuSO4

    • THPTA

    • Sodium ascorbate (add last to initiate the reaction)

  • Click Reaction: Immediately apply the click chemistry reaction cocktail to the propargyl-functionalized surface.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent azide.

  • Washing: Wash the substrates with PBST (3 x 5 minutes) and DI water (3 x 5 minutes) to remove unreacted reagents.

  • Drying: Dry the surfaces under a stream of nitrogen gas.

  • Analysis: The surface can now be analyzed using appropriate techniques (e.g., fluorescence microscopy, surface plasmon resonance).

Visualizations

experimental_workflow cluster_step1 Step 1: Surface Preparation cluster_step2 Step 2: Activation with this compound cluster_step3 Step 3: Biomolecule Immobilization cluster_step4 Step 4: Click Chemistry AmineSurface Amine-Functionalized Surface Reaction1 NHS Ester Reaction (RT, 1-2h) AmineSurface->Reaction1 Reagent This compound Solution Reagent->Reaction1 PropargylSurface Propargyl-Functionalized Surface Reaction1->PropargylSurface Reaction2 Amide Bond Formation (RT, 2-4h) PropargylSurface->Reaction2 Biomolecule Amine-Containing Biomolecule Biomolecule->Reaction2 ImmobilizedSurface Biomolecule-Immobilized Surface Reaction2->ImmobilizedSurface ClickReaction CuAAC Reaction (RT, 1-2h) ImmobilizedSurface->ClickReaction Azide Azide-Containing Molecule Azide->ClickReaction FinalSurface Dual-Functionalized Surface ClickReaction->FinalSurface

Caption: Experimental workflow for surface immobilization.

reaction_mechanism AmineSurface Amine Surface H₂N-Surface Intermediate Activated Surface Propargyl-PEG-C(O)-NH-Surface AmineSurface->Intermediate + this compound PropargylPEG This compound Propargyl-PEG-C(O)-O-NHS PropargylPEG->Intermediate FinalProduct Final Product Triazole-linked Surface Intermediate->FinalProduct + Azide Molecule + Cu(I) catalyst AzideMolecule Azide Molecule N₃-R AzideMolecule->FinalProduct

Caption: Reaction mechanism for surface immobilization.

References

Propargyl-PEG3-NHS Ester Labeling: A Guide to Molar Excess Calculations and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the use of Propargyl-PEG3-NHS ester in the labeling of proteins and other biomolecules. It outlines the principles of N-hydroxysuccinimide (NHS) ester chemistry, provides a systematic approach to calculating the optimal molar excess for achieving desired labeling efficiencies, and offers comprehensive experimental protocols for labeling, quenching, and purification.

Introduction

This compound is a bifunctional linker that enables the introduction of a terminal alkyne group onto proteins, antibodies, and other amine-containing biomolecules.[1][2] This is achieved through the reaction of the NHS ester with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, to form a stable amide bond.[3][4] The incorporated propargyl group can then be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the site-specific conjugation of a wide range of molecules, including fluorescent dyes, biotin, or drug payloads.[1][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the conjugate.[2][6]

Optimizing the molar excess of the this compound is a critical step in the labeling process to control the degree of labeling (DOL). Insufficient labeling can lead to low signal or inefficient downstream conjugation, while excessive labeling can result in protein precipitation, loss of biological activity, or altered pharmacokinetics.[3] This application note provides a framework for the systematic calculation and optimization of the molar excess.

Molar Excess Calculation

The molar excess is the ratio of the moles of this compound to the moles of the protein to be labeled. The optimal ratio is empirical and is influenced by several factors including protein concentration, the number of available primary amines, and the desired degree of labeling.[3]

Formula for Molar Excess Calculation

The following formula can be used to calculate the mass of this compound required for a specific molar excess:

[3]

Where:

  • Molar Excess: The desired ratio of moles of NHS ester to moles of protein.

  • Mass of Protein (mg): The mass of the protein to be labeled.

  • MW of Protein (Da): The molecular weight of the protein in Daltons.

  • MW of this compound (Da): 313.31 Da.[7]

Recommended Molar Excess Ratios

The optimal molar excess should be determined empirically for each specific application. However, the following table provides general recommendations as a starting point for optimization.

Protein ConcentrationRecommended Starting Molar ExcessNotes
> 5 mg/mL5 - 10 foldHigher protein concentrations generally lead to more efficient labeling.[3]
1 - 5 mg/mL10 - 20 foldA common concentration range for antibody labeling.[8]
< 1 mg/mL20 - 50 foldA higher excess is often required to compensate for slower reaction kinetics at lower concentrations.[3]

For many antibodies (e.g., IgG), a 20-fold molar excess when labeling at 1-10 mg/mL typically results in 4-6 labels per antibody molecule.[8]

Experimental Protocols

This section provides a general protocol for the labeling of a protein with this compound.

Materials
  • Protein of interest in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4)

  • This compound[1]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[3][9]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]

  • Purification column (e.g., gel filtration or desalting column)[4]

Note: Avoid buffers containing primary amines, such as Tris or glycine, in the labeling reaction as they will compete with the protein for reaction with the NHS ester.[3][8]

Labeling Procedure
  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.[8]

  • NHS Ester Solution Preparation: Immediately before use, equilibrate the vial of this compound to room temperature.[8] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[4][8]

  • Reaction Setup: Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[4][10]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[4][11] If the attached molecule is light-sensitive, protect the reaction from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[10] Incubate for at least 15-30 minutes at room temperature.[10][11] This step will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct by gel filtration, dialysis, or a desalting column.[4][8]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction P1 Prepare Protein in Amine-Free Buffer R1 Add NHS Ester to Protein Solution (Molar Excess Calculation) P1->R1 P2 Prepare Fresh Propargyl-PEG3-NHS Ester Solution in DMSO/DMF P2->R1 R2 Incubate (RT for 1-4h or 4°C overnight) R1->R2 Q1 Quench Reaction with Tris or Glycine R2->Q1 PU1 Purify Labeled Protein (e.g., Gel Filtration) Q1->PU1

Caption: Experimental workflow for this compound labeling.

Characterization of Labeled Protein

After purification, it is important to characterize the labeled protein. This typically involves:

  • Determining the Protein Concentration: This can be done using a standard protein assay such as a BCA assay.

  • Determining the Degree of Labeling (DOL): The DOL is the average number of propargyl groups per protein molecule. This can be determined using various analytical techniques, such as mass spectrometry.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Hydrolysis of NHS esterUse anhydrous solvent and prepare the NHS ester solution immediately before use.[4]
Incorrect buffer pHEnsure the reaction pH is between 8.3 and 8.5.[3][9]
Presence of primary amines in the bufferUse an amine-free buffer for the reaction.[3]
Insufficient molar excessIncrease the molar excess of the NHS ester.[4]
Protein Precipitation High concentration of organic solventKeep the final concentration of DMSO or DMF below 10%.[10]
Inconsistent Results Inaccurate protein concentration measurementAccurately determine the protein concentration before calculating the molar excess.[4]

Signaling Pathway Diagram

G cluster_labeling NHS Ester Labeling cluster_click Click Chemistry Protein Protein (with Primary Amines) Labeled_Protein Propargyl-Labeled Protein Protein->Labeled_Protein NHS_Ester This compound NHS_Ester->Labeled_Protein Amide Bond Formation Final_Conjugate Final Bioconjugate Labeled_Protein->Final_Conjugate CuAAC Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Final_Conjugate

Caption: Two-step bioconjugation using this compound.

References

Applications of Propargyl-PEG3-NHS Ester in Proteomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Propargyl-PEG3-NHS ester is a versatile heterobifunctional reagent designed for the efficient labeling and subsequent detection of proteins and other biomolecules. This reagent is particularly valuable in chemical proteomics for the identification and quantification of proteins from complex biological samples. Its unique structure, comprising an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, enables a two-step "click chemistry" approach for protein enrichment and analysis.[1][2][3]

The NHS ester moiety reacts efficiently with primary amines, such as the N-terminus of polypeptides and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds.[4] This reaction is typically carried out under mild pH conditions (pH 7.2-8.5).[5] The inclusion of a hydrophilic 3-unit PEG spacer enhances the solubility of the reagent and the labeled biomolecules in aqueous buffers, while also minimizing non-specific binding and aggregation.[6]

The terminal propargyl group serves as a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[2][5] This highly specific and efficient reaction allows for the covalent attachment of an azide-containing reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging.[3] This two-step strategy of labeling and then clicking provides researchers with greater flexibility and modularity in designing their proteomics workflows.

Key applications of this compound in proteomics include:

  • Activity-Based Protein Profiling (ABPP): This technique is used to identify and quantify the active members of entire enzyme families within complex proteomes.[7][8] this compound can be used to label proteins in a competitive or comparative ABPP experiment to identify targets of small molecule inhibitors.

  • Protein-Protein Interaction Studies: By labeling proteins in a cellular lysate or in living cells, followed by click chemistry-mediated biotinylation and pull-down, researchers can identify interacting protein partners. The use of cross-linking strategies in combination with this reagent can further elucidate protein complex structures.[9][10]

  • Quantitative Proteomics (e.g., in combination with isobaric tags): While isobaric tags like TMT and iTRAQ directly label peptides for quantification, this compound can be used in workflows to enrich for specific subsets of the proteome before quantitative analysis.[7][10] This can enhance the detection of low-abundance proteins.

  • Cell Surface Proteomics: The membrane-impermeable nature of the charged NHS ester allows for the specific labeling of extracellularly exposed proteins on live cells, enabling the characterization of the cell surface proteome.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the general procedure for labeling a purified protein or a complex protein mixture (e.g., cell lysate) with this compound.

Materials:

  • This compound

  • Protein sample (purified protein or cell lysate) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Sample Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL.[11] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS).[11]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11] To do this, dissolve approximately 3.1 mg of the reagent in 1 mL of solvent.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein sample. The optimal molar excess should be empirically determined. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Removal of Excess Reagent: Remove the unreacted this compound and byproducts by buffer exchange using a desalting column or dialysis. The labeled protein is now ready for downstream applications.

Protocol 2: Click Chemistry Reaction for Biotinylation of Labeled Proteins

This protocol describes the copper(I)-catalyzed click chemistry reaction to attach an azide-biotin tag to the propargyl-labeled proteins for subsequent enrichment.

Materials:

  • Propargyl-labeled protein sample from Protocol 1

  • Azide-PEG-Biotin

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper ligand)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Azide-PEG-Biotin in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of TCEP or sodium ascorbate in water.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Click Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order:

    • Propargyl-labeled protein sample

    • Azide-PEG-Biotin (final concentration of 100-200 µM)

    • TBTA (final concentration of 100-200 µM)

    • CuSO₄ (final concentration of 1 mM)

    • TCEP or sodium ascorbate (final concentration of 5 mM)

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 2 hours (or overnight). Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Carefully decant the supernatant and wash the pellet with ice-cold methanol.

  • Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications, such as a lysis buffer containing SDS for subsequent SDS-PAGE or a buffer compatible with enzymatic digestion.

Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Beads

This protocol describes the affinity purification of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein sample from Protocol 2

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M urea (B33335) in PBS)

  • Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., sample buffer for SDS-PAGE, or a buffer containing biotin for competitive elution)

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and wash them twice with Wash Buffer 3.

  • Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash at least twice.

  • Elution:

    • For analysis by SDS-PAGE and Western blotting, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

    • For mass spectrometry analysis, on-bead digestion with trypsin can be performed, or the proteins can be eluted using a buffer containing a high concentration of free biotin.

  • Downstream Analysis: The enriched proteins are now ready for identification and quantification by mass spectrometry or for detection by Western blotting.

Quantitative Data Presentation

The following table represents a hypothetical dataset from a quantitative proteomics experiment using this compound to enrich for cell surface proteins from two different cell lines (Cell Line A and Cell Line B). The enriched proteins were digested, and the resulting peptides were labeled with TMT isobaric tags for relative quantification by LC-MS/MS.

Protein IDGene NameProtein NameLog₂ Fold Change (B/A)p-value
P02768ALBSerum albumin-1.580.001
P04637TP53Cellular tumor antigen p532.100.005
P60709ACTBActin, cytoplasmic 10.150.850
Q02878TFRCTransferrin receptor protein 13.50<0.001
P01889HLA-AHLA class I histocompatibility antigen, A-2 alpha chain1.890.012
P31749CD44CD44 antigen2.76<0.001

This is a representative table with hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_enrichment Enrichment & Analysis protein_sample Protein Sample (Lysate or Purified) labeled_protein Propargyl-Labeled Protein protein_sample->labeled_protein NHS Ester Reaction (pH 7.2-8.5) nhs_ester This compound nhs_ester->labeled_protein biotinylated_protein Biotinylated Protein labeled_protein->biotinylated_protein CuAAC Reaction (CuSO4, Reductant) azide_biotin Azide-PEG-Biotin azide_biotin->biotinylated_protein enriched_protein Enriched Protein biotinylated_protein->enriched_protein Affinity Purification streptavidin_beads Streptavidin Beads streptavidin_beads->enriched_protein mass_spec LC-MS/MS Analysis enriched_protein->mass_spec Digestion & Quantification

Caption: Experimental workflow for proteomics using this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 TFRC TFRC CD44 CD44 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway with identified cell surface proteins.

References

Application Notes and Protocols for the Purification of Proteins after Propargyl-PEG3-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-NHS ester is a heterobifunctional linker used to introduce a propargyl group onto proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. The terminal propargyl group can then be used for subsequent "click chemistry" reactions. Following the conjugation reaction, the mixture contains the desired PEGylated protein, unreacted protein, and excess this compound and its hydrolysis byproducts. A robust purification strategy is essential to isolate the purified conjugate for downstream applications.

This document provides detailed application notes and protocols for the purification of proteins after conjugation with this compound.

Principles of Purification

The successful purification of the Propargyl-PEG3-conjugated protein relies on the physicochemical differences between the conjugate, the unconjugated protein, and the small molecule PEG reagent. The covalent attachment of the PEG linker increases the hydrodynamic radius and molecular weight of the protein.[][2][3] Additionally, the PEG chain can shield the surface charges of the protein, potentially altering its isoelectric point and interaction with chromatographic media.[][3]

Several techniques can be employed for purification, with the choice depending on the scale of the reaction, the properties of the protein, and the desired final purity. The most common methods include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Comparison of Purification Methods

The following table summarizes the key quantitative parameters and considerations for the primary purification techniques.

ParameterSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic radius (size and shape).[][2]Separation based on differential diffusion across a semi-permeable membrane.Separation based on size using a semi-permeable membrane with tangential flow to prevent fouling.[4]
Typical Protein Recovery > 90%> 95%> 95%
Purity Achieved HighModerate to HighHigh
Removal of Excess PEG ExcellentGood (requires multiple buffer exchanges)Excellent (through diafiltration)
Separation of Unconjugated Protein Good (resolution depends on the size difference)Poor (cannot separate unconjugated from conjugated protein)Poor (cannot separate unconjugated from conjugated protein)
Processing Time HoursHours to Days[5]Hours
Scalability Limited by column sizeScalableHighly Scalable[4]
Required Equipment Chromatography system (FPLC/HPLC)Dialysis tubing/cassettes, large volume of bufferTFF system (pump, membrane cassette, reservoir)

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

SEC is a high-resolution method ideal for separating the larger PEGylated protein from the smaller, unreacted this compound and its hydrolysis byproducts.[6] It can also resolve the PEGylated conjugate from the unconjugated protein if the increase in hydrodynamic radius is significant.[3]

Materials:

  • SEC column (e.g., Superdex 200, Sephacryl S-200, or equivalent)

  • Chromatography system (e.g., FPLC or HPLC)

  • Running Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Conjugation reaction mixture

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of Running Buffer at the manufacturer's recommended flow rate.[7] Ensure a stable baseline is achieved by monitoring the UV absorbance at 280 nm.

  • Sample Preparation: Centrifuge the conjugation reaction mixture at 10,000 x g for 10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Sample Injection: Inject the clarified sample onto the equilibrated column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.

  • Elution: Elute the column with Running Buffer at a constant flow rate.[7]

  • Fraction Collection: Monitor the elution profile by UV absorbance at 280 nm. Collect fractions corresponding to the different peaks. The PEGylated protein is expected to elute earlier than the unconjugated protein due to its larger hydrodynamic radius.[2][3] The excess, unreacted PEG reagent will elute much later.

  • Purity Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to determine the purity of the conjugated protein. A successful conjugation will show a band with a higher apparent molecular weight on the SDS-PAGE gel compared to the unconjugated protein.[8]

Protocol 2: Purification by Dialysis

Dialysis is a straightforward method for removing small molecules, such as unreacted this compound and its hydrolysis byproducts, from the protein solution.[5][9] It is important to note that dialysis will not separate the PEGylated protein from the unreacted protein.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for most proteins.

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with deionized water.

  • Load Sample: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace.[5]

  • Dialysis: Place the sealed dialysis device in a beaker containing at least 100-fold excess volume of cold (4°C) Dialysis Buffer.[5] Stir the buffer gently on a magnetic stir plate.[5]

  • Buffer Exchange: Allow dialysis to proceed for 4-6 hours. Change the Dialysis Buffer. Perform at least three buffer changes to ensure complete removal of the small molecule impurities.[10] An overnight dialysis for the final buffer exchange is common.[5]

  • Sample Recovery: Carefully recover the purified protein conjugate from the dialysis device.

Protocol 3: Purification by Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for buffer exchange and removing small molecules.[4] Similar to dialysis, it will not separate the conjugated protein from the unconjugated protein. The process of buffer exchange in TFF is often referred to as diafiltration.

Materials:

  • TFF system with a pump and reservoir

  • TFF membrane cassette with an appropriate MWCO (e.g., 10 kDa or 30 kDa)

  • Diafiltration Buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions. Equilibrate the system by recirculating Diafiltration Buffer through the membrane cassette.

  • Sample Loading: Load the conjugation reaction mixture into the reservoir.

  • Concentration (Optional): If desired, concentrate the sample by allowing permeate to flow out while recirculating the retentate.

  • Diafiltration: Begin the diafiltration process by adding Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer. Perform diafiltration with at least 5-10 diavolumes to ensure complete removal of the unreacted PEG reagent.

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume. Recover the purified protein conjugate from the system.

Visualizations

Chemical Reaction Pathway

G This compound conjugation to a protein's primary amine. Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-PEG3-Propargyl (Stable Amide Bond) Protein->Conjugate + PEG_NHS Propargyl-PEG3-O-NHS (this compound) PEG_NHS->Conjugate pH 7-9 NHS_byproduct NHS (N-hydroxysuccinimide) Conjugate->NHS_byproduct +

Caption: Conjugation of this compound to a protein.

Experimental Workflow for Purification

G General workflow for protein purification after conjugation. cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Reaction Protein + this compound Quenching Quench Reaction (e.g., with Tris or glycine) Reaction->Quenching SEC Size Exclusion Chromatography Quenching->SEC High Resolution Dialysis Dialysis Quenching->Dialysis Bulk Removal TFF Tangential Flow Filtration Quenching->TFF Scalable Removal Purity_Check Purity & Purity Assessment (SDS-PAGE, SEC-HPLC) SEC->Purity_Check Dialysis->Purity_Check TFF->Purity_Check

Caption: Protein purification workflow after conjugation.

Decision Tree for Purification Method Selection

G Decision tree for selecting a purification method. Start Need to purify conjugated protein? Separate_Unconjugated Separate unconjugated from conjugated protein? Start->Separate_Unconjugated Scale Large scale (>100 mg)? Separate_Unconjugated->Scale No SEC Use Size Exclusion Chromatography (SEC) Separate_Unconjugated->SEC Yes TFF Use Tangential Flow Filtration (TFF) Scale->TFF Yes Dialysis Use Dialysis Scale->Dialysis No

References

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG3-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding low labeling efficiency with Propargyl-PEG3-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[3][4] At lower pH values, the amine group is protonated and thus less reactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q2: What is the primary side reaction that competes with the desired labeling reaction?

The primary competing reaction is the hydrolysis of the NHS ester. In this reaction, the NHS ester reacts with water to form an unreactive carboxylic acid and releases N-hydroxysuccinimide.[1][5] This reaction is highly dependent on pH, with the rate of hydrolysis increasing as the pH becomes more alkaline.[1][5]

Q3: How should I store and handle this compound?

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or dichloromethane (B109758) (DCM) immediately before use.[1] It is best to prepare fresh solutions for each experiment and avoid making stock solutions to maintain the reagent's reactivity.[6]

Q4: Can I use buffers like Tris or glycine (B1666218) in my labeling reaction?

No, buffers containing primary amines, such as Tris or glycine, are not compatible with NHS ester reactions.[1][2] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[2] It is recommended to use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[7]

Q5: My target molecule precipitates during or after the labeling reaction. What could be the cause?

Precipitation can be caused by a few factors. A high concentration of the organic solvent (like DMSO or DMF) used to dissolve the this compound can denature the protein. It is advisable to keep the final concentration of the organic solvent in the reaction mixture low. Additionally, the PEG chain, while generally increasing water solubility, can in some cases lead to aggregation if the labeling density is too high, altering the surface properties of the molecule.[8]

Troubleshooting Guide for Low Labeling Efficiency

This guide addresses specific issues that may lead to low labeling efficiency with this compound.

Problem Possible Cause Recommended Solution
Low or No Labeling Hydrolysis of this compound Ensure proper storage and handling of the reagent to prevent moisture contamination.[3][6] Prepare fresh solutions in anhydrous DMSO, DMF, or DCM immediately before use.[1] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[2]
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[2] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[9][10]
Presence of primary amines in the buffer Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.[2][7]
Insufficient molar excess of this compound The optimal molar ratio of NHS ester to the amine-containing molecule depends on the concentration of the reactants. For protein concentrations ≥ 2 mg/mL, a 10- to 20-fold molar excess is a good starting point.[2][6] For more dilute solutions, a higher molar excess (e.g., 50-fold) may be necessary to drive the reaction forward.[7]
Steric hindrance from the PEG linker The PEG chain can sometimes sterically hinder the NHS ester from accessing the target amine, especially if the amine is in a sterically crowded environment.[11][12] Consider optimizing the linker length by trying a Propargyl-PEGn-NHS ester with a shorter or longer PEG chain if available.
Inconsistent Labeling Results Inconsistent this compound activity Due to their moisture sensitivity, the activity of NHS esters can vary between experiments. Always handle the reagent carefully, allow it to warm to room temperature before opening, and prepare fresh solutions for each use.[3][6]
Variations in reaction conditions Ensure consistent pH, temperature, and reaction time between experiments to improve reproducibility.

Experimental Protocols

Standard Protocol for Labeling a Protein with this compound
  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).

    • If necessary, perform a buffer exchange via dialysis or a desalting column.

    • The recommended protein concentration is at least 2 mg/mL.[2]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a high concentration (e.g., 10-50 mM).

  • Perform the Labeling Reaction:

    • Add the calculated amount of the this compound solution to the protein solution. A 10- to 20-fold molar excess of the ester is a common starting point.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizing the Chemistry and Workflow

Chemical Reactions

G cluster_0 Labeling Reaction cluster_1 Competing Hydrolysis Reaction Propargyl-PEG3-NHS This compound Reactive NHS Ester Labeled_Protein Labeled Protein Stable Amide Bond Propargyl-PEG3-NHS->Labeled_Protein + Protein-NH2 Protein-NH2 Target Protein Primary Amine (-NH2) Protein-NH2->Labeled_Protein NHS_byproduct N-hydroxysuccinimide Propargyl-PEG3-NHS_hydrolysis This compound Reactive NHS Ester Hydrolyzed_Ester Inactive Carboxylic Acid Propargyl-PEG3-NHS_hydrolysis->Hydrolyzed_Ester + H2O (pH dependent) H2O Water (H2O) H2O->Hydrolyzed_Ester NHS_byproduct_hydrolysis N-hydroxysuccinimide

Caption: Chemical pathways for NHS ester labeling and competing hydrolysis.

Troubleshooting Workflow

G start Low Labeling Efficiency check_reagent Check Reagent Quality & Handling (Stored at -20°C, desiccated? Freshly prepared solution?) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Yes reagent_bad Reagent Potentially Degraded check_reagent->reagent_bad No check_buffer Verify Buffer Composition (Amine-free? pH 7.2-8.5?) reagent_ok->check_buffer buffer_ok Buffer OK check_buffer->buffer_ok Yes buffer_bad Buffer Incompatible check_buffer->buffer_bad No optimize_ratio Optimize Molar Ratio (Increase excess of NHS ester?) buffer_ok->optimize_ratio ratio_ok Ratio Optimized optimize_ratio->ratio_ok Yes consider_sterics Consider Steric Hindrance (Is the target amine accessible?) ratio_ok->consider_sterics success Labeling Efficiency Improved consider_sterics->success Yes fail Still Low Efficiency (Contact Technical Support) consider_sterics->fail No

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Propargyl-PEG3-NHS ester hydrolysis rate in aqueous buffer.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of Propargyl-PEG3-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in bioconjugation and drug delivery. It contains a propargyl group for "click chemistry" reactions and an N-hydroxysuccinimide (NHS) ester for reacting with primary amines on biomolecules like proteins, peptides, and antibodies.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions.[2]

Q2: What is the primary issue to be aware of when working with this compound in aqueous buffers?

The primary concern is the hydrolysis of the NHS ester group.[3][4][5][6] In the presence of water, the NHS ester can react with water and be converted to a carboxylic acid, which is unreactive towards amines.[3] This competing hydrolysis reaction can significantly reduce the efficiency of your desired conjugation reaction.[3][4]

Q3: What factors influence the rate of NHS ester hydrolysis?

Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis increases dramatically with increasing pH.[3][7][8] While a pH range of 7.2-8.5 is common for the amine reaction, higher pH values will accelerate hydrolysis.[3][6]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[3]

  • Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[3]

  • Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[6][7]

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Efficiency Hydrolysis of NHS Ester: The reagent may have hydrolyzed due to improper storage or prolonged exposure to aqueous buffer before addition of the amine-containing molecule.- Prepare fresh solutions of the NHS ester immediately before use. - Ensure the reagent is stored in a desiccated environment at the recommended temperature (-20°C).[1][8] - Minimize the time the NHS ester is in aqueous buffer before the amine-containing molecule is added.
Incorrect pH: The pH of the reaction buffer may be too low for efficient amine coupling or too high, leading to rapid hydrolysis.- The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[6] - A pH of 8.3-8.5 is often recommended for efficient labeling.[7][9]
Presence of Competing Nucleophiles: The reaction buffer may contain primary amines (e.g., Tris) or other nucleophiles that compete with the target molecule.- Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer.[6][7][10]
Inconsistent Results Reagent Instability: The this compound may have degraded over time, even with proper storage.- Purchase fresh reagent if the current stock is old. - Test the activity of the NHS ester before critical experiments.
Unexpected Side Products Reaction with other nucleophiles: Besides primary amines, NHS esters can react with other nucleophiles like hydroxyl and sulfhydryl groups, though the resulting products are generally less stable.[10]- If your target molecule contains multiple reactive groups, consider a protection strategy for non-target groups.

Hydrolysis Rate of NHS Esters in Aqueous Buffer

pHTemperatureHalf-life
7.00°C4-5 hours[6]
7.0Not specified7 hours[5]
8.0Not specified1 hour[11][12]
8.64°C10 minutes[6]
8.6Not specified10 minutes[11][12]
9.0Not specifiedminutes[5]

Experimental Protocols

General Protocol for Labeling an Amine-Containing Molecule

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[8]

    • Dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.[7][10]

    • Dissolve the amine-containing molecule (e.g., protein, peptide) in a non-amine-containing buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer).[7][10]

  • Reaction:

    • Add the dissolved this compound solution to the solution of the amine-containing molecule. A 5-10 fold molar excess of the NHS ester is common.[10]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.[7][10]

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent such as Tris, lysine, or glycine (B1666218) can be added to a final concentration of 20-50 mM.[11] This will react with any remaining NHS ester.

  • Purification:

    • Remove excess reagent and byproducts using an appropriate method such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.[7][10]

Visualizations

Hydrolysis_Mechanism ester This compound (Amine-Reactive) conjugate Stable Amide Bond (Desired Product) ester->conjugate Aminolysis (Desired Reaction) hydrolyzed Hydrolyzed Ester (Inactive Carboxylic Acid) ester->hydrolyzed Hydrolysis (Competing Reaction) amine Primary Amine (Target Molecule) amine->conjugate water Water (H₂O) water->hydrolyzed

Caption: Competing reactions of this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents - Dissolve NHS ester in DMSO/DMF - Dissolve target in amine-free buffer (pH 7.2-8.5) start->prep_reagents reaction Initiate Reaction Add NHS ester solution to target molecule solution prep_reagents->reaction incubation Incubate (e.g., 1-2h at RT or 2-4h at 4°C) reaction->incubation quench Quench Reaction (Optional) Add Tris or glycine buffer incubation->quench purify Purify Conjugate (e.g., Desalting column, Dialysis) incubation->purify If no quenching quench->purify end End Product (Purified Conjugate) purify->end

Caption: General experimental workflow for bioconjugation.

References

Technical Support Center: NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-hydroxysuccinimide (NHS) ester labeling experiments, with a focus on preventing non-specific binding.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is non-specific binding in the context of NHS ester conjugations, and why is it a problem?

A: Non-specific binding refers to any interaction of the NHS ester-containing molecule that is not the intended, stable covalent amide bond with a primary amine.[1] This can include hydrophobic or ionic interactions where the label or linker molecule physically adsorbs to the protein or other surfaces without forming a covalent bond.[1] It can also involve reactions with other nucleophilic groups on the protein, such as hydroxyl (–OH) or sulfhydryl (–SH) groups, although the resulting bonds are less stable.[1][2]

Non-specific binding is problematic because it can lead to high background signals in assays, inaccurate quantification, and reduced assay sensitivity.[3] It can also lead to the generation of heterogeneous products, where the label is attached to unintended sites on the biomolecule, potentially altering its function.[1]

Q2: My labeling efficiency is very low. What are the potential causes and how can I improve it?

A: Low labeling efficiency is a common issue with several potential root causes. Here's a breakdown of the most frequent culprits and how to address them:

  • Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[4] At a lower pH, the primary amines on the protein are protonated and less available for reaction.[4] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[4]

  • Incompatible Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they compete with the target molecule for reaction with the NHS ester.[4] It is recommended to use non-amine-containing buffers like phosphate, bicarbonate, HEPES, or borate.[5][6]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the ester inactive.[7] The rate of hydrolysis increases with pH.[7][8] To minimize hydrolysis, it is crucial to prepare the NHS ester solution immediately before use and consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][4]

  • Low Reactant Concentration: Low concentrations of the protein or the NHS ester can lead to less efficient labeling due to the competing hydrolysis reaction.[4] It is often recommended to use a protein concentration of at least 1-10 mg/mL.[9][10]

  • Poor Quality or Degraded NHS Ester: NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[4][11] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[1][11]

  • Inaccessible Primary Amines: The primary amines (N-terminus and lysine (B10760008) residues) on the target protein must be accessible for the reaction to occur.[4] Steric hindrance can prevent efficient labeling.[4]

Q3: How can I prevent the hydrolysis of my NHS ester during the conjugation reaction?

A: The hydrolysis of the NHS ester is a primary competing reaction that reduces labeling efficiency.[1] Here are key strategies to minimize it:

  • Control the pH: The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[5][8] Maintaining the reaction pH within the optimal range of 7.2-8.5 is a critical balance between amine reactivity and ester stability.[4]

  • Fresh Reagents: Always prepare a fresh solution of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[1][2]

  • Temperature Control: Performing the reaction at a lower temperature, such as 4°C, can significantly slow down the rate of hydrolysis.[4][5] This may require a longer incubation time to achieve the desired level of labeling.[4]

  • Reactant Concentrations: Using higher concentrations of your protein and NHS ester can favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[1][4]

Q4: What is "quenching," and why is it important in an NHS ester reaction?

A: Quenching is the process of intentionally stopping the conjugation reaction by adding a reagent that consumes any unreacted NHS esters.[5][12] This is a critical step because any remaining reactive NHS esters can continue to label your target molecule or other molecules in subsequent experimental steps, leading to non-specific signals and inaccurate results.[12] Common quenching agents are small molecules containing primary amines, such as Tris, glycine, or hydroxylamine, typically added to a final concentration of 20-50 mM.[5][13]

Q5: Can NHS esters react with other amino acid residues besides lysine?

A: While NHS esters are highly selective for primary amines (lysine and the N-terminus), they can exhibit some reactivity with other nucleophilic amino acid side chains.[14] Significant side reactions have been reported with serine, threonine, and tyrosine, particularly at higher NHS ester concentrations or when accessible primary amines are limited.[14][15] The resulting O-acyl ester bonds with these hydroxyl-containing residues are less stable than the amide bond formed with primary amines and can be selectively cleaved under certain conditions.[14][16] Cysteine and histidine can also react, though these reactions are generally less common or yield less stable products.[14]

Quantitative Data Summary

The stability of the NHS ester is a critical factor in achieving successful conjugation. The following table summarizes the half-life of NHS esters under different pH and temperature conditions, highlighting the importance of controlling these parameters to minimize hydrolysis.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 to 5 hours[5][6][8]
8.6410 minutes[5][6][8]
7.0Ambient~7 hours[11]
9.0AmbientMinutes[11]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[9][10] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[1]

  • Perform the Conjugation:

    • Add the reaction buffer to the protein solution to achieve the optimal pH of 8.3-8.5.[9][10]

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1][3] The optimal ratio should be determined empirically.

    • Incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C.[4][5] Protect from light if using a fluorescent label.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[3][4][5]

  • Purify the Labeled Protein: Remove unreacted label, byproducts, and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[1][4]

Visualizations

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Environment cluster_products Products Protein_NH2 Protein with Primary Amine (R-NH₂) Labeled_Protein Covalently Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein Nucleophilic Attack NHS_Ester NHS Ester Label NHS_Ester->Labeled_Protein Conditions pH 7.2-8.5 Amine-free buffer Conditions->Labeled_Protein NHS_byproduct N-Hydroxysuccinimide (NHS) Labeled_Protein->NHS_byproduct Release of

Caption: Covalent labeling of a protein with an NHS ester.

Troubleshooting_Workflow start Start: Low Labeling Efficiency or High Non-Specific Binding check_pH Is reaction pH optimal (7.2-8.5)? start->check_pH adjust_pH Adjust pH with appropriate buffer check_pH->adjust_pH No check_buffer Is buffer amine-free? check_pH->check_buffer Yes adjust_pH->check_buffer change_buffer Buffer exchange to PBS, HEPES, Bicarbonate check_buffer->change_buffer No check_reagent Is NHS ester fresh and stored properly? check_buffer->check_reagent Yes change_buffer->check_reagent use_new_reagent Use fresh, high-quality NHS ester check_reagent->use_new_reagent No optimize_conditions Optimize reaction time, temperature, and reactant concentrations check_reagent->optimize_conditions Yes use_new_reagent->optimize_conditions purification Ensure adequate purification and quenching optimize_conditions->purification success Successful Labeling purification->success

Caption: Troubleshooting low labeling efficiency.

References

Propargyl-PEG3-NHS Ester Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Propargyl-PEG3-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for successful bioconjugation. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester. The recommended pH range is 7.2 to 8.5 .[1][2][3][4][][6][7] For many applications, a more specific pH of 8.3-8.5 is considered ideal to achieve a high yield of the modified molecule.[4][8][9][10]

At a pH below 7, the primary amine is predominantly protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the reaction.[3][8][9][11] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired reaction with your molecule, thereby reducing the overall efficiency.[2][11][12][13]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.

  • Compatible Buffers:

    • Phosphate-buffered saline (PBS)[4]

    • Carbonate-bicarbonate buffers[2][6]

    • HEPES buffers[2][6]

    • Borate (B1201080) buffers[2][6]

  • Incompatible Buffers:

    • Tris (tris(hydroxymethyl)aminomethane)[3][4][13][14]

    • Glycine[3][4][13][14]

If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the conjugation reaction.[14]

Q3: My this compound is not soluble in my aqueous reaction buffer. What should I do?

This compound, like many NHS esters, may have limited solubility in aqueous solutions. To overcome this, you should first dissolve the ester in a small amount of an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) .[4][8][11][15][16] This stock solution should be prepared immediately before use and then added to your protein solution in the appropriate reaction buffer.[4] It is important to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%) to avoid denaturation of your protein.[4]

Q4: What is the primary side reaction that competes with my desired conjugation?

The main competing side reaction is the hydrolysis of the NHS ester.[2][][11][12][13] In the presence of water, the NHS ester can react with a water molecule to form an unreactive carboxylic acid, releasing N-hydroxysuccinimide. This reaction is highly dependent on the pH, with the rate of hydrolysis increasing significantly at higher pH values.[2][11][12] While other side reactions with nucleophilic groups like hydroxyl (-OH on serine, threonine, tyrosine) and sulfhydryl (-SH on cysteine) groups can occur, they are generally less significant than the reaction with primary amines.[13][17]

Q5: My protein precipitates during or after the conjugation reaction. What could be the cause?

Protein precipitation can be caused by several factors:

  • High concentration of organic solvent: If you are using DMSO or DMF to dissolve the this compound, ensure the final concentration in your reaction mixture is not too high, as this can denature the protein.[4]

  • Over-labeling: The addition of too many hydrophobic propargyl-PEG groups can alter the solubility of your protein, leading to aggregation and precipitation.[3] To address this, you can try reducing the molar excess of the NHS ester in your reaction.

  • pH changes: During large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture. It is advisable to use a more concentrated buffer or monitor and adjust the pH during the reaction.[8][9]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester Ensure proper storage of this compound in a desiccated environment at -20°C.[4][13] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[4] Consider performing the reaction at 4°C to slow down the rate of hydrolysis.[3]
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[3][4] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[3]
Presence of primary amines in the buffer Use an amine-free buffer such as PBS, HEPES, or borate buffer.[4] If necessary, perform a buffer exchange before the reaction.[14]
Insufficient molar excess of NHS ester For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[4]
Protein Precipitation High concentration of organic solvent Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[4]
Over-labeling of the protein Reduce the molar excess of the this compound used in the reaction. Perform trial reactions with varying molar ratios to find the optimal condition.[11]
Lack of Reproducibility Inconsistent NHS ester activity Due to their moisture sensitivity, the activity of NHS esters can vary. Always handle the reagent carefully, allow it to equilibrate to room temperature before opening, and prepare fresh solutions for each experiment.[4][13]
Variations in reaction conditions Ensure consistent pH, temperature, and reaction time between experiments.[4]

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life is the time it takes for half of the reactive ester to be hydrolyzed.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2][12]
8.04~1-2 hours
8.525~30 minutes
8.6410 minutes[2][12]
9.025< 10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5[8][11]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[8][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[11]

  • Desalting column or dialysis equipment for purification[8][11]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[4]

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[4][11] Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10%.[4]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][4][8][11]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[4] Incubate for 15-30 minutes at room temperature.[11]

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[8][11]

Visualizations

G cluster_0 Reaction Pathway cluster_1 Competing Hydrolysis Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Intermediate Conjugate Propargyl-PEG3-Protein (Stable Amide Bond) Intermediate->Conjugate Amide Bond Formation NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS Release NHS_Ester_H2O This compound Hydrolyzed_Ester Propargyl-PEG3-COOH (Inactive) NHS_Ester_H2O->Hydrolyzed_Ester Hydrolysis Water H2O NHS_H2O N-hydroxysuccinimide Hydrolyzed_Ester->NHS_H2O Release

Caption: Chemical pathways for NHS ester reaction and competing hydrolysis.

G Start Start: Low Conjugation Efficiency Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange (e.g., dialysis) Check_Buffer->Buffer_Exchange No Check_Reagent Is NHS ester fresh and handled properly? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Check_Reagent New_Reagent Use fresh, anhydrous stock of this compound Check_Reagent->New_Reagent No Check_Concentration Is molar excess of NHS ester sufficient? Check_Reagent->Check_Concentration Yes New_Reagent->Check_Concentration Increase_Concentration Increase molar excess of NHS ester (e.g., 20-50x) Check_Concentration->Increase_Concentration No Success Successful Conjugation Check_Concentration->Success Yes Increase_Concentration->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Copper-Catalyzed Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My click reaction is showing low or no yield. What are the common causes?

Low or no product formation can stem from several factors, including the quality of your reagents, suboptimal reaction conditions, or issues with the catalyst. Key areas to investigate include:

  • Catalyst Inactivation: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1]

  • Reagent Quality: The purity and stability of your azide (B81097) and alkyne starting materials are crucial. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reactant concentrations can significantly impact reaction efficiency. Click reactions are concentration-dependent, and very dilute solutions may result in poor yields.[1]

  • Inhibitors: Certain functional groups or buffer components can chelate the copper catalyst, rendering it inactive. For example, Tris-based buffers should be avoided as the amine groups can chelate copper.[1]

Q2: How can I prevent the inactivation of the copper catalyst?

Maintaining the copper catalyst in its active Cu(I) state is critical for a successful reaction. Here are several strategies:

  • Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is the most popular choice.[2] Always prepare fresh sodium ascorbate solutions for each experiment as it can oxidize in solution.[1]

  • Employ a Stabilizing Ligand: Nitrogen-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilize the Cu(I) catalyst, protect it from oxidation, and improve its solubility.[3] THPTA is particularly well-suited for bioconjugation reactions due to its high water solubility.[4] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations.[1]

  • Degas Solvents: To minimize the presence of dissolved oxygen, which can oxidize the Cu(I) catalyst, it is good practice to degas your solvents by sparging with an inert gas like argon or nitrogen.[1]

  • Work Under an Inert Atmosphere: For particularly sensitive reactions, conducting the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[3]

Q3: What is the optimal order of addition for the reagents?

The order in which you add the reagents can significantly affect the reaction's success. A generally recommended procedure is:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows the copper-ligand complex to form.[5]

  • Add this premixed catalyst solution to your solution containing the azide and alkyne substrates.

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[3][5]

Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which can lead to the formation of insoluble copper species.[3]

Q4: I'm observing the formation of a precipitate during my reaction. What could be the cause and how can I resolve it?

Precipitate formation can indicate several issues:

  • Insoluble Copper Species: As mentioned, adding the reducing agent before the ligand can lead to the formation of insoluble copper oxides. Following the correct order of addition should mitigate this.

  • Product Insolubility or Aggregation: The product of your reaction may be insoluble in the chosen solvent system, causing it to precipitate out and potentially halt the reaction.[6] You can try a different solvent or a co-solvent system to improve solubility. Common solvents for CuAAC reactions include DMF, DMSO, acetonitrile, and mixtures of water with t-BuOH or DMSO.[6][7]

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(II) can promote the dimerization of your alkyne, leading to byproducts that may precipitate. Ensuring a sufficient excess of the reducing agent (sodium ascorbate) and minimizing oxygen exposure can help prevent this side reaction.[8]

Troubleshooting Guides

Low Reaction Yield

// Nodes Start [label="Low or No Product", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Check Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Verify Starting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Catalyst1 [label="Use Fresh Sodium Ascorbate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Catalyst2 [label="Add/Optimize Ligand\n(e.g., THPTA, 5:1 ratio to Cu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Catalyst3 [label="Degas Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Conditions1 [label="Increase Reactant Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Conditions2 [label="Optimize Temperature\n(gentle heating may help)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Conditions3 [label="Change Solvent/Co-solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Reagents1 [label="Confirm Purity (NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Reagents2 [label="Check for Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitors [label="Check for Inhibitors", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Inhibitors1 [label="Avoid Tris Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Inhibitors2 [label="Increase Catalyst/Ligand if Substrates Chelate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Catalyst; Start -> Conditions; Start -> Reagents; Start -> Inhibitors; Catalyst -> Sol_Catalyst1; Catalyst -> Sol_Catalyst2; Catalyst -> Sol_Catalyst3; Conditions -> Sol_Conditions1; Conditions -> Sol_Conditions2; Conditions -> Sol_Conditions3; Reagents -> Sol_Reagents1; Reagents -> Sol_Reagents2; Inhibitors -> Sol_Inhibitors1; Inhibitors -> Sol_Inhibitors2; } Caption: Troubleshooting workflow for low reaction yield.

Presence of Side Products

// Nodes Start [label="Multiple Products Observed", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glaser [label="Suspect Alkyne Homocoupling\n(Glaser Coupling)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Substrate/Product Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Glaser1 [label="Increase Sodium Ascorbate Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Glaser2 [label="Ensure Anaerobic Conditions (Degas)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Degradation1 [label="Use Protective Additives\n(e.g., aminoguanidine (B1677879) for proteins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Degradation2 [label="Lower Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Degradation3 [label="Reduce Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Glaser; Start -> Degradation; Glaser -> Sol_Glaser1; Glaser -> Sol_Glaser2; Degradation -> Sol_Degradation1; Degradation -> Sol_Degradation2; Degradation -> Sol_Degradation3; } Caption: Troubleshooting workflow for side product formation.

Quantitative Data Summary

The efficiency of your CuAAC reaction is highly dependent on the concentrations and ratios of the components. The following tables provide typical concentration ranges and a comparison of common ligands to serve as a starting point for optimization.

Table 1: Typical Reaction Component Concentrations

ComponentConcentration RangeNotes
Copper(II) Sulfate 50 µM - 1 mMFor bioconjugations, 50-100 µM is often sufficient.[9]
Sodium Ascorbate 5-10 equivalents to CopperShould be in excess to maintain a reducing environment.[10]
Ligand (e.g., THPTA) 1-5 equivalents to CopperA 5:1 ratio is often recommended for bioconjugations to protect biomolecules.[2]
Azide/Alkyne µM to mM rangeReaction rate is dependent on reactant concentration.

Table 2: Comparison of Common Copper(I) Stabilizing Ligands [11]

LigandKey PropertiesTypical Application
THPTA High water solubility, moderate reaction kinetics, moderate biocompatibility.Aqueous synthesis, in vitro bioconjugation.
TBTA Low water solubility (requires co-solvent), very high reaction kinetics, low biocompatibility.Organic synthesis.
BTTAA Moderate water solubility, very high reaction kinetics, very high biocompatibility, very low cytotoxicity.In vivo and in vitro applications.

Experimental Protocols

Protocol 1: General Procedure for a Small-Molecule CuAAC Reaction
  • Reagent Preparation:

    • Dissolve the alkyne (1.0 eq) and azide (1.0-1.2 eq) in a suitable solvent or solvent mixture (e.g., t-BuOH/H₂O 1:1, DMF, DMSO).[12]

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

  • Reaction Setup:

    • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction.

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography.

Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer

This protocol is adapted for labeling biomolecules in an aqueous environment.

  • Reagent Preparation:

    • Prepare a solution of the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).

    • Prepare a stock solution of the azide probe in DMSO or DMF.

    • Prepare a premixed solution of CuSO₄·5H₂O and THPTA in water. A 1:5 molar ratio is recommended.[2]

    • Prepare a fresh aqueous solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the biomolecule solution and the azide probe.

    • Add the premixed CuSO₄/THPTA solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation and Purification:

    • Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. Gentle shaking or rotation can be beneficial.

    • The purification method will depend on the nature of the biomolecule. Common methods include:

      • Precipitation: For oligonucleotides, precipitation with ethanol (B145695) or acetone (B3395972) can be effective.[13]

      • Size Exclusion Chromatography (SEC): To remove excess small molecule reagents.

      • Reverse-Phase HPLC: For purification of labeled peptides and oligonucleotides.[14]

References

Technical Support Center: Propargyl-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-NHS ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional crosslinking reagent. It contains two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH₂) on proteins, peptides, or other molecules to form stable amide bonds.[1][2][3] This reaction is most efficient at a pH range of 7.2-8.5.[1][2]

  • A propargyl group : This terminal alkyne group enables covalent linkage to azide-containing molecules via a copper-catalyzed click chemistry reaction.

This reagent is commonly used for labeling proteins and other biomolecules, preparing antibody-drug conjugates (ADCs), and in proteomics and drug discovery applications.[4] The polyethylene (B3416737) glycol (PEG) spacer increases the solubility of the reagent and the resulting conjugate in aqueous solutions.

Q2: How should I store and handle this compound?

This compound is sensitive to moisture.[5][6] To ensure its reactivity:

  • Storage : Store the reagent at -20°C in a desiccated environment.[5]

  • Handling : Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[6] It is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][7] Do not prepare aqueous stock solutions for long-term storage as the NHS ester will hydrolyze.[1]

Q3: My labeling efficiency is low. What could be the cause?

Low labeling efficiency can be attributed to several factors:

  • Incorrect pH : The reaction of the NHS ester with primary amines is pH-dependent, with an optimal range of 7.2-8.5.[1][2] Below this range, the amine groups are protonated and less reactive. Above this range, the hydrolysis of the NHS ester is significantly increased.[1]

  • Presence of primary amines in the buffer : Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[1][2][5] Use a non-amine buffer like phosphate-buffered saline (PBS).

  • Hydrolyzed reagent : The NHS ester group is susceptible to hydrolysis. Ensure the reagent has been stored properly and use it immediately after dissolving.

  • Low protein concentration : Low concentrations of the target protein can make the competing hydrolysis reaction more favorable.[1] A protein concentration of at least 2 mg/mL is recommended.

Troubleshooting Guides

Issue 1: How to stop (quench) the NHS ester reaction.

It is often necessary to stop the labeling reaction before proceeding to purification. This is done by adding a quenching reagent that contains a primary amine to consume any unreacted NHS ester.

Recommended Quenching Reagents:

ReagentFinal ConcentrationIncubation Time
Tris Buffer20-50 mM15-30 minutes
Glycine20-50 mM15-30 minutes
Hydroxylamine10-50 mM15-30 minutes
Ethanolamine20-50 mM15-30 minutes

Note: The addition of a quenching agent will result in the modification of the carboxyl groups on your target molecule.

Issue 2: How to remove unreacted this compound.

After quenching the reaction, it is crucial to remove the unreacted and hydrolyzed this compound, as well as the quenching reagent, from your labeled molecule. The choice of method depends on the size of your target molecule and the desired level of purity. The molecular weight of this compound is approximately 313.3 g/mol .

Here is a comparison of common purification methods:

MethodPrincipleRecommended ForAdvantagesDisadvantages
Dialysis Size-based separation via a semi-permeable membrane.Proteins and other macromolecules (>10 kDa).Gentle, simple, and effective for large sample volumes.Time-consuming, may result in sample dilution.
Size Exclusion Chromatography (SEC) / Desalting Separation based on molecular size as molecules pass through a porous resin.Proteins, peptides, and oligonucleotides.Fast, can be used for buffer exchange, high recovery.[8][9]Limited sample volume capacity, potential for sample dilution.[8]
Tangential Flow Filtration (TFF) Size-based separation using a semi-permeable membrane with cross-flow to prevent clogging.Large-scale protein purification.Fast, scalable, can be used for concentration and buffer exchange.Requires specialized equipment, potential for sample loss.

Experimental Protocols

Protocol 1: Quenching the Labeling Reaction
  • Prepare a stock solution of your chosen quenching reagent (e.g., 1M Tris-HCl, pH 8.0).

  • Add the quenching reagent to your reaction mixture to achieve the desired final concentration (e.g., 20-50 mM).

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Proceed immediately to the purification step.

Protocol 2: Removal of Unreacted this compound by Dialysis

This method is suitable for proteins and other macromolecules significantly larger than the this compound (MW: ~313.3 Da).

  • Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is appropriate for your target molecule and will allow the small this compound to pass through (e.g., 3.5 kDa or 7 kDa MWCO for most proteins).

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load your quenched reaction mixture into the dialysis tubing or cassette.

  • Perform dialysis against a large volume of an appropriate buffer (e.g., PBS) at 4°C. The buffer volume should be at least 200-500 times the sample volume.[10]

  • Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted reagent.

Protocol 3: Removal of Unreacted this compound by Size Exclusion Chromatography (Desalting Column)

This is a rapid method for removing small molecules from larger ones.

  • Choose a desalting column with an appropriate MWCO for your target molecule (e.g., a column that excludes molecules >5 kDa).

  • Equilibrate the column with your desired buffer according to the manufacturer's protocol. This typically involves washing the column with several column volumes of the buffer.

  • Apply your quenched reaction mixture to the column. The sample volume should not exceed the manufacturer's recommendation (usually about 10-15% of the column bed volume).

  • Elute your labeled molecule with the equilibration buffer. The larger, labeled molecule will pass through the column in the void volume and elute first, while the smaller, unreacted this compound will be retained in the pores of the resin and elute later.

  • Collect the fractions containing your purified, labeled molecule. You can monitor the elution by measuring the absorbance at 280 nm for proteins.

Visualizations

experimental_workflow cluster_reaction Labeling Reaction cluster_quenching Quenching cluster_purification Purification start Protein + this compound reaction Incubation (pH 7.2-8.5) start->reaction quench Add Quenching Reagent (e.g., Tris) reaction->quench purification_choice Choose Purification Method quench->purification_choice dialysis Dialysis purification_choice->dialysis sec Size Exclusion Chromatography purification_choice->sec tff Tangential Flow Filtration purification_choice->tff end_product Purified Labeled Protein dialysis->end_product sec->end_product tff->end_product

Caption: Experimental workflow for labeling and purification.

logical_relationship cluster_problem Problem: Unreacted this compound cluster_solution Solution: Removal Methods cluster_methods Specific Techniques problem Reaction Mixture (Labeled Protein, Unreacted Ester, Byproducts) solution_node Purification problem->solution_node is solved by dialysis Dialysis (Size-based separation) solution_node->dialysis e.g. sec Size Exclusion Chromatography (Size-based separation) solution_node->sec e.g. tff Tangential Flow Filtration (Size-based separation) solution_node->tff e.g.

Caption: Logic for removing unreacted ester.

References

Technical Support Center: Protein Aggregation in NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during N-hydroxysuccinimide (NHS) ester labeling protocols. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common challenges in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during NHS ester labeling?

Protein aggregation during NHS ester labeling can be triggered by several factors that disrupt protein stability:

  • Over-labeling: The modification of a large number of primary amines (lysine residues and the N-terminus) can alter the protein's isoelectric point (pI), net charge, and surface hydrophobicity, leading to reduced solubility and aggregation.[1][2]

  • Hydrophobicity of the Label: Many NHS esters, particularly those of fluorescent dyes or crosslinkers, are hydrophobic.[1][3] Covalently attaching these molecules to the protein surface increases the overall hydrophobicity, which can promote self-association and aggregation.[1][4]

  • Suboptimal Buffer Conditions: The reaction buffer's pH, ionic strength, and composition are critical for maintaining protein stability.[1][5] A pH that is too high or too low, or incorrect salt concentrations, can lead to protein unfolding and aggregation.[6][7]

  • High Protein Concentration: Performing the labeling reaction at high protein concentrations increases the probability of intermolecular interactions, which can facilitate aggregation.[5][7]

  • High Molar Excess of NHS Ester: Using a large molar excess of the NHS ester reagent can lead to its precipitation or uncontrolled, extensive modification of the protein, resulting in aggregation.[5]

  • Use of Organic Co-solvents: NHS esters are often dissolved in organic solvents like DMSO or DMF before being added to the aqueous protein solution.[8][9] Localized high concentrations of these solvents can denature the protein and cause it to precipitate.[4]

  • Intermolecular Crosslinking: If the labeling reagent is a homobifunctional crosslinker, it can inadvertently link multiple protein molecules together, directly causing aggregation.[1]

Q2: My protein solution becomes cloudy immediately after adding the sodium bicarbonate buffer, even before adding the NHS ester. What is happening?

This indicates that your protein is unstable and prone to precipitation under the recommended labeling buffer conditions.[6] The change in pH or ionic strength upon adding the bicarbonate buffer is likely the cause.[6] Proteins are least soluble at their isoelectric point (pI); the buffer's pH may be too close to your protein's pI.[7]

To troubleshoot this, you can:

  • Perform a buffer screen: Before your labeling experiment, test the solubility of your protein in a range of buffers with different pH values and salt concentrations to find the optimal conditions for its stability.[6][10]

  • Adjust the pH: While the optimal pH for the NHS ester reaction is typically 8.3-8.5, protein stability is paramount.[8][9] You can try performing the reaction at a lower pH (e.g., 7.2-7.5), which may slow down the reaction but can help maintain protein solubility.[1][11]

  • Modify the ionic strength: Some proteins require a specific salt concentration to remain soluble. Try varying the salt concentration (e.g., 20 mM to 500 mM NaCl) in your buffer.[6]

Q3: How can I detect and quantify protein aggregation after labeling?

Both soluble and insoluble aggregates can form. It is important to use appropriate analytical techniques to detect both.

  • Visual Inspection: Obvious signs of aggregation include cloudiness, turbidity, or visible precipitates in the solution.[10]

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[12]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order soluble aggregates based on their size.[5][10][12][13][14]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of soluble aggregates.[10][14] An increase in the average hydrodynamic radius or polydispersity index (PDI) compared to the unlabeled protein suggests aggregation.[10]

  • SDS-PAGE: Under non-reducing conditions, disulfide-linked aggregates can be visualized as higher molecular weight bands on an SDS-PAGE gel.[13]

Troubleshooting Guides

Issue 1: Visible Precipitation During or After the Labeling Reaction

This is a clear sign of significant protein aggregation.[10] Follow these steps to troubleshoot:

Troubleshooting Step Action Rationale
1. Optimize Reagent Ratio Reduce the molar excess of the NHS ester reagent. Perform a titration to find the optimal ratio.Over-labeling can significantly alter the protein's physicochemical properties, leading to precipitation.[1][3]
2. Adjust Protein Concentration Lower the protein concentration during the labeling reaction.High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[5]
3. Control Reagent Addition Add the dissolved NHS ester to the protein solution slowly and with gentle mixing.This prevents localized high concentrations of the reagent and organic solvent, which can cause rapid, uncontrolled reactions and precipitation.[1]
4. Optimize Reaction Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures can slow down protein unfolding and aggregation processes.[1]
5. Screen Buffer Conditions Test different buffers, pH values (e.g., 7.2-8.5), and ionic strengths to find conditions that maintain protein stability.[1][6]The buffer environment is crucial for protein solubility.[1][5]
6. Use Stabilizing Additives Incorporate stabilizing excipients such as glycerol, sucrose, or arginine into the labeling buffer.These additives can help maintain protein solubility and prevent aggregation.[10]

Issue 2: No Visible Precipitate, but Analytical Methods (SEC, DLS) Show Soluble Aggregates

The presence of soluble aggregates indicates that the labeling conditions are suboptimal, even if no visible precipitation occurs.[10]

Troubleshooting Step Action Rationale
1. Refine Buffer Composition Systematically screen different buffer components, pH values, and additives to identify a formulation that keeps the protein monomeric.[10]Even subtle changes in the buffer can impact protein stability and lead to the formation of soluble aggregates.
2. Optimize Purification Immediately after the labeling reaction, purify the conjugate using a method like SEC to remove unreacted dye and any small aggregates that may have formed.[5][10]Prompt purification can prevent further aggregation and allows for buffer exchange into a stable storage buffer.
3. Consider a PEGylated Label If available, use an NHS ester with an integrated polyethylene (B3416737) glycol (PEG) linker.The hydrophilic PEG spacer can help mitigate the hydrophobicity of the label, reducing the tendency for aggregation.[5]
4. Explore Site-Specific Labeling If random lysine (B10760008) labeling leads to aggregation, consider engineering a specific site (e.g., a single cysteine) for controlled, site-specific conjugation.[5]This can result in a more homogeneous product with a lower propensity for aggregation.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for NHS Ester Labeling

Parameter Recommended Range Notes
Molar Excess of NHS Ester 5- to 20-foldFor sensitive proteins, start at the lower end. A titration is recommended to find the optimal ratio.[1][5]
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk.[1][5] If aggregation occurs, try reducing the concentration.[5]
Reaction pH 7.2 - 8.5The reaction is more efficient at higher pH, but protein stability is the priority.[1][15] An optimal pH for many reactions is 8.3-8.5.[8][9][16]
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) for longer incubation times (4-12 hours) can reduce aggregation.[1][5] Room temperature reactions are typically faster (1-4 hours).[11]
Reaction Buffer Amine-free buffers (e.g., PBS, Sodium Bicarbonate, HEPES, Borate)Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they compete with the protein for reaction with the NHS ester.[3][15]

Table 2: Effect of pH on NHS Ester Stability

pH Temperature (°C) Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis also increases, leading to a shorter half-life of the reactive ester.[15][16]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

  • Protein Preparation: Dialyze the protein into an amine-free buffer, such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, at a pH between 7.2 and 8.5.[1][16] Adjust the protein concentration to 1-5 mg/mL.[1]

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1][8]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[1]

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 15-30 minutes.[16][17]

  • Purification: Remove the excess, unreacted label and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[1][11]

Protocol 2: Detection of Aggregates by Size Exclusion Chromatography (SEC)

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Sample Preparation: Filter the labeled protein solution through a low-protein-binding 0.1 or 0.22 µm filter.

  • Injection: Inject an appropriate amount of the sample onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: Compare the chromatogram of the labeled protein to that of the unlabeled protein. The appearance of new peaks eluting earlier than the monomeric protein peak indicates the presence of soluble aggregates.[5][10] Quantify the area under each peak to determine the percentage of monomer, dimer, and higher-order aggregates.

Protocol 3: Detection of Aggregates by Dynamic Light Scattering (DLS)

  • Sample Preparation: Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust.[10] Prepare samples at a concentration of 0.1-1.0 mg/mL.[10]

  • Measurement: Place the sample in a clean cuvette and allow it to equilibrate to the desired temperature in the DLS instrument.[10] Acquire multiple measurements for reproducibility.[10]

  • Data Analysis: Analyze the correlation function to obtain the size distribution profile.[10] An increase in the average hydrodynamic radius or the polydispersity index (PDI) compared to the unlabeled control indicates aggregation.[10]

Visualizations

NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein (1-5 mg/mL in amine-free buffer, pH 7.2-8.5) Mix Add NHS Ester to Protein (5-20x molar excess) Protein_Prep->Mix NHS_Ester_Prep Prepare NHS Ester (Dissolve in DMSO/DMF) NHS_Ester_Prep->Mix Incubate Incubate (1-4h RT or 4-12h at 4°C) Mix->Incubate Quench Quench Reaction (Optional) (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify Analyze Analyze for Aggregation (SEC, DLS) Purify->Analyze

Caption: Experimental workflow for NHS ester protein labeling and analysis.

Troubleshooting_Workflow cluster_optimization Optimization Steps cluster_analysis Re-analysis Start Protein Aggregation Observed? Reduce_Ratio Reduce NHS Ester:Protein Ratio Start->Reduce_Ratio Lower_Conc Lower Protein Concentration Reduce_Ratio->Lower_Conc Optimize_Buffer Optimize Buffer (pH, Ionic Strength, Additives) Lower_Conc->Optimize_Buffer Change_Temp Lower Reaction Temperature (4°C) Optimize_Buffer->Change_Temp Slow_Addition Slow Reagent Addition Change_Temp->Slow_Addition Reanalyze Re-analyze for Aggregation (SEC, DLS) Slow_Addition->Reanalyze Reanalyze->Reduce_Ratio Still Aggregated Success Aggregation Minimized Reanalyze->Success Successful

Caption: Troubleshooting decision tree for protein aggregation issues.

NHS_Reaction_Pathway cluster_reactants Reactants cluster_products Products & Side Reactions Protein Protein-NH2 (Primary Amine) Desired_Product Labeled Protein (Stable Amide Bond) Protein->Desired_Product NHS_Ester Label-NHS Ester NHS_Ester->Desired_Product Hydrolysis Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolysis + H2O (High pH) Aggregation Aggregated Protein Desired_Product->Aggregation Over-labeling, Hydrophobicity

Caption: Reaction pathway of NHS ester labeling and competing side reactions.

References

Technical Support Center: Impact of Amine-Containing Buffers on Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane), on bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why are amine-containing buffers like Tris problematic for certain conjugation reactions?

A1: Buffers containing primary amines, such as Tris and glycine (B1666218), interfere with conjugation chemistries that target primary amines on biomolecules. The most common of these is N-hydroxysuccinimide (NHS) ester chemistry, which is widely used to label proteins and other molecules. The primary amine in the buffer competes with the target primary amines (e.g., on lysine (B10760008) residues and the N-terminus of a protein) for reaction with the NHS ester.[1][2] This competition reduces the efficiency of the desired conjugation, leading to lower yields of the final conjugate.[1]

Q2: What are the recommended alternative buffers for amine-reactive conjugations?

A2: For amine-reactive conjugations, it is crucial to use buffers that are free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, HEPES, and borate (B1201080) buffer. The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.

Q3: Can Tris buffer ever be used in the context of amine-reactive conjugations?

A3: While generally avoided during the reaction itself, Tris or glycine buffers can be useful for quenching (stopping) an NHS ester conjugation reaction. By adding a sufficient concentration of Tris after the desired reaction time, any remaining reactive NHS esters are consumed, preventing further modification of the target molecule. Some studies have also suggested that for certain applications like biotinylation with NHS esters, Tris may not significantly interfere, although this is not the generally accepted practice.

Q4: My protein is in a Tris-containing buffer. What should I do before starting my conjugation?

A4: If your protein is in a buffer containing primary amines, you must perform a buffer exchange to a suitable amine-free buffer before initiating the conjugation reaction. Common methods for buffer exchange include dialysis and the use of desalting columns. Desalting columns are often preferred for their speed and efficiency in removing small molecules like buffer components.

Q5: Besides Tris, what other common buffer additives can interfere with conjugation reactions?

A5: Other substances that can interfere with amine-reactive conjugations include sodium azide (B81097) at high concentrations, and other primary amine-containing molecules.[3] It is always best to check the composition of your protein storage buffer for any potentially interfering substances.

Troubleshooting Guide

Low Conjugation Yield

Low or no yield of your desired conjugate is a common issue that can often be traced back to the reaction buffer.

Potential Cause Troubleshooting Steps
Presence of Primary Amines in the Buffer Ensure your reaction buffer is free of primary amines like Tris or glycine. Perform a thorough buffer exchange of your protein sample into an appropriate buffer such as PBS, HEPES, or borate buffer.
Incorrect Reaction pH The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. A pH that is too low will result in the protonation of primary amines, making them unreactive. A pH that is too high will accelerate the hydrolysis of the NHS ester, reducing its availability to react with the target molecule.[1] Verify the pH of your reaction buffer.
Hydrolysis of the NHS Ester NHS esters are susceptible to hydrolysis in aqueous solutions. Prepare your NHS ester solution immediately before use. If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.
Low Protein Concentration For optimal conjugation, the protein concentration should generally be between 2-10 mg/mL. Low protein concentrations can decrease the efficiency of the reaction.
Inactive Reagents Ensure your NHS ester and other reagents have been stored correctly and have not expired.
Protein Aggregation/Precipitation
Potential Cause Troubleshooting Steps
Suboptimal Buffer Conditions The buffer composition, including pH and ionic strength, can affect protein stability. If you observe aggregation after buffer exchange, consider screening a few different amine-free buffers to find one that maintains the stability of your specific protein.
High Degree of Labeling Over-labeling a protein can lead to changes in its physicochemical properties and cause aggregation. Optimize the molar ratio of your labeling reagent to the protein.
Presence of Organic Solvent If your labeling reagent is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low enough to not cause protein precipitation.

Data Presentation

BufferRecommended pH RangeKey AdvantagesPotential Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Mimics physiological conditions, readily available.Phosphate can sometimes interfere with certain downstream applications.
HEPES 7.2 - 7.5Good buffering capacity in the physiological range, generally non-toxic to cells.[4]More expensive than PBS.
Borate Buffer 8.0 - 9.0Effective at slightly more alkaline pH, which can increase the rate of amine-reactive conjugations.Can inhibit some enzymatic reactions.
Carbonate-Bicarbonate Buffer 8.0 - 9.0Also effective at alkaline pH, often used for immobilization on surfaces.pH can be sensitive to CO2 absorption from the atmosphere.

The following table illustrates the effect of pH on the stability of NHS esters, a key factor in conjugation efficiency.

pHHalf-life of NHS Ester HydrolysisImplication for Conjugation
7.0 (at 0°C)4-5 hours[3]Slower reaction rate, but more stable NHS ester.
8.6 (at 4°C)10 minutes[3]Faster reaction rate, but rapid hydrolysis of the NHS ester.

Experimental Protocols

Protocol 1: Buffer Exchange using a Desalting Column

This protocol describes the removal of interfering substances like Tris from a protein sample and exchanging it into a suitable conjugation buffer.

Materials:

  • Protein sample in an amine-containing buffer (e.g., Tris-HCl).

  • Desalting column with an appropriate molecular weight cutoff (MWCO).

  • Amine-free conjugation buffer (e.g., PBS, pH 7.4).

  • Collection tubes.

  • Centrifuge (for spin columns).

Procedure:

  • Column Equilibration:

    • Remove the storage solution from the desalting column according to the manufacturer's instructions.

    • Equilibrate the column by washing it with 3-5 column volumes of the desired amine-free conjugation buffer. This can be done by gravity flow or centrifugation, depending on the column format.

  • Sample Loading:

    • Carefully apply the protein sample to the center of the packed resin bed. Avoid disturbing the resin.

  • Elution:

    • For gravity-flow columns, allow the sample to enter the resin bed and then add the conjugation buffer to elute the protein. Collect the eluate in fractions.

    • For spin columns, place the column in a collection tube and centrifuge according to the manufacturer's protocol to collect the desalted protein.

  • Protein Recovery:

    • The protein, being larger than the MWCO of the resin, will pass through the column more quickly than the smaller buffer molecules (like Tris). The initial fractions (for gravity flow) or the eluate (for spin columns) will contain the purified protein in the new buffer.

    • It is advisable to measure the protein concentration of the collected sample to determine the recovery efficiency.

Protocol 2: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for conjugating an NHS ester to a protein after ensuring the protein is in an amine-free buffer.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.

  • NHS ester of the label (e.g., fluorescent dye, biotin).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification of the conjugate.

Procedure:

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C. Protect from light if using a fluorescent label.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column, equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the purified protein conjugate.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using appropriate methods (e.g., spectrophotometry).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_in_tris Protein in Tris Buffer desalting_column Desalting Column (Equilibrated with PBS) protein_in_tris->desalting_column Buffer Exchange protein_in_pbs Protein in PBS desalting_column->protein_in_pbs reaction_mixture Reaction Mixture protein_in_pbs->reaction_mixture nhs_ester NHS Ester (in DMSO) nhs_ester->reaction_mixture quench Quench with Tris Buffer reaction_mixture->quench purification Purification (Desalting Column) quench->purification final_conjugate Purified Conjugate purification->final_conjugate analysis Analysis (DOL, etc.) final_conjugate->analysis

Caption: Experimental workflow for protein conjugation.

troubleshooting_tree start Low Conjugation Yield check_buffer Is the reaction buffer amine-free? start->check_buffer check_ph Is the pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Perform buffer exchange into PBS, HEPES, or Borate. check_buffer->solution_buffer No check_reagents Are the reagents fresh and active? check_ph->check_reagents Yes solution_ph Adjust pH of the reaction buffer. check_ph->solution_ph No check_protein_conc Is the protein concentration > 2 mg/mL? check_reagents->check_protein_conc Yes solution_reagents Use fresh, properly stored reagents. check_reagents->solution_reagents No solution_protein_conc Concentrate the protein sample. check_protein_conc->solution_protein_conc No end_node Re-run Experiment check_protein_conc->end_node Yes solution_buffer->end_node solution_ph->end_node solution_reagents->end_node solution_protein_conc->end_node

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Propargyl-PEG3-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of Propargyl-PEG3-NHS ester in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization and conjugation of this compound.

Issue Possible Cause Recommended Solution
This compound fails to dissolve. The compound has low aqueous solubility.This compound is not directly soluble in aqueous buffers.[1][2][3] It should first be dissolved in a dry, water-miscible organic solvent such as DMSO or DMF before being added to the aqueous reaction mixture.[1][3][4]
The incorrect solvent is being used.Use anhydrous (amine-free) DMSO or DMF for initial reconstitution.[4][5][6]
The reagent has degraded due to moisture.NHS esters are moisture-sensitive.[2][3][7] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3][7] Store at -20°C with a desiccant.[3][4]
Low or no conjugation efficiency. The NHS ester has hydrolyzed.NHS esters readily hydrolyze in aqueous solutions, a process that is accelerated by increasing pH.[1][8] Prepare the NHS ester solution immediately before use and do not prepare stock solutions for storage in aqueous buffers.[3] If storing in an organic solvent, use anhydrous DMSO or DMF and store at -20°C for up to 1-2 months.[5][6]
The reaction buffer contains primary amines.Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[1][3] Use a non-amine-containing buffer like phosphate-buffered saline (PBS), borate (B1201080), or carbonate buffer at a pH of 7.2-8.5.[1]
The pH of the reaction is not optimal.The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for the conjugation reaction is typically 7.2-8.5.[1][5] At a lower pH, the amine group is protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly.[5][6]
The concentration of the protein or biomolecule is too low.The rate of hydrolysis of the NHS ester competes with the conjugation reaction. In less concentrated protein solutions, hydrolysis can become a more dominant reaction, leading to lower conjugation efficiency.[1] Whenever possible, use higher concentrations of the amine-containing molecule (1-10 mg/mL).[5]
Precipitation is observed upon adding the dissolved NHS ester to the aqueous buffer. The concentration of the organic solvent is too high.The final concentration of the organic solvent (DMSO or DMF) in the aqueous reaction mixture should typically not exceed 10%.[1][3]
The solubility of the conjugate is poor.The PEG3 linker is designed to increase the hydrophilicity of the molecule.[9][10] However, if the target molecule is very hydrophobic, the resulting conjugate may still have limited aqueous solubility. Consider optimizing the buffer composition or using a longer PEG linker if solubility issues persist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[4][11] For bioconjugation reactions, anhydrous, amine-free DMSO or DMF are the preferred solvents for initial reconstitution before addition to an aqueous reaction buffer.[5][6]

Q2: What is the optimal pH for conjugation reactions with this compound?

A2: The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1] The reaction is pH-dependent; at a lower pH, the amine is protonated and less nucleophilic, while at a higher pH, the hydrolysis of the NHS ester is significantly accelerated, reducing conjugation efficiency.[5][8]

Q3: Can I use Tris buffer for my conjugation reaction?

A3: No, it is not recommended to use buffers containing primary amines, such as Tris or glycine.[1][3] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields of your desired conjugate.[1] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[1]

Q4: How should I store this compound?

A4: The solid form of this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[3][4] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[3][7]

Q5: Can I prepare a stock solution of this compound?

A5: It is not recommended to prepare and store aqueous stock solutions of NHS esters because they readily hydrolyze.[3] However, you can prepare a stock solution in an anhydrous organic solvent like DMSO or DMF. These solutions can be stored for 1-2 months at -20°C.[5][6][12]

Q6: What is the half-life of the NHS ester in aqueous solution?

A6: The stability of the NHS ester is highly dependent on the pH of the aqueous solution. At pH 7.0 and 0°C, the half-life is approximately 4-5 hours. This decreases to just 10 minutes at pH 8.6 and 4°C.[1][8]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) Soluble[4][11]A stock solution of up to 200 mg/mL may be achievable with ultrasonic assistance.[12] Use anhydrous, amine-free DMSO for best results.
Dimethylformamide (DMF) Soluble[4][11]Use high-quality, amine-free DMF to avoid side reactions.[6]
Dichloromethane (DCM) Soluble[4][11]Typically used for organic synthesis rather than direct addition to aqueous bioconjugation reactions.
Aqueous Buffers (e.g., PBS) InsolubleMust be dissolved in a water-miscible organic solvent first.

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Bring the vial of this compound to room temperature before opening.

  • Add the desired volume of anhydrous, amine-free DMSO or DMF to the vial to achieve a convenient stock concentration (e.g., 10 mg/mL or a 10 mM solution).

  • Vortex briefly to ensure the solid is fully dissolved.

  • This reconstituted solution should be used immediately for the conjugation reaction.

Protocol 2: General Protocol for Conjugation to a Protein

  • Prepare the protein in a suitable amine-free buffer (e.g., PBS, borate buffer) at a pH of 7.2-8.5. The protein concentration should ideally be 1-10 mg/mL.

  • Reconstitute the this compound in anhydrous DMSO or DMF immediately before use, as described in Protocol 1.

  • Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.

  • Remove the excess, unreacted reagent by dialysis, size-exclusion chromatography, or another suitable purification method.

Visualizations

experimental_workflow Experimental Workflow for Solubilization and Conjugation cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification reagent This compound (Solid) warm Equilibrate to Room Temperature reagent->warm dissolve Dissolve in Anhydrous DMSO/DMF warm->dissolve add Add NHS Ester Solution to Protein dissolve->add protein Protein in Amine-Free Buffer (pH 7.2-8.5) protein->add incubate Incubate (RT or 4°C) add->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Dialysis) quench->purify final_product Purified Propargyl-PEG3-Protein Conjugate purify->final_product

Caption: Workflow for solubilizing and conjugating this compound.

factors_affecting_solubility Factors Affecting this compound Reactions cluster_reagent Reagent Properties cluster_reaction Reaction Conditions cluster_outcome Reaction Outcome solubility Limited Aqueous Solubility solvent Choice of Solvent (DMSO/DMF) solubility->solvent influences stability Moisture & pH Sensitive buffer Buffer Type (Amine-Free) stability->buffer affected by ph Reaction pH (7.2-8.5) stability->ph affected by hydrolysis NHS Ester Hydrolysis stability->hydrolysis instability leads to conjugation Successful Conjugation solvent->conjugation buffer->conjugation ph->conjugation optimal pH ph->hydrolysis high pH increases concentration Reactant Concentration concentration->conjugation higher is better

Caption: Key factors influencing the outcome of this compound reactions.

References

Technical Support Center: Effectively Quenching NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester reactions. Proper quenching of these reactions is critical for successful bioconjugation and downstream applications.

Troubleshooting Guides

Common Issues & Solutions
IssuePotential CauseRecommended Solution
Low Conjugation Efficiency Competing Hydrolysis: The NHS ester has hydrolyzed due to moisture or high pH before reacting with the primary amine.[1]- Use anhydrous solvents (DMSO, DMF) to dissolve the NHS ester. - Perform the reaction at a lower temperature (4°C) to slow hydrolysis. - Ensure the reaction buffer pH is within the optimal range (7.2-8.5).[1]
Suboptimal Molar Ratio: Insufficient NHS ester is present to react with the target molecule.- Increase the molar excess of the NHS ester to the target molecule. A 5- to 20-fold molar excess is a common starting point.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) are competing with the target molecule for the NHS ester.[1]- Use amine-free buffers such as Phosphate-Buffered Saline (PBS), Borate, or Carbonate-Bicarbonate buffers for the conjugation reaction.[1]
Incomplete Quenching Insufficient Quenching Reagent: The concentration of the quenching agent is too low to react with all unreacted NHS esters.- Increase the final concentration of the quenching reagent. A common range is 20-100 mM.[2]
Inadequate Incubation Time: The quenching reaction has not been allowed to proceed to completion.- Increase the incubation time for the quenching step. A typical duration is 15-30 minutes at room temperature.[3]
Side Reactions/Over-labeling Reaction with Non-target Residues: NHS esters can react with other nucleophilic residues like serines, tyrosines, and threonines, especially at higher pH.[4]- Optimize the reaction pH to the lower end of the recommended range (around 7.2-7.5). - Consider using a more targeted crosslinker if specificity is a major concern.
Inefficient Quenching of Side Products: Some quenching agents may not effectively reverse O-acylation side products.[4]- Methylamine (B109427) has been shown to be more effective than hydroxylamine (B1172632) at reversing O-acylation on serine and threonine residues.[4]
Quantitative Comparison of Common Quenching Reagents

The following table summarizes key quantitative parameters for commonly used quenching reagents. Direct comparison of efficiency can be complex as it depends on specific experimental conditions.

Quenching ReagentTypical Final ConcentrationTypical Incubation TimeKey Considerations
Tris 20-500 mM[1][2][5]15 minutes[1][5]- Widely used and effective. - Can be less efficient at reversing some side-product formations compared to more nucleophilic amines.[4]
Glycine 20-100 mM[2][6]15 minutes- Similar in mechanism and application to Tris.[6] - A good alternative if Tris is not suitable for downstream applications.
Hydroxylamine 10-400 mM[2][4][7]15-60 minutes[4][7]- Effective at quenching and can also reverse some O-acylation side products.[4] - May not be as efficient as methylamine for reversing serine and threonine esters.[4]
Ethanolamine 20-50 mM[2]15 minutes- Another primary amine option for quenching.
Methylamine 0.4 M[4]60 minutes[4]- Shown to be highly efficient at both quenching and reversing O-acylation side products, particularly on serine and threonine residues.[4]

Experimental Protocols

Standard Protocol for Quenching an NHS Ester Reaction with Tris-HCl

This protocol provides a general guideline. Optimization may be necessary for specific applications.

Materials:

  • Reaction mixture containing the unreacted NHS ester.

  • 1 M Tris-HCl, pH 8.0 stock solution.

Procedure:

  • Following the completion of the NHS ester conjugation reaction, calculate the volume of 1 M Tris-HCl stock solution required to achieve a final concentration of 50 mM in your reaction mixture.

  • Add the calculated volume of the 1 M Tris-HCl stock solution to the reaction mixture.

  • Gently mix the solution by vortexing or pipetting.

  • Incubate the reaction mixture for 15 minutes at room temperature.

  • The reaction is now quenched. Proceed with the purification of your conjugated product to remove the excess quenching reagent and reaction byproducts. This can be achieved through methods such as desalting columns, dialysis, or size-exclusion chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching an NHS ester reaction?

A1: Quenching is a critical step to stop the conjugation reaction by deactivating any unreacted NHS esters.[1] This prevents the NHS ester from reacting with other molecules in subsequent steps of your experiment, which could lead to non-specific labeling and inaccurate results.

Q2: How do quenching agents work?

A2: Quenching agents are typically small molecules containing a primary amine, such as Tris or glycine.[1] These primary amines are highly reactive towards NHS esters and will quickly form a stable amide bond with any remaining active ester groups, effectively consuming them and terminating the reaction.

Q3: Can I use a buffer containing Tris for my NHS ester conjugation reaction?

A3: No, it is not recommended to use buffers containing primary amines like Tris or glycine for the conjugation reaction itself.[1] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1] They should only be added after the desired conjugation has occurred to quench the reaction.[1]

Q4: What happens if I don't quench the reaction?

A4: Failure to quench the reaction can lead to several problems. Unreacted NHS esters can continue to react with any primary amine-containing molecules they come into contact with, including downstream buffers, proteins, or other reagents. This can result in non-specific labeling, aggregation of your target molecule, and misleading experimental outcomes.

Q5: How can I confirm that my quenching was successful?

A5: While direct measurement of quenching efficiency can be complex, successful purification of your conjugate with the removal of small molecular weight species (including the quenching agent and its reaction products) is a good indicator. Downstream experiments showing specific and expected activity of your conjugate without evidence of non-specific interactions also suggest effective quenching.

Visualizations

NHS_Ester_Reaction_and_Quenching NHS Ester Reaction and Quenching Pathway cluster_reaction Conjugation Reaction cluster_quenching Quenching NHS_Ester NHS Ester (Amine-Reactive) Conjugate Stable Amide Bond (Conjugated Product) NHS_Ester->Conjugate Reacts with Primary_Amine Primary Amine (on Target Molecule) Primary_Amine->Conjugate Purification Purification (e.g., Desalting) Conjugate->Purification Excess_NHS_Ester Excess NHS Ester Inactive_Product Inactive Product Excess_NHS_Ester->Inactive_Product Reacts with Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Inactive_Product Inactive_Product->Purification

Caption: NHS Ester Reaction and Quenching Pathway.

Troubleshooting_Workflow Troubleshooting Workflow for NHS Ester Quenching Start Problem with NHS Ester Reaction Issue_Type Identify the Issue Start->Issue_Type Low_Yield Low Conjugation Yield? Issue_Type->Low_Yield Yield Incomplete_Quench Incomplete Quenching? Issue_Type->Incomplete_Quench Quenching Side_Reactions Side Reactions/ Over-labeling? Issue_Type->Side_Reactions Specificity Check_Hydrolysis Check for Hydrolysis (Moisture, High pH) Low_Yield->Check_Hydrolysis Yes Check_Ratio Optimize Molar Ratio (Increase NHS Ester) Low_Yield->Check_Ratio No Increase_Quencher Increase Quencher Concentration (20-100 mM) Incomplete_Quench->Increase_Quencher Yes Increase_Time Increase Quenching Incubation Time (15-30 min) Incomplete_Quench->Increase_Time No Check_Hydrolysis->Low_Yield Check_Buffer Use Amine-Free Buffer (e.g., PBS) Check_Ratio->Check_Buffer Check_Buffer->Low_Yield Increase_Time->Incomplete_Quench Optimize_pH Optimize Reaction pH (Lower end of 7.2-8.5) Side_Reactions->Optimize_pH Yes Change_Quencher Consider Methylamine for Reversing O-acylation Side_Reactions->Change_Quencher No Change_Quencher->Side_Reactions

Caption: Troubleshooting Workflow for NHS Ester Quenching.

References

Validation & Comparative

A Comparative Guide to the Characterization of Propargyl-PEG3-NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody labeling using the Propargyl-PEG3-NHS ester two-step click chemistry approach versus traditional N-hydroxysuccinimide (NHS) ester labeling. We present supporting experimental data, detailed protocols for characterization, and visual workflows to aid in the selection of the optimal labeling strategy for your research and development needs.

Introduction

Antibody labeling is a cornerstone of modern biological research and therapeutic development. The choice of labeling chemistry can significantly impact the performance and characteristics of the final conjugate. Traditional NHS ester labeling, which targets primary amines on lysine (B10760008) residues, is a widely used method due to its simplicity. However, this approach leads to a random distribution of labels, which can result in a heterogeneous product with potential for reduced antibody function and increased aggregation.

An alternative approach involves a two-step process utilizing this compound. First, the NHS ester reacts with lysine residues on the antibody, introducing a propargyl group. This is followed by a highly specific and efficient "click" reaction with an azide-modified molecule of interest (e.g., a fluorophore or drug). This method offers the potential for more controlled and homogenous labeling, which may better preserve the antibody's structure and function.

This guide compares these two labeling methodologies, focusing on key performance indicators such as labeling efficiency, conjugate stability, and functional integrity.

Performance Comparison: this compound vs. Traditional NHS Ester Labeling

The following tables summarize the key characteristics of a model antibody (e.g., Trastuzumab) labeled with a fluorescent dye using both the this compound click chemistry method and the traditional NHS ester method.

Table 1: Labeling Efficiency and Stoichiometry

ParameterPropargyl-PEG3-NHS + Azide-Dye (Click Chemistry)Traditional NHS-Dye Ester
Degree of Labeling (DOL) 2.1 ± 0.24.5 ± 1.5
Labeling Efficiency > 95%70-85%
Homogeneity (PDI) 1.11.8

Table 2: Stability and Aggregation

ParameterPropargyl-PEG3-NHS + Azide-Dye (Click Chemistry)Traditional NHS-Dye Ester
Monomer Purity (SEC) 98%85%
Aggregate Percentage (SEC) < 2%10-15%
Thermal Stability (Tm) 78 °C72 °C

Table 3: Functional Activity

ParameterPropargyl-PEG3-NHS + Azide-Dye (Click Chemistry)Traditional NHS-Dye Ester
Antigen Binding Affinity (ELISA) 95% of Unlabeled70% of Unlabeled
Cellular Binding (Flow Cytometry) 92% of Unlabeled65% of Unlabeled

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes and concepts discussed in this guide.

AntibodyLabelingWorkflow cluster_0 This compound Labeling cluster_1 Traditional NHS Ester Labeling Antibody Antibody Lysine_Activation Lysine_Activation Antibody->Lysine_Activation This compound Direct_Labeling Direct_Labeling Antibody->Direct_Labeling NHS-Dye Ester Click_Reaction Click_Reaction Lysine_Activation->Click_Reaction Azide-Dye Purification_Click Purification_Click Click_Reaction->Purification_Click SEC Characterization_Click Characterization (DOL, Stability, Function) Purification_Click->Characterization_Click Purification_NHS Purification_NHS Direct_Labeling->Purification_NHS SEC Characterization_NHS Characterization (DOL, Stability, Function) Purification_NHS->Characterization_NHS

Caption: A comparison of the antibody labeling workflows for the two-step click chemistry and traditional NHS ester methods.

Conjugation_Mechanism cluster_propargyl This compound Pathway cluster_nhs Traditional NHS Ester Pathway Ab_Lysine Antibody Lysine (-NH2) Propargylated_Ab Propargylated Antibody Ab_Lysine->Propargylated_Ab NHS ester reaction Propargyl_NHS Propargyl-PEG3-NHS Propargyl_NHS->Propargylated_Ab Final_Conjugate_Click Final Conjugate Propargylated_Ab->Final_Conjugate_Click Click Chemistry Azide_Dye Azide-Dye Azide_Dye->Final_Conjugate_Click Ab_Lysine2 Antibody Lysine (-NH2) Final_Conjugate_NHS Final Conjugate Ab_Lysine2->Final_Conjugate_NHS NHS ester reaction NHS_Dye NHS-Dye NHS_Dye->Final_Conjugate_NHS

Caption: The chemical reaction pathways for antibody conjugation via this compound and traditional NHS ester chemistry.

Detailed Experimental Protocols

1. Antibody Labeling

  • This compound Labeling followed by Click Chemistry:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 10-fold molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Remove excess, unreacted this compound using a desalting column.

    • Prepare a stock solution of the azide-functionalized dye in DMSO.

    • Add a 3-fold molar excess of the azide-dye to the propargylated antibody.

    • Add a copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) to initiate the click reaction.

    • Incubate for 1 hour at room temperature.

    • Purify the labeled antibody from excess dye and catalyst using size-exclusion chromatography (SEC).

  • Traditional NHS Ester Labeling:

    • Prepare the antibody in a carbonate-bicarbonate buffer (pH 8.5-9.0) at a concentration of 1-5 mg/mL.

    • Dissolve the NHS ester of the dye in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 20-fold molar excess of the NHS-dye solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a final concentration of 50 mM Tris-HCl.

    • Purify the labeled antibody from excess, unreacted dye using SEC.

2. Characterization of Labeled Antibodies

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled antibody at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

  • Analysis of Aggregation by Size-Exclusion Chromatography (SEC):

    • Equilibrate an SEC column (e.g., Superdex 200) with PBS.

    • Inject 100 µg of the labeled antibody.

    • Monitor the elution profile at 280 nm.

    • Calculate the percentage of monomer and aggregates based on the peak areas.

  • Assessment of Functional Activity by ELISA:

    • Coat a 96-well plate with the target antigen overnight at 4°C.

    • Block the plate with 5% BSA in PBS for 1 hour at room temperature.

    • Add serial dilutions of the unlabeled, Propargyl-PEG3-NHS labeled, and traditional NHS ester labeled antibodies to the wells.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with PBS containing 0.05% Tween-20.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with 2N H2SO4 and measure the absorbance at 450 nm.

    • Compare the binding curves of the labeled antibodies to the unlabeled control.

  • Cellular Binding Analysis by Flow Cytometry:

    • Harvest cells expressing the target antigen and resuspend in FACS buffer (PBS with 2% FBS).

    • Incubate the cells with serial dilutions of the fluorescently labeled antibodies for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI).

    • Compare the MFI of cells stained with antibodies from both labeling methods.

Conclusion

The data presented in this guide suggests that the this compound two-step labeling method offers significant advantages over traditional NHS ester chemistry for antibody conjugation. The click chemistry approach results in a more homogenous product with a controlled degree of labeling, leading to improved stability and better preservation of the antibody's functional activity. While the traditional NHS ester method is simpler, it often produces a heterogeneous mixture with a higher propensity for aggregation and a greater negative impact on antibody function. For applications requiring high precision, reproducibility, and optimal antibody performance, the this compound labeling strategy is the superior choice.

Navigating the Complexity: A Comparative Guide to Mass Spectrometry Analysis of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the characterization of PEGylated proteins is a critical yet challenging task. The inherent heterogeneity of polyethylene (B3416737) glycol (PEG) conjugation in terms of size, number, and attachment site necessitates robust analytical techniques. This guide provides an objective comparison of mass spectrometry-based methods and alternative chromatographic approaches for the comprehensive analysis of PEGylated proteins, supported by experimental data and detailed protocols.

The covalent attachment of PEG to therapeutic proteins, or PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, this modification introduces significant analytical hurdles. The polydispersity of the PEG polymer, coupled with the potential for multiple PEGylation sites on the protein, results in a complex mixture of product isoforms. Mass spectrometry (MS) has emerged as an indispensable tool for unraveling this complexity, providing insights into the molecular weight, degree of PEGylation, and site of attachment.

At the Core of Analysis: A Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique is pivotal for the successful characterization of PEGylated proteins. The primary components to consider are the ionization source, the mass analyzer, and the fragmentation method.

Ionization Techniques: ESI vs. MALDI

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization techniques used for analyzing large biomolecules.

Electrospray Ionization (ESI) is favored for its compatibility with liquid chromatography (LC), enabling online separation and automated workflows.[1] However, the polydispersity of PEG and the protein's propensity to acquire multiple charges can lead to complex and overlapping spectra.[1] To mitigate this, charge-stripping agents like triethylamine (B128534) (TEA) can be added post-column to simplify the spectra by reducing the charge states of the ions.[2]

Matrix-Assisted Laser Desorption/Ionization (MALDI) is often the technique of choice for determining the average molecular weight and the degree of PEGylation.[3] It typically produces singly charged ions, resulting in simpler spectra that are easier to interpret.[4] MALDI-TOF MS can provide high-resolution data, allowing for the observation of individual oligomers of the heterogeneous PEGylated peptide.[1]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Analyte in solution is nebulized into charged droplets, leading to gas-phase ions.Analyte is co-crystallized with a matrix and ionized by a laser pulse.
Typical Charge State Multiply charged ionsPredominantly singly charged ions
Coupling Easily coupled with Liquid Chromatography (LC-MS)Typically an offline technique, though LC-MALDI is possible.[5]
Sample Throughput High, amenable to automationHigh, suitable for rapid screening
Sample Preparation Simpler for LC-coupled systemsRequires co-crystallization with a suitable matrix.
Spectral Complexity Can be high due to multiple charge states and PEG polydispersity.Generally simpler spectra.
Key Applications Quantitative analysis, online separation of isoforms.Average molecular weight determination, degree of PEGylation.[3]
Reference [1][3][6]
Mass Analyzers: Orbitrap vs. Time-of-Flight (TOF)

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). High-resolution analyzers like Orbitrap and Time-of-Flight (TOF) are crucial for resolving the complex isotopic patterns of large PEGylated proteins.

Orbitrap mass analyzers provide excellent mass accuracy and high resolution, enabling the isotopic resolution of large PEGylated proteins.[7] Initially thought to be unsuitable for these molecules, newer generation Orbitrap instruments have demonstrated superior performance, offering high-quality scans in shorter acquisition times compared to older models.[8]

Time-of-Flight (TOF) mass analyzers are also widely used, particularly in MALDI instruments. They offer a high mass range and are well-suited for determining the molecular weight distribution of PEGylated proteins.[6] However, for very large and heterogeneous molecules, TOF data may only yield an average m/z, whereas Orbitrap-based MS can provide baseline-resolved spectra of different proteoforms.

FeatureOrbitrapTime-of-Flight (TOF)
Principle Ions are trapped in an orbital motion around a central electrode; frequency is related to m/z.Measures the time it takes for an ion to travel a fixed distance.
Resolution Very high (up to 100,000 at m/z 400 for PEGylated rhG-CSF)[7]High
Mass Accuracy Excellent (e.g., 1.26 ppm for PEGylated rhG-CSF)[2]Good to excellent
Scan Speed Can be slower, but modern instruments are compatible with LC timescales.[2]Very fast
Key Advantage Superior resolution for complex mixtures, enabling isotopic resolution of large molecules.[7]High mass range, robust for molecular weight distribution.
Reference [2][7][8][6]

Analytical Strategies: Top-Down, Bottom-Up, and Middle-Down Proteomics

Three main strategies are employed to analyze PEGylated proteins by mass spectrometry, each providing different levels of structural information.

Top-Down Analysis

In the top-down approach, the intact PEGylated protein is introduced into the mass spectrometer. This method is ideal for determining the overall degree of PEGylation and the distribution of different PEGylated species. However, localizing the specific site of PEGylation on the protein backbone can be challenging. Fragmentation techniques like Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and In-Source Decay (ISD) can be used to fragment the intact protein and pinpoint the modification site.[1] MALDI-ISD, for instance, has been successfully used to identify the PEGylation site on a 20 kDa PEGylated peptide by observing the truncation of the fragment ion series at the modified residue.[1]

Bottom-Up Analysis

The bottom-up approach involves the enzymatic digestion of the PEGylated protein into smaller peptides prior to MS analysis. This is the most common method for identifying the specific amino acid residues where PEG is attached. The resulting peptide mixture is typically separated by liquid chromatography before tandem mass spectrometry (MS/MS) analysis. The fragmentation of the PEGylated peptides in the gas phase allows for the precise localization of the PEGylation site.

Middle-Down Analysis

Middle-down proteomics bridges the gap between top-down and bottom-up approaches. It involves limited proteolysis to generate larger peptides (typically 3-10 kDa). This strategy reduces the complexity of the digest compared to the bottom-up approach while still allowing for more detailed site-specific information than top-down analysis of the intact protein.

analytical_strategies cluster_top Top-Down Analysis cluster_bottom Bottom-Up Analysis cluster_middle Middle-Down Analysis Intact_Protein Intact PEGylated Protein MS_TopDown Intact Mass Analysis (MS) Intact_Protein->MS_TopDown Digestion Enzymatic Digestion (e.g., Trypsin) Intact_Protein->Digestion Limited_Digestion Limited Proteolysis Intact_Protein->Limited_Digestion Fragmentation_TopDown Fragmentation (CID, ETD, ISD) MS_TopDown->Fragmentation_TopDown Result_TopDown Degree of PEGylation Overall Heterogeneity MS_TopDown->Result_TopDown Result_TopDown_Site PEGylation Site (Limited Success) Fragmentation_TopDown->Result_TopDown_Site Peptides PEGylated & Unmodified Peptides Digestion->Peptides LC_BottomUp LC Separation Peptides->LC_BottomUp MSMS_BottomUp Tandem MS (MS/MS) LC_BottomUp->MSMS_BottomUp Result_BottomUp Precise PEGylation Site Sequence Coverage MSMS_BottomUp->Result_BottomUp Large_Peptides Large PEGylated Peptides Limited_Digestion->Large_Peptides LC_MiddleDown LC Separation Large_Peptides->LC_MiddleDown MSMS_MiddleDown Tandem MS (MS/MS) LC_MiddleDown->MSMS_MiddleDown Result_MiddleDown PEGylation Site & PTM Crosstalk MSMS_MiddleDown->Result_MiddleDown

Comparison of analytical strategies for PEGylated protein analysis.

Beyond Mass Spectrometry: The Role of Chromatography

Chromatographic techniques are essential for the purification and separation of PEGylated proteins from the reaction mixture, which often contains unreacted protein, excess PEG reagent, and various PEGylated species.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. As PEGylation increases the size of the protein, SEC is effective for removing unreacted PEG and native protein.[]

Ion Exchange Chromatography (IEX) is a powerful technique for separating positional isomers of PEGylated proteins.[] The attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its overall charge and allowing for the separation of isoforms with the same degree of PEGylation but different attachment sites.[]

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, and HIC can be used to separate different PEGylated species.[] However, its resolution may be lower compared to IEX, especially for proteins modified with smaller PEGs.[10]

Reverse Phase Chromatography (RPC) is widely used for the analysis of peptides and small proteins and can be employed on an analytical scale to identify PEGylation sites and separate positional isomers.[]

TechniquePrinciple of SeparationKey Application for PEGylated ProteinsAdvantagesLimitationsReference
Size Exclusion (SEC) Hydrodynamic RadiusRemoval of unreacted PEG and native protein.Robust and reliable for size-based separation.Low resolution for isoforms of similar size.[]
Ion Exchange (IEX) Net Surface ChargeSeparation of positional isomers and species with different degrees of PEGylation.High resolution for charge variants.Can be sensitive to buffer conditions.[][10]
Hydrophobic Interaction (HIC) Surface HydrophobicitySeparation of PEGylated species, complementary to IEX.Orthogonal separation to IEX.Lower resolution for small PEGs, requires high salt concentrations.[10][][10]
Reverse Phase (RPC) Polarity (Hydrophobicity)Analytical separation of PEGylated peptides for site identification.High resolution for peptides.Can lead to protein denaturation.[]

Experimental Protocols

Protocol 1: Intact Mass Analysis of PEGylated Interferon by LC-ESI-MS

This protocol is adapted from a method for the analysis of PEGylated interferon using a Q-TOF mass spectrometer.

  • Sample Preparation:

    • Dilute the PEGylated interferon sample to a concentration of 1 mg/mL in a buffer of 0.1% formic acid in water.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column suitable for protein separation (e.g., C4, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (ESI-Q-TOF):

    • Ionization Mode: Positive ion electrospray.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 50 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 500-5000.

    • Data Acquisition: Acquire data in TOF-MS mode. For enhanced spectral quality, a post-column infusion of a charge-stripping agent like 0.2% triethylamine (TEA) in isopropanol (B130326) at a flow rate of 10 µL/min can be employed.

  • Data Analysis:

    • Deconvolute the raw mass spectrum using appropriate software (e.g., MaxEnt1) to obtain the zero-charge mass spectrum of the PEGylated protein and its various isoforms.

Protocol 2: Bottom-Up Analysis for PEGylation Site Identification

This protocol provides a general workflow for the tryptic digestion and subsequent analysis of a PEGylated protein to identify the sites of modification.[11][12]

  • Denaturation, Reduction, and Alkylation:

    • Dissolve the PEGylated protein (approx. 1 µg/µL) in a denaturing buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0).

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate the cysteine residues.

  • Tryptic Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using a reverse-phase nano-LC column (e.g., C18).

    • Analyze the eluting peptides using an ESI-MS/MS instrument (e.g., Orbitrap or Q-TOF).

    • Set the instrument to perform data-dependent acquisition, where the most abundant peptide ions in each MS scan are selected for fragmentation by CID or ETD.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein using a search engine (e.g., Mascot, Sequest).

    • Specify the PEG modification as a variable modification on potential attachment sites (e.g., lysine, N-terminus).

    • Manually validate the identified PEGylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.

bottom_up_workflow Start PEGylated Protein Sample Step1 1. Denaturation, Reduction & Alkylation Start->Step1 Step2 2. Tryptic Digestion Step1->Step2 Step3 3. LC Separation of Peptides Step2->Step3 Step4 4. ESI-MS/MS Analysis Step3->Step4 Step5 5. Database Search & Site Identification Step4->Step5

Workflow for bottom-up analysis of PEGylated proteins.

Conclusion

The comprehensive characterization of PEGylated proteins is a multi-faceted analytical challenge that requires a combination of advanced techniques. While MALDI-TOF MS is a robust method for determining the average molecular weight and degree of PEGylation, LC-ESI-MS, particularly with high-resolution analyzers like the Orbitrap, offers superior capabilities for separating and identifying different PEGylated isoforms. The choice between top-down, bottom-up, and middle-down strategies depends on the specific analytical question, with top-down providing information on the intact molecule and bottom-up being the gold standard for pinpointing modification sites. Furthermore, chromatographic techniques such as IEX and HIC are indispensable for the purification and separation of the complex mixtures resulting from PEGylation reactions. By carefully selecting and combining these powerful analytical tools, researchers and drug developers can gain a detailed understanding of their PEGylated protein products, ensuring their quality, consistency, and efficacy.

References

A Head-to-Head Comparison: Propargyl-PEG3-NHS Ester vs. DBCO-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker can be paramount to experimental success. This guide provides an in-depth, objective comparison of two prominent amine-reactive linkers: Propargyl-PEG3-NHS ester and DBCO-PEG-NHS ester. By examining their reaction mechanisms, performance characteristics, and supporting experimental data, this document aims to equip you with the knowledge to make an informed decision for your specific application, be it in proteomics, diagnostics, or therapeutic development.

At the heart of modern bioconjugation are "click chemistry" reactions, prized for their high efficiency, specificity, and biocompatibility. Both this compound and DBCO-PEG-NHS ester leverage this powerful chemistry, yet they do so through distinct pathways. The fundamental difference lies in the nature of their alkyne moieties and the requirements for their reaction with azides. This compound features a terminal alkyne that participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, DBCO-PEG-NHS ester incorporates a dibenzocyclooctyne (DBCO) group, a strained alkyne that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for a metal catalyst.

Both linkers also possess an N-hydroxysuccinimide (NHS) ester, a highly efficient functional group for creating stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in both molecules enhances their water solubility and provides a flexible connection that minimizes steric hindrance during conjugation.

Performance Comparison: A Quantitative Look

The choice between these two linkers often hinges on the specific requirements of the experiment, particularly the tolerance of the biological system to a copper catalyst and the desired reaction kinetics.

ParameterThis compound (CuAAC)DBCO-PEG-NHS Ester (SPAAC)References
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2],[3]
Catalyst Required Yes (Copper (I))No[4],[3]
Biocompatibility Lower (due to copper cytotoxicity)High[4],[3]
Second-Order Rate Constant ~10³ - 10⁵ M⁻¹s⁻¹ (estimated for N-propargyl amides)~0.1 - 2.0 M⁻¹s⁻¹[4],[1],[5]
Reaction Speed Very FastFast (but generally slower than CuAAC)[4],[3]
Common Side Reactions Alkyne homo-coupling (Glaser coupling), oxidative damage to biomolecules from copper catalyst.[2]Minimal; can react with thiols under specific conditions.[4][2],[4]
Product Stability Highly stable triazole ringStable triazole ring[4]

Reaction Pathways: A Visual Guide

The distinct mechanisms of CuAAC and SPAAC are central to understanding the applications and limitations of each linker.

Reaction_Pathways cluster_CuAAC This compound (CuAAC) cluster_SPAAC DBCO-PEG-NHS Ester (SPAAC) Propargyl Propargyl-PEG3-Protein Triazole_CuAAC Stable Triazole Linkage Propargyl->Triazole_CuAAC Azide_CuAAC Azide-Molecule Azide_CuAAC->Triazole_CuAAC Copper Copper (I) Catalyst Copper->Triazole_CuAAC DBCO DBCO-PEG-Protein Triazole_SPAAC Stable Triazole Linkage DBCO->Triazole_SPAAC Copper-Free Azide_SPAAC Azide-Molecule Azide_SPAAC->Triazole_SPAAC Linker_Selection_Workflow Start Start: Need for Amine-Reactive Click Chemistry Linker LiveCell Working with Live Cells or In Vivo? Start->LiveCell Kinetics Is Reaction Speed the Highest Priority? LiveCell->Kinetics No DBCO_Choice Choose DBCO-PEG-NHS Ester LiveCell->DBCO_Choice Yes Propargyl_Choice Choose this compound Kinetics->Propargyl_Choice Yes Consider_Propargyl Consider this compound (with optimized, low-toxicity copper catalyst system) Kinetics->Consider_Propargyl No Consider_Propargyl->DBCO_Choice If biocompatibility remains a concern

References

A Comparative Guide to Polyethylene Glycol (PEG) Linker Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the success, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. Among the various types of linkers, polyethylene (B3416737) glycol (PEG) has become an indispensable tool due to its unique physicochemical properties.[1] PEG linkers are flexible, hydrophilic spacers that can significantly influence the pharmacokinetic and pharmacodynamic profiles of a bioconjugate.[2][3] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to assist researchers in making informed decisions for their specific bioconjugation needs.

The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize a bioconjugate's performance.[4] Key properties affected include solubility, stability, circulation half-life, and biological activity.[1][2] Longer PEG chains increase the molecule's hydrodynamic radius, which can shield it from enzymatic degradation and reduce renal clearance, thereby extending its time in circulation.[1][3] However, this can be a double-edged sword, as excessively long linkers may also lead to decreased biological activity or binding affinity due to steric hindrance.[5][6] This guide explores this critical trade-off.

Data Presentation: Performance Metrics vs. PEG Linker Length

The following tables summarize quantitative data from various preclinical studies, comparing the performance of bioconjugates with different PEG linker lengths. It is important to note that the optimal linker length is context-dependent and can be influenced by the specific antibody, payload, and target.[7]

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

Linker Type/LengthAntibody-PayloadTarget Cell LineIC50 (nM)Key Observation
Short Chain (e.g., no PEG)Affibody-MMAENCI-N87 (HER2+)~5High cytotoxicity without PEG modification.[5]
Medium Chain (4 kDa PEG)Affibody-MMAENCI-N87 (HER2+)~32.5A 6.5-fold decrease in cytotoxicity compared to the non-PEGylated version.[5]
Long Chain (10 kDa PEG)Affibody-MMAENCI-N87 (HER2+)~112.5A 22.5-fold decrease in cytotoxicity compared to the non-PEGylated version.[5]
Short Chain (e.g., PEG4)Trastuzumab-MMAESK-BR-3 (HER2+)0.5Shorter linkers can be highly potent in vitro.
Long Chain (e.g., PEG12)Trastuzumab-MMAESK-BR-3 (HER2+)1.2Longer linkers may show slightly reduced in vitro potency.

Note: Data is synthesized from multiple sources for illustrative purposes. IC50 values are highly dependent on the specific conjugate and experimental conditions.

Table 2: Effect of PEG Linker Length on Pharmacokinetic (PK) Parameters

Linker Type/LengthBioconjugate TypeAnimal ModelHalf-Life (t½)Key Observation
Short Chain (no PEG)Affibody-MMAEMurine19.6 minutesRapid clearance from the body without PEGylation.[8]
Medium Chain (4 kDa PEG)Affibody-MMAEMurineSignificantly IncreasedInsertion of a PEG chain dramatically improves the circulation half-life.[8]
Long Chain (10 kDa PEG)Affibody-MMAEMurineSignificantly IncreasedFurther extension of the PEG chain leads to a prolonged half-life.[5][8]
Short Chain (e.g., PEG2)Polyacridine PeptideMurineShorterShorter PEG lengths generally result in faster clearance.[9]
Optimal Chain (5 kDa PEG)Polyacridine PeptideMurineLongerAn optimal PEG length can maximize circulation time.[9]
Long Chain (30 kDa PEG)Polyacridine PeptideMurineLongestIncreasing PEG length blocks liver uptake and extends circulation.[9]

Table 3: Effect of PEG Linker Length on In Vivo Efficacy

Linker Type/LengthBioconjugate TypeTumor ModelOutcomeKey Observation
Short Chain (no PEG)Affibody-MMAENCI-N87 XenograftLimited Tumor InhibitionThe short half-life limits drug accumulation at the tumor site.[5]
Long Chain (10 kDa PEG)Affibody-MMAENCI-N87 XenograftStrong Tumor InhibitionThe prolonged half-life leads to better tumor growth inhibition, despite lower in vitro cytotoxicity.[5][8]
Short/Medium Chain (1K, 2K, 3.4K Da)Carbonic Anhydrase InhibitorsHT-29 SpheroidsHigh Cell Killing EfficiencyFor this specific target, shorter linkers were more efficient in a 3D cell model.[10]
Long Chain (5K, 20K Da)Carbonic Anhydrase InhibitorsHT-29 SpheroidsDecreased Cell KillingCell killing efficiency decreased as the PEG linker length increased.[10]
Longer Chain (e.g., 10K Da)Folate-LiposomesKB Xenograft>40% Tumor Size ReductionIncreased linker length enhanced tumor accumulation and antitumor activity in vivo.[11]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of PEG linkers in bioconjugation.

G cluster_0 Bioconjugate Components Biomolecule Targeting Ligand (e.g., Antibody) PEG_Linker PEG Linker (Variable Length, n) Biomolecule->PEG_Linker Covalent Bond Payload Payload (e.g., Drug, Fluorophore) PEG_Linker->Payload Covalent Bond

Caption: General structure of a bioconjugate with a PEG linker.

G cluster_workflow Comparative Experimental Workflow cluster_conjugation Conjugation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Murine Model) start Select Biomolecule & Payload conj1 Conjugate with Short PEG Linker start->conj1 conj2 Conjugate with Medium PEG Linker start->conj2 conj3 Conjugate with Long PEG Linker start->conj3 purify Purification & Characterization (e.g., HIC, SEC) conj1->purify conj2->purify conj3->purify stability Stability Assay (Plasma, Buffer) purify->stability activity Biological Activity (e.g., IC50 Assay) stability->activity pk Pharmacokinetics (PK) (Half-life, Clearance) activity->pk efficacy Efficacy Study (Tumor Growth Inhibition) pk->efficacy end Data Analysis & Linker Optimization efficacy->end

Caption: Experimental workflow for comparing PEG linker lengths.

G cluster_short Short PEG Linker cluster_long Long PEG Linker short_circ Shorter Circulation (t½) short_clear Rapid Renal Clearance short_circ->short_clear short_target Potentially Lower Tumor Accumulation short_circ->short_target long_circ Longer Circulation (t½) long_clear Reduced Renal Clearance long_circ->long_clear long_target Enhanced Tumor Accumulation (EPR Effect) long_circ->long_target start Bioconjugate Administration start->short_circ In Vivo start->long_circ In Vivo

Caption: Impact of linker length on pharmacokinetics and targeting.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the design of comparable studies.

Protocol 1: General Two-Step Heterobifunctional Conjugation (e.g., Mal-PEG-NHS)

This protocol describes the common method for conjugating a thiol-containing payload to an antibody via its lysine (B10760008) residues.

1. Antibody Modification (Amine Reaction):

  • Buffer Preparation: Prepare a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).

  • Antibody Preparation: Dissolve the monoclonal antibody in the reaction buffer to a concentration of 5-10 mg/mL.

  • Linker Addition: Add a 5- to 10-fold molar excess of the Maleimide-PEG-NHS ester linker (dissolved in a compatible solvent like DMSO) to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), exchanging the buffer to one suitable for the next step (e.g., phosphate buffer with EDTA, pH 6.5-7.0).

2. Drug Conjugation (Thiol Reaction):

  • Payload Preparation: Dissolve the thiol-containing payload in a minimal amount of an organic solvent (e.g., DMSO or DMA).

  • Conjugation: Add a 1.5- to 3-fold molar excess of the payload solution to the maleimide-activated antibody from the previous step.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C in an inert atmosphere (e.g., under nitrogen or argon) to prevent disulfide bond formation.

  • Quenching: (Optional) Add a quenching reagent like N-acetyl cysteine to cap any unreacted maleimide (B117702) groups.

  • Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or TFF to remove unconjugated payload and aggregates.

  • Characterization: Characterize the final product for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Determination of In Vitro Cytotoxicity (IC50)

This protocol outlines a standard cell viability assay to measure the potency of an ADC.

  • Cell Culture: Culture the target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC) in the recommended medium and conditions until approximately 80% confluent.

  • Cell Seeding: Harvest the cells and seed them into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the bioconjugates (with different PEG linkers) in the cell culture medium. Include an untreated control and a vehicle control.

  • Treatment: Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assay: Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or PrestoBlue). Add the reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Convert the raw data to percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and fit a dose-response curve using non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Protocol 3: Pharmacokinetic (PK) Study in a Murine Model

This protocol provides a general workflow for evaluating the PK profile of a bioconjugate.

  • Animal Model: Use healthy, immunocompetent or immunodeficient mice (e.g., Balb/c or NSG, depending on the study) of a specific age and weight range. Allow animals to acclimate for at least one week.

  • Dosing: Administer the bioconjugate to a cohort of mice (n=3-5 per group) via intravenous (i.v.) injection at a specific dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 168h). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Quantification: Determine the concentration of the bioconjugate in the plasma samples using a validated analytical method, typically a ligand-binding assay such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[13][14]

Conclusion

The selection of an appropriate PEG linker length is a critical optimization step in the design of effective bioconjugates. The experimental data consistently show a trade-off: longer PEG linkers generally improve pharmacokinetic properties, leading to extended circulation half-life and potentially greater accumulation in target tissues like tumors.[5][7][11] However, this often comes at the cost of reduced in vitro potency, likely due to steric hindrance.[5][10]

The optimal linker length is not universal; it is highly dependent on the specific molecular architecture of the conjugate and its intended therapeutic application.[7] For some targets, a shorter linker that maximizes binding and cell killing may be preferable, while for others, a longer linker that enhances drug exposure at the target site will yield superior in vivo efficacy.[5][10] Therefore, a systematic evaluation of a range of PEG linker lengths is a crucial step in the preclinical development of any new bioconjugate.

References

A Comparative Guide to Protein Labeling: Propargyl-PEG3-NHS Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics, drug development, and diagnostics, the precise and efficient labeling of biomolecules is paramount. Propargyl-PEG3-NHS ester has emerged as a versatile tool for bioconjugation, offering a dual functionality for both amine reactivity and "click" chemistry applications. This guide provides an objective comparison of this compound with other common labeling reagents, supported by experimental data to inform the selection of the most appropriate tool for your research needs.

Introduction to this compound

This compound is a bifunctional crosslinker featuring two key reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[1]

  • A propargyl group (a terminal alkyne) that enables covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" chemistry reaction.

The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making this reagent particularly useful in aqueous environments.

Performance Comparison of Labeling Reagents

The selection of a labeling reagent depends on several factors, including the target functional group, desired specificity, and the stability of the resulting conjugate. This section compares this compound with key alternatives.

Amine-Reactive Labeling

Targeting Primary Amines (Lysine, N-terminus)

FeatureThis compoundSulfo-NHS EstersTFP Esters
Reactive Group N-hydroxysuccinimide esterSulfonated N-hydroxysuccinimide esterTetrafluorophenyl ester
Reaction pH 7.2 - 8.5[1]7.2 - 8.57.5 - 8.5
Solubility Soluble in organic solvents (DMSO, DMF), then aqueous bufferWater-solubleSoluble in organic solvents
Cell Permeability PermeableImpermeablePermeable
Bond Stability Stable amide bondStable amide bondStable amide bond
Key Advantage Dual functionality for click chemistryIncreased water solubility, ideal for cell surface labelingHigher stability against hydrolysis compared to NHS esters
Considerations Susceptible to hydrolysis in aqueous solutionsPotential for lower labeling efficiency with highly sensitive proteinsGenerally more expensive
Thiol-Reactive Labeling

Targeting Cysteine Residues

FeatureThis compound (for subsequent azide (B81097) modification of target)Maleimide-PEG Reagents
Reactive Group NHS ester for amine labeling, followed by azide-alkyne click chemistryMaleimide
Target Primary aminesSulfhydryl groups (thiols)
Reaction pH 7.2 - 8.5 (NHS ester reaction)6.5 - 7.5
Specificity High for primary aminesHigh for thiols at optimal pH
Bond Stability Stable amide and triazole bondsThioether bond; can be susceptible to retro-Michael addition and exchange with other thiols, though recent advancements have improved stability.[2]
Key Advantage Utilizes abundant amine groupsSite-specific labeling on less abundant cysteine residues
Considerations Multi-step process for thiol targetingPotential for conjugate instability in serum[3][4]
Click Chemistry: Copper-Catalyzed vs. Copper-Free

The propargyl group on this compound participates in copper-catalyzed click chemistry (CuAAC). An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), or "copper-free" click chemistry, which utilizes reagents like DBCO (dibenzocyclooctyne).

FeatureThis compound (CuAAC)DBCO-PEG-NHS Ester (SPAAC)
Reaction Type Copper-catalyzed azide-alkyne cycloadditionStrain-promoted azide-alkyne cycloaddition
Catalyst Required Copper(I)None
Reaction Speed Generally faster than SPAACCan be slower than CuAAC, but newer strained alkynes have improved kinetics
Biocompatibility Copper catalyst can be toxic to living cellsHighly biocompatible, suitable for in vivo applications
Key Advantage High efficiency and reaction speedNo cytotoxic copper catalyst required
Considerations Not suitable for live-cell labeling due to copper toxicityReagents can be more expensive and sterically demanding

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate, pH 8.3

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged with a suitable buffer like PBS.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3. This deprotonates the primary amines, making them more reactive.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against PBS.

Quantification of Labeling

The degree of labeling (DOL), or the number of reagent molecules conjugated per protein molecule, can be determined using several methods.

1. UV-Vis Spectroscopy:

This method is suitable if the label has a distinct absorbance from the protein.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label (if applicable).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[5]

  • Calculate the concentration of the label.

  • The DOL is the molar ratio of the label to the protein.

2. Mass Spectrometry (MS):

Mass spectrometry provides a more precise determination of the DOL.

  • Acquire the mass spectrum of the unlabeled protein.

  • Acquire the mass spectrum of the labeled and purified protein.

  • The mass shift between the labeled and unlabeled protein corresponds to the mass of the attached labels. The number of attached labels can be determined by dividing the total mass shift by the mass of a single label.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the labeling process and the chemical reactions involved.

G cluster_workflow Labeling Workflow Protein Protein Reaction Labeling Reaction (pH 8.3) Protein->Reaction NHS_Ester This compound NHS_Ester->Reaction Purification Purification (Desalting/Dialysis) Reaction->Purification Labeled_Protein Propargyl-Labeled Protein Purification->Labeled_Protein Click_Reaction Click Chemistry (CuAAC) Labeled_Protein->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate Azide_Molecule Azide-tagged Molecule Azide_Molecule->Click_Reaction

Caption: Experimental workflow for protein labeling.

G cluster_reaction NHS Ester Reaction with Primary Amine cluster_click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein_NH2 Protein-NH₂ plus1 + Protein_NH2->plus1 Propargyl_PEG_NHS Propargyl-PEG-O-NHS plus1->Propargyl_PEG_NHS arrow1 (pH 7.2-8.5) Propargyl_PEG_NHS->arrow1 Amide_Bond Protein-NH-CO-PEG-Propargyl arrow1->Amide_Bond plus2 + Amide_Bond->plus2 NHS NHS plus2->NHS Labeled_Protein Protein-PEG-Propargyl plus3 + Labeled_Protein->plus3 Azide_Molecule N₃-Molecule plus3->Azide_Molecule arrow2 (Cu(I) catalyst) Azide_Molecule->arrow2 Triazole Protein-PEG-Triazole-Molecule arrow2->Triazole

Caption: Key chemical reactions involved.

Conclusion

This compound is a powerful and versatile reagent for bioconjugation, enabling the labeling of primary amines and subsequent modification through click chemistry. Its performance is comparable to other amine-reactive reagents in terms of forming stable amide bonds. The choice between this compound and its alternatives will depend on the specific application, including the target functional group, the need for biocompatibility in live-cell applications, and the desired level of labeling specificity. For applications requiring the highest biocompatibility, a copper-free click chemistry approach using a DBCO-PEG-NHS ester may be preferable. For site-specific labeling, targeting less abundant cysteine residues with maleimide-based reagents offers a valuable alternative. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal labeling strategy to achieve their scientific goals.

References

A Comparative Guide to Amide Bond Stability in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of molecules to biological entities—a process known as bioconjugation—is a cornerstone of modern biotechnology and pharmaceutical development. The choice of conjugation chemistry is critical, as the stability of the resulting bond directly impacts the efficacy, safety, and overall performance of the bioconjugate. Among the most prevalent methods is the reaction of N-hydroxysuccinimide (NHS) esters with primary amines to form robust amide bonds. This guide provides an objective comparison of the stability of this amide linkage with that of other common bioconjugation chemistries, supported by experimental data and detailed protocols.

Unparalleled Stability of the Amide Bond

The amide bond formed through the reaction of an NHS ester with a primary amine is renowned for its exceptional stability.[1] This linkage is highly resistant to hydrolysis and enzymatic degradation under physiological conditions, making it a reliable choice for applications requiring long-term stability in biological environments.[2][3]

The NHS ester reaction is a straightforward and efficient method for labeling biomolecules. It proceeds readily in aqueous buffers at a pH range of 7.2 to 8.5.[4] While the NHS ester itself is susceptible to hydrolysis, which competes with the aminolysis reaction, the resulting amide bond is remarkably stable.

Comparative Stability of Common Bioconjugation Linkages

While the amide bond is a gold standard for stability, various other chemistries are employed in bioconjugation, each with its own stability profile. The following table provides a comparative overview of the stability of common bioconjugation linkages. It is important to note that direct head-to-head comparisons of half-lives can be challenging as they are highly dependent on the specific molecules being conjugated and the precise experimental conditions.

Linkage TypeFormation ReactionKey Stability CharacteristicsFactors Affecting Stability
Amide NHS Ester + AmineHighly stable with a very long half-life under physiological conditions. Resistant to hydrolysis and enzymatic cleavage.Extreme pH (acidic or basic conditions) and high temperatures can lead to hydrolysis, although this is generally slow.
Thioether Maleimide (B117702) + ThiolGenerally stable, but susceptible to retro-Michael addition (thiol exchange) in the presence of other thiols like glutathione, leading to cleavage of the conjugate.pH (more stable at lower pH), presence of reducing agents and other thiols. N-substituents on the maleimide can influence stability.
Oxime Aminooxy + Aldehyde/KetoneSignificantly more stable to hydrolysis than hydrazone linkages (100- to 1000-fold more resistant). Stable under physiological conditions.Hydrolysis is catalyzed by acid. Stability is influenced by the structure of the carbonyl compound and the aminooxy reagent.
1,2,3-Triazole Azide + Alkyne (Click Chemistry)Exceptionally stable and considered biologically inert. Highly resistant to hydrolysis, enzymatic cleavage, and redox conditions.Generally considered stable under a wide range of biological and chemical conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for assessing and comparing the stability of bioconjugates. Below are methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Plasma Stability Assay using HPLC

This protocol outlines a general procedure to assess the stability of a bioconjugate in plasma by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bioconjugate of interest

  • Human plasma (or plasma from other relevant species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in an appropriate buffer (e.g., PBS).

    • Spike the bioconjugate into pre-warmed human plasma to a final concentration of 10 µM.

    • Prepare a control sample by adding the same amount of bioconjugate to PBS.

  • Incubation:

    • Incubate the plasma and PBS samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) from each sample.

  • Protein Precipitation:

    • To the withdrawn aliquot, add 2 volumes of cold acetonitrile (100 µL) to precipitate plasma proteins.

    • Vortex the mixture and incubate at -20°C for at least 30 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a suitable volume (e.g., 20 µL) onto the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact bioconjugate from its degradation products.

    • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins) or using mass spectrometry.

  • Data Analysis:

    • Determine the peak area of the intact bioconjugate at each time point.

    • Calculate the percentage of the remaining intact bioconjugate at each time point relative to the 0-hour time point.

    • Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life (t½).

Protocol 2: Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a bioconjugate by subjecting it to stress conditions, such as elevated temperatures.

Materials:

  • Bioconjugate of interest in its final formulation buffer

  • Temperature-controlled incubators set at various temperatures (e.g., 4°C, 25°C, 40°C, and 50°C)

  • Analytical instrumentation to assess the integrity of the bioconjugate (e.g., SEC-HPLC for aggregation, RP-HPLC for degradation, and a functional assay for activity).

Procedure:

  • Sample Preparation:

    • Prepare multiple aliquots of the bioconjugate in its final formulation.

  • Storage:

    • Place the aliquots in the temperature-controlled incubators.

  • Time Points:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each temperature condition for analysis.

  • Analysis:

    • Analyze the samples for key quality attributes:

      • Aggregation: Use Size-Exclusion Chromatography (SEC-HPLC) to quantify the percentage of monomer, aggregate, and fragment.

      • Degradation: Use Reversed-Phase HPLC (RP-HPLC) to assess chemical degradation and the appearance of new peaks.

      • Activity: Perform a relevant bioassay to determine the functional activity of the bioconjugate.

  • Data Analysis:

    • Plot the degradation rate (or loss of activity) as a function of temperature.

    • Use the Arrhenius equation to model the temperature dependence of the degradation rate and extrapolate to predict the long-term stability at the intended storage temperature (e.g., 4°C).

Visualizing Workflows and Relationships

To better understand the processes and factors discussed, the following diagrams have been generated using Graphviz.

NHS_Ester_Reaction NHS_Ester NHS Ester Reaction Nucleophilic Acyl Substitution NHS_Ester->Reaction Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Reaction Amide_Bond Stable Amide Bond Reaction->Amide_Bond NHS_Leaving_Group NHS Leaving Group Reaction->NHS_Leaving_Group

NHS Ester Reaction Workflow

Stability_Factors cluster_amide Amide Bond Stability cluster_thioether Thioether (from Maleimide) Stability Amide Amide Bond pH_A pH Amide->pH_A Resistant Temp_A Temperature Amide->Temp_A Resistant Enzymes_A Enzymes Amide->Enzymes_A Generally Resistant Thioether Thioether Bond pH_T pH Thioether->pH_T Less stable at high pH Thiols Reducing Agents (e.g., Glutathione) Thioether->Thiols Susceptible to retro-Michael addition

Factors Affecting Linkage Stability

Conclusion

The formation of an amide bond via the reaction of an NHS ester with a primary amine provides an exceptionally stable linkage, making it a preferred method for many bioconjugation applications. While alternative chemistries such as those forming thioether, oxime, and triazole linkages offer their own unique advantages in terms of specificity and reaction conditions, the amide bond remains a benchmark for stability. A thorough understanding of the stability characteristics of different bioconjugation linkages and the implementation of robust stability testing protocols are paramount for the successful development of durable and effective bioconjugates for research, diagnostic, and therapeutic purposes.

References

A Comparative Guide to Bifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, diagnostics, and biological research, the precise and stable linkage of biomolecules is paramount. Bifunctional linkers are chemical tools that enable the covalent conjugation of two or more molecules, such as proteins, peptides, nucleic acids, or small molecule drugs. The selection of an appropriate linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate.[1] This guide provides an objective comparison of common bifunctional linkers, with a focus on their chemical reactivity, stability, and applications, supported by data to aid researchers, scientists, and drug development professionals in making informed decisions.

Classification of Bifunctional Linkers

Bifunctional linkers can be broadly categorized based on the identity of their reactive groups and their cleavability. Homobifunctional linkers possess two identical reactive groups, making them suitable for linking similar molecules or for polymerization.[2] In contrast, heterobifunctional linkers have two different reactive groups, allowing for the sequential conjugation of two distinct molecules with minimal self-conjugation.[2] Furthermore, linkers can be classified as cleavable or non-cleavable, a feature that is particularly important in drug delivery applications where the release of a payload at a specific target site is desired.[3][4][5][6]

G cluster_main Classification of Bifunctional Linkers cluster_reactivity Based on Reactivity cluster_cleavability Based on Cleavability Bifunctional Linkers Bifunctional Linkers Homobifunctional Homobifunctional Bifunctional Linkers->Homobifunctional Heterobifunctional Heterobifunctional Bifunctional Linkers->Heterobifunctional Non-Cleavable Non-Cleavable Bifunctional Linkers->Non-Cleavable Cleavable Cleavable Bifunctional Linkers->Cleavable

Classification of bifunctional linkers.

Comparison of Common Heterobifunctional Linkers

The choice of a heterobifunctional linker depends on the available functional groups on the biomolecules to be conjugated and the desired properties of the final conjugate. The following tables provide a comparative summary of widely used heterobifunctional linkers.

Amine- and Thiol-Reactive Linkers

These are among the most common heterobifunctional linkers used in bioconjugation, targeting primary amines (e.g., lysine (B10760008) residues) and thiols (e.g., cysteine residues) on proteins.

FeatureNHS Ester - Maleimide (B117702) (e.g., SMCC)Sulfonated Maleimide EsterTFP Ester - Maleimide
Target Functionality Primary amines (-NH₂) and Thiols (-SH)Primary amines (-NH₂) and Thiols (-SH)Primary amines (-NH₂) and Thiols (-SH)
Resulting Bond Amide and ThioetherAmide and ThioetherAmide and Thioether
Optimal pH (Amine Reaction) 7.0 - 7.5[7][8]>7.5[7]>7.5[7]
Optimal pH (Thiol Reaction) 6.5 - 7.5[8][9]6.5 - 7.56.5 - 7.5[7]
Relative Reaction Speed ModerateFast[10]Fast[7]
Water Solubility Low (SMCC) to High (Sulfo-SMCC)High[10]Generally lower than NHS esters, improved with PEGylation[7]
Key Advantages Well-established chemistry, widely used in approved ADCs.[1]Enhanced reactivity and water solubility.[10]More stable to hydrolysis in aqueous media than NHS esters.[7]
Key Disadvantages Potential for heterogeneity in lysine conjugation, maleimide instability at higher pH.[1][11]Increased reactivity can lead to reduced hydrolytic stability.[10]Requires higher pH for optimal amine reaction, which can affect maleimide stability.[7]
Common Applications Antibody-drug conjugates (ADCs), protein-protein conjugation, immobilization.[1]Creating bioconjugates where enhanced water solubility is desired.PEGylation, applications requiring higher stability than NHS esters.[7]
"Click Chemistry" and Bioorthogonal Linkers

Click chemistry and bioorthogonal reactions offer high specificity and efficiency, even in complex biological media, without the need for cytotoxic catalysts in the case of copper-free variants.[1]

FeatureDBCO-PEG-NHS Ester (Copper-Free Click)Azido-PEG-Carboxylic Acid (Copper-Catalyzed Click)
Target Functionality Primary amines (-NH₂) and Azides (-N₃)Carboxylic acids (-COOH) and Alkynes (-C≡CH)
Resulting Bond Amide and TriazoleAmide and Triazole
Reaction Conditions Physiological conditions, no catalyst required.Requires copper catalyst.
Relative Reaction Speed Very high.[1]High.[1]
Specificity High (bio-orthogonal).[1]High.
Key Advantages Bio-orthogonal, no cytotoxic catalyst needed, very high efficiency.[1]High efficiency and specificity, stable linkage.[1]
Key Disadvantages The DBCO group is hydrophobic.[1]Requires a cytotoxic copper catalyst.[1]
Common Applications Live cell imaging, in vivo conjugation, surface modification.Synthesis of complex bioconjugates, material science.

Cleavable vs. Non-Cleavable Linkers

The decision to use a cleavable or non-cleavable linker is critical in applications like antibody-drug conjugates (ADCs), where controlled release of a therapeutic payload is essential.[3][4]

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Action Release payload in response to specific stimuli (e.g., pH, enzymes, reducing agents).[4][5][6]Payload is released upon degradation of the antibody and linker, typically in the lysosome.[4][6]
Examples of Triggers Acid-labile (hydrazones), protease-sensitive (peptides like Val-Cit), disulfide (glutathione-sensitive).[4][6]Thioether bond (e.g., from SMCC linker).[3][4]
Key Advantages Targeted payload release, potential for "bystander effect" (killing adjacent target cells).[4][5]Greater stability in circulation, potentially lower systemic toxicity.[3][4][6]
Key Disadvantages Potential for premature payload release leading to off-target toxicity.The payload-linker-amino acid remnant must retain activity.[3]
Approved ADCs Used in over 80% of clinically approved ADCs, such as Adcetris (brentuximab vedotin).[3]Used in Kadcyla (ado-trastuzumab emtansine).[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for common linker chemistries.

General Two-Step Protocol for NHS Ester - Maleimide Conjugation

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a thiol-containing molecule (Molecule-SH) using a linker like SMCC.

G Start Start Step1 Step 1: Reaction of Protein-NH₂ with NHS Ester-Maleimide Linker Start->Step1 Purification1 Purification to remove excess linker Step1->Purification1 Step2 Step 2: Reaction of Maleimide-activated Protein with Molecule-SH Purification1->Step2 Purification2 Final Purification of the Conjugate Step2->Purification2 End End Purification2->End

References

A Head-to-Head Comparison: Site-Specific vs. Random Lysine Conjugation for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the methodologies and performance of two primary approaches for creating antibody-drug conjugates, providing researchers and drug developers with the data and protocols to make informed decisions.

In the rapidly evolving field of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a powerful class of biopharmaceuticals. The efficacy and safety of an ADC are critically dependent on the method used to attach the cytotoxic payload to the monoclonal antibody (mAb). Among the various conjugation strategies, lysine (B10760008) conjugation is a widely utilized approach. This guide provides a comprehensive comparison of two key lysine conjugation methodologies: traditional random conjugation and modern site-specific techniques. We will explore the underlying chemistry, compare their performance based on experimental data, and provide detailed protocols for their implementation and analysis.

Introduction to Lysine Conjugation

Lysine residues, with their solvent-accessible ε-amino groups, are abundant on the surface of antibodies, making them attractive targets for drug conjugation.[1][2] The most common approach involves the use of N-hydroxysuccinimide (NHS) esters, which react with the primary amines of lysine to form stable amide bonds.[1][2] However, the distribution of these conjugations can be either random or precisely controlled, leading to significant differences in the final ADC product.

Random Lysine Conjugation: This traditional method involves reacting the antibody with an excess of an activated drug-linker, typically containing an NHS ester.[3] This process is straightforward and does not require antibody engineering.[3] However, with approximately 80-90 lysine residues on a typical IgG molecule, this approach results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR) and different conjugation sites.[4] This heterogeneity can lead to batch-to-batch variability and a less predictable pharmacokinetic profile.[4]

Site-Specific Lysine Conjugation: To overcome the limitations of random conjugation, several site-specific methods have been developed to produce homogeneous ADCs with a defined DAR and specific conjugation sites. These techniques often employ enzymatic or chemoenzymatic approaches to target specific lysine residues.[1][5][6] One such method utilizes microbial transglutaminase (mTG), an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine-containing linker-drug.[6][7] By engineering a glutamine tag into the antibody or using a linker with a primary amine, mTG can facilitate site-specific conjugation.[8]

Performance Comparison: Site-Specific vs. Random Lysine Conjugation

The choice between site-specific and random lysine conjugation has a profound impact on the characteristics and performance of the resulting ADC. A more homogeneous product, as achieved through site-specific methods, generally offers improved pharmacokinetics and a wider therapeutic window.

Drug-to-Antibody Ratio (DAR) and Homogeneity

One of the most significant differences between the two methods is the control over the DAR and the homogeneity of the final product.

ParameterRandom Lysine ConjugationSite-Specific Lysine ConjugationSource(s)
Average DAR Typically 3-4 (variable)Precisely controlled (e.g., 2 or 4)[4][9]
DAR Distribution Broad (species with DAR 0 to >8)Narrow (predominantly a single DAR species)[4][9]
Homogeneity Heterogeneous mixture of positional isomersHomogeneous with defined conjugation sites[4][9]

Random conjugation leads to a statistical distribution of drug molecules per antibody, resulting in a broad range of DAR species. In contrast, site-specific methods can generate ADCs with a uniform DAR, leading to a more defined and consistent product.[9]

In Vitro Cytotoxicity

The cytotoxic potency of an ADC is a critical measure of its efficacy. While a higher DAR can sometimes lead to increased potency, the homogeneity and stability of the conjugate also play crucial roles.

Cell LineADC TypeTargetPayloadIC50Source(s)
SK-BR-3 (HER2-positive)Homogeneous DAR 2 (Site-Specific)HER2MMAE51.5 pM[9]
SK-BR-3 (HER2-positive)Heterogeneous DAR 4 (Random)HER2MMAE25.5 pM[9]
NCI-N87 (HER2-positive)Site-Specific Trastuzumab-MMAEHER2MMAE~5 mg/kg (in vivo MED)[10]
NCI-N87 (HER2-positive)Random Lysine Trastuzumab-DM1 (Kadcyla)HER2DM1~5 mg/kg (in vivo MED)[10]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

In some studies, heterogeneous ADCs with a higher average DAR have shown greater in vitro cytotoxicity.[9] However, other reports suggest that the improved stability and pharmacokinetics of homogeneous, site-specifically conjugated ADCs can translate to comparable or even superior in vivo efficacy.[10]

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies are essential to evaluate the therapeutic index and pharmacokinetic profile of ADCs. Homogeneous ADCs produced by site-specific conjugation often exhibit improved pharmacokinetics, leading to better tolerability and efficacy.

ParameterRandom Lysine ADCSite-Specific ADCSource(s)
In Vivo Efficacy Can be effective, but may have a narrower therapeutic window.Often demonstrates comparable or superior tumor growth inhibition with a wider therapeutic index.[10]
Pharmacokinetics Faster clearance, especially for high-DAR species.Slower clearance and longer half-life, leading to increased exposure.[10]
Maximum Tolerated Dose (MTD) Generally lower due to off-target toxicity from heterogeneous species.Often higher, allowing for a wider therapeutic window.[10]

For example, a study comparing a site-specific trastuzumab-MMAE ADC with the randomly conjugated Kadcyla® (trastuzumab emtansine, a lysine-conjugated ADC) in a HER2-positive gastric cancer xenograft model showed comparable tumor regression at similar doses.[10] However, the site-specific ADC demonstrated a higher maximum tolerated dose in rats, suggesting a wider therapeutic index.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of ADC conjugation strategies.

Protocol 1: Random Lysine Conjugation using NHS Ester

This protocol describes a general method for the random conjugation of a drug-linker containing an NHS ester to the lysine residues of an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker with an NHS ester functional group

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS, pH 8.0-8.5). Ensure the buffer is free of primary amines.

  • Drug-Linker Preparation: Dissolve the NHS ester-functionalized drug-linker in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add the desired molar excess of the drug-linker solution to the antibody solution while gently stirring. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS esters.

  • Purification: Remove unconjugated drug-linker and other small molecules from the ADC product by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Site-Specific Lysine Conjugation using Microbial Transglutaminase (mTG)

This protocol outlines a method for the site-specific conjugation of a primary amine-containing drug-linker to an antibody at a specific glutamine residue using mTG. This often requires deglycosylation of the antibody to expose the Q295 residue.

Materials:

  • Monoclonal antibody (IgG1)

  • Endoglycosidase (e.g., PNGase F) for deglycosylation

  • Microbial Transglutaminase (mTG)

  • Amine-containing drug-linker

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • Purification system (e.g., Protein A chromatography followed by SEC)

Procedure:

  • Deglycosylation (if necessary): Incubate the antibody with an endoglycosidase according to the manufacturer's instructions to remove the N-linked glycans at N297, thereby exposing the Q295 residue. Purify the deglycosylated antibody.

  • Conjugation Reaction: In the reaction buffer, mix the deglycosylated antibody, the amine-containing drug-linker (at a desired molar excess), and mTG.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours or at room temperature overnight.

  • Purification: Purify the resulting ADC using Protein A chromatography to remove unconjugated drug-linker and mTG, followed by SEC for buffer exchange and removal of aggregates.

Protocol 3: ADC Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the DAR distribution and homogeneity of ADCs.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species. The weighted average DAR can be calculated from the peak areas.

Protocol 4: ADC Characterization by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC, often coupled with mass spectrometry (MS), is used to determine the DAR of reduced ADCs.

Materials:

  • HPLC-MS system

  • Reversed-phase column (e.g., C4 or C8)

  • Reducing agent (e.g., DTT or TCEP)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation: Reduce the ADC sample by incubating with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.

  • Chromatography:

    • Equilibrate the RP column with a low percentage of Mobile Phase B.

    • Inject the reduced ADC sample.

    • Elute the light and heavy chains with a linear gradient of increasing Mobile Phase B.

    • Monitor the absorbance at 280 nm and acquire mass spectra.

  • Data Analysis: Identify the peaks corresponding to unconjugated and conjugated light and heavy chains by their mass. Calculate the average DAR based on the relative abundance of these species.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2_ADC HER2-Targeting ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding & Internalization Payload Released Payload HER2_ADC->Payload Payload Release (intracellular) PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Payload->Apoptosis

Caption: Simplified HER2 signaling pathway and the mechanism of a HER2-targeting ADC.

Conjugation_Workflows cluster_random Random Lysine Conjugation Workflow cluster_sitespecific Site-Specific (mTG) Lysine Conjugation Workflow R_Start Antibody + NHS-ester Drug-Linker R_React Reaction (pH 8.0-8.5) R_Start->R_React R_Quench Quenching R_React->R_Quench R_Purify Purification (SEC) R_Quench->R_Purify R_Analyze Characterization (HIC, RP-HPLC, MS) R_Purify->R_Analyze R_End Heterogeneous ADC R_Analyze->R_End SS_Start Antibody + Amine-Linker Drug SS_Degly Deglycosylation (optional) SS_Start->SS_Degly SS_React Enzymatic Reaction (mTG) SS_Degly->SS_React SS_Purify Purification (Protein A, SEC) SS_React->SS_Purify SS_Analyze Characterization (HIC, RP-HPLC, MS) SS_Purify->SS_Analyze SS_End Homogeneous ADC SS_Analyze->SS_End

Caption: Experimental workflows for random and site-specific lysine conjugation.

Conclusion

The choice between site-specific and random lysine conjugation methods for ADC development involves a trade-off between simplicity and control. Random lysine conjugation offers a rapid and straightforward approach that is broadly applicable without the need for antibody engineering.[3] However, it yields a heterogeneous product with potential drawbacks in terms of pharmacokinetics and therapeutic index.

Site-specific conjugation methods, such as the enzymatic approach using mTG, provide precise control over the DAR and conjugation site, resulting in a homogeneous ADC with improved pharmacokinetics and a potentially wider therapeutic window.[10] While these methods may require more complex development, including antibody engineering or enzymatic steps, the resulting well-defined product can offer significant advantages in terms of safety, efficacy, and manufacturing consistency.

For researchers and drug developers, the selection of the conjugation strategy should be guided by the specific goals of the project, considering factors such as the desired product profile, development timeline, and manufacturing scalability. The data and protocols presented in this guide aim to provide a solid foundation for making these critical decisions.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG3-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. Propargyl-PEG3-NHS ester, a bifunctional crosslinker commonly used in bioconjugation and drug development, requires careful handling and disposal due to its reactive nature. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound in various forms.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet for the similar compound Propargyl-PEG8-NHS ester indicates that it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1].

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat.

  • Respiratory Protection: For handling the solid powder form, a dust mask (e.g., N95) is recommended to avoid inhalation[2].

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood[3].

Waste Segregation and Container Management

All waste generated from the use of this compound must be treated as chemical waste and segregated from regular trash[2].

  • Waste Containers: Use designated, clearly labeled, and sealed hazardous waste containers. The container material should be compatible with the chemical and any solvents used (e.g., high-density polyethylene)[2][4].

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department[2].

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials[4][5]. Do not overfill containers; a general guideline is to fill them to no more than 75% capacity[4].

Disposal Procedures for Different Waste Streams

The proper disposal method will vary depending on the form of the this compound waste.

Waste FormDisposal Protocol
Unused or Expired Solid The solid powder should never be disposed of in the regular trash. Collect the original vial containing the unused or expired product and place it in your designated solid chemical waste container[2].
Concentrated Solutions (e.g., in DMSO, DMF) Never dispose of concentrated solutions down the drain. Collect all stock solutions in a sealed, labeled hazardous waste container. The first rinse of any glassware that held concentrated solutions should also be collected as hazardous waste[2][5].
Dilute Aqueous Solutions While some institutions may permit drain disposal of very dilute, non-hazardous solutions, it is best practice to avoid this for reactive compounds like NHS esters. Consult your local EHS guidelines. Generally, it is safer to collect these solutions as hazardous aqueous waste[2][6].
Contaminated Labware and Debris All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container[2].
Empty Chemical Containers Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[4][5]. For highly toxic chemicals, the first three rinses should be collected[5]. After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular solid waste or recycling, in accordance with institutional policies[4][7].
Experimental Protocol: Deactivation of NHS Ester (for Reaction Mixtures)

For reaction mixtures containing this compound, it may be necessary to quench the reactive NHS ester before disposal. This can be achieved by adding an excess of a primary amine (e.g., Tris or glycine) or by hydrolysis with water, although the latter can be slow. After quenching, the entire reaction mixture should be collected as hazardous waste. Always consult with your institution's EHS for approved quenching procedures[8].

Final Disposal

Arrange for the disposal of all collected hazardous waste through your institution's EHS office or a licensed chemical waste disposal company. Do not attempt to dispose of this chemical waste through standard municipal waste services[3].

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_streams Waste Streams cluster_collection Collection & Segregation cluster_final Final Disposal A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Identify Waste Form B->C D Solid Waste (Unused solid, contaminated labware) C->D Solid E Liquid Waste (Concentrated or dilute solutions) C->E Liquid F Empty Container C->F Empty G Collect in Labeled Solid Hazardous Waste Container D->G H Collect in Labeled Liquid Hazardous Waste Container E->H I Triple Rinse Container F->I L Store Waste in Designated Secure Area G->L H->L J Collect First Rinseate as Liquid Hazardous Waste I->J K Deface Label & Dispose of Container as Regular Waste I->K J->H M Arrange for Pickup by Licensed Waste Disposal Service L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG3-NHS ester
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG3-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.